2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO3/c13-7-1-3-9(4-2-7)19-12-10(14)5-8(16(17)18)6-11(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHXLOKPAWFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)[N+](=O)[O-])F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677464 | |
| Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549547-32-2 | |
| Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
This guide provides a comprehensive technical overview for the synthesis and characterization of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. The unique substitution pattern of this molecule, featuring a nitro group for activation, two fluorine atoms, and a chlorophenoxy moiety, makes it a significant building block in the synthesis of more complex chemical entities.
Introduction and Significance
This compound is a fluorinated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates[1]. The nitro group, a strong electron-withdrawing group, activates the benzene ring for nucleophilic aromatic substitution, and can be readily reduced to an amino group, providing a key functional handle for further chemical transformations. Substituted diphenyl ethers are a known platform for the development of novel chemotherapeutics.
Synthesis of this compound
The synthesis of the target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental in the formation of aryl ethers.
Underlying Chemical Principles
The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the nitro group (-NO2), ortho and para to the leaving group is crucial for the stabilization of this intermediate and, consequently, for the reaction to proceed efficiently. In this synthesis, the nucleophile is the 4-chlorophenoxide ion, and the leaving group is a fluoride ion from the 1,3,5-trifluoro-2-nitrobenzene starting material. The fluorine atoms themselves are excellent leaving groups in SNAr reactions due to their high electronegativity.
Experimental Workflow
The synthesis involves the reaction of 1,3,5-trifluoro-2-nitrobenzene with 4-chlorophenol in the presence of a suitable base.
Caption: A schematic overview of the synthesis workflow.
Detailed Experimental Protocol
Materials:
-
1,3,5-Trifluoro-2-nitrobenzene
-
4-Chlorophenol
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1,3,5-trifluoro-2-nitrobenzene (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add 4-chlorophenol (1.05 eq) and anhydrous potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to generate the more nucleophilic phenoxide ion.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Temperature: Elevated temperature is typically required to overcome the activation energy of the reaction. However, excessively high temperatures should be avoided to minimize side reactions.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 4-chlorophenoxy group will appear as two doublets in the range of δ 7.0-7.5 ppm. The protons on the nitrobenzene ring will appear as a multiplet in a more downfield region (δ 8.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group and the adjacent fluorine atoms. |
| ¹³C NMR | Aromatic carbons will be observed in the range of δ 115-165 ppm. Carbons attached to fluorine will show characteristic C-F couplings. The carbon bearing the nitro group will be significantly deshielded. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms on the nitrobenzene ring. The chemical shifts will be in the typical range for aromatic fluorine atoms. |
| IR Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage (around 1250 cm⁻¹), C-F bonds (around 1100-1200 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively) are expected. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₆ClF₂NO₃). The isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio) will be a key diagnostic feature. |
Example of a Characterization Workflow
Caption: A typical workflow for the characterization of the final product.
Safety and Handling
1,3,5-Trifluoro-2-nitrobenzene:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
4-Chlorophenol:
-
Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Harmful to aquatic life with long-lasting effects.
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. Avoid release to the environment.
This compound:
-
Predicted Hazards: Based on the starting materials and the final structure, this compound should be handled with care. It is likely to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Conclusion
This technical guide outlines a reliable and well-understood synthetic route to this compound via a nucleophilic aromatic substitution reaction. The provided experimental details, coupled with the expected characterization data, offer a solid framework for the successful synthesis and verification of this important chemical intermediate. Adherence to the described safety protocols is paramount throughout the experimental process.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. [Link]
- Miller, J., & Williams, V. A. (1953). Nucleophilic Displacement of Fluorine from Aromatic Compounds. Journal of the American Chemical Society, 75(13), 3330–3333.
- Reid, T. S., & Smith, G. M. (1945). The Reaction of 2,4-Dinitrofluorobenzene with Amino Acids. Journal of the American Chemical Society, 67(10), 1725–1726.
-
Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. (2009). Journal of Antimicrobial Chemotherapy, 64(5), 1044–1052. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established analytical methodologies to offer a robust predictive profile. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for its synthesis, characterization, and application. The guide details a probable synthetic route, predicted physicochemical parameters, and standardized protocols for their experimental determination.
Introduction
This compound (CAS No. 549547-32-2) is a substituted diphenyl ether with a molecular formula of C₁₂H₆ClF₂NO₃ and a molecular weight of 285.63 g/mol . The presence of a nitro group, a well-known electron-withdrawing moiety, and multiple halogen substitutions (chlorine and fluorine) on the aromatic rings suggests that this compound may exhibit unique electronic and lipophilic properties. Such characteristics are often sought after in the design of bioactive molecules and advanced materials. This guide aims to provide a detailed understanding of its chemical identity, a practical synthetic approach, and a thorough analysis of its key physicochemical properties, which are critical for its handling, formulation, and mechanism of action in various applications.
Chemical Identity and Structure
The chemical structure of this compound is characterized by a 4-chlorophenoxy group linked to a 1,3-difluoro-5-nitrobenzene ring via an ether bond.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 549547-32-2 |
| Molecular Formula | C₁₂H₆ClF₂NO₃ |
| Molecular Weight | 285.63 g/mol |
| Canonical SMILES | C1=CC(=CC=C1Cl)OC2=C(C=C(C=C2F)F)[O-] |
| InChI Key | InChI=1S/C12H6ClF2NO3/c13-8-1-3-9(4-2-8)19-12-10(14)5-11(15)7-16(17)18/h1-7H |
Synthesis Pathway
While a specific synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the synthesis of structurally similar diaryl ethers. The most probable method involves a nucleophilic aromatic substitution (SNAr) reaction.
A similar reaction for the synthesis of 4-(4-chlorophenoxy)nitrobenzene involves the reaction of 4-fluoronitrobenzene with 4-chlorophenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 4-chlorophenol (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (1.2 equivalents).
-
Addition of Reactant: Slowly add 1,3,5-trifluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are scarce. The following sections provide predicted values and discuss the expected characteristics based on its structure and comparison with related compounds.
Physical State and Appearance
Based on the properties of similar substituted diphenyl ethers and nitroaromatic compounds, this compound is expected to be a crystalline solid at room temperature, likely with a white to pale yellow appearance.
Melting Point
The melting point of a solid is indicative of its purity and the strength of its crystal lattice. For a related compound, 4-(4-chlorophenoxy)nitrobenzene, a melting point of 67-70 °C has been reported. The additional fluorine atoms in the target molecule could influence crystal packing and intermolecular forces, potentially leading to a different melting point.
Experimental Protocol: Melting Point Determination
The capillary method is the standard technique for determining the melting point of a solid.[1]
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility
The solubility of a compound is a critical parameter in drug development, affecting its absorption and distribution. The presence of both hydrophobic (chlorophenyl, difluoronitrophenyl) and polar (nitro, ether) groups suggests that this compound will have limited solubility in water and higher solubility in organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is predominantly non-polar. |
| Methanol, Ethanol | Moderately Soluble | The polarity of alcohols can interact with the nitro and ether groups. |
| Acetone, Ethyl Acetate | Soluble | Good balance of polarity to dissolve the compound. |
| Dichloromethane, Chloroform | Highly Soluble | Non-polar solvents are expected to be effective. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocol: Aqueous Solubility Determination
The shake-flask method is a common technique for determining aqueous solubility.
-
Sample Preparation: Add an excess amount of the compound to a known volume of water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle or centrifuge the sample.
-
Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[2] Given its structure, this compound is expected to be a lipophilic molecule with a positive LogP value.
Experimental Protocol: LogP Determination by Shake-Flask Method
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase and add an equal volume of the n-octanol phase.
-
Equilibration: Vigorously shake the mixture for a set period and then allow the two phases to separate completely.
-
Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[2]
Spectral Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the 4-chlorophenoxy ring will likely appear as two doublets. The protons on the 1,3-difluoro-5-nitrobenzene ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the nitro group will be significantly deshielded.
-
¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling between them.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
C-O-C (ether): Strong absorption around 1250-1000 cm⁻¹.
-
NO₂ (nitro): Two strong absorptions around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).
-
C-Cl (chloro): Absorption in the fingerprint region, typically around 800-600 cm⁻¹.
-
C-F (fluoro): Strong absorption around 1400-1000 cm⁻¹.
-
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
-
Aromatic C=C: Bending vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should confirm the molecular formula C₁₂H₆ClF₂NO₃. The fragmentation pattern will likely involve cleavage of the ether bond and loss of the nitro group.
Analytical Methodologies Workflow
Sources
An Investigational Guide to the Potential Mechanism of Action of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Abstract
While 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene is a defined chemical entity, public domain research has yet to elucidate its specific mechanism of action. This technical guide, therefore, serves as a forward-looking analysis for researchers, scientists, and drug development professionals. By deconstructing the molecule into its core chemical moieties—a nitroaromatic ring, fluorine substituents, and a chlorophenoxy group—we can formulate well-grounded hypotheses regarding its potential biological activities and cellular targets. This document synthesizes established principles from medicinal chemistry and pharmacology to propose a strategic framework for investigating the mechanism of action of this and structurally related compounds. We will delve into the probable roles of each functional group, propose potential therapeutic applications, and provide detailed, actionable experimental protocols to systematically uncover its biological function.
Introduction: Deconstructing a Molecule of Interest
The compound this compound presents a fascinating case study in medicinal chemistry. Its structure combines several key functional groups known to impart significant biological activity. While direct experimental data on this specific molecule is not currently available in peer-reviewed literature, its constituent parts suggest a high probability of biological relevance. This guide will, therefore, take a deductive approach, examining each component to build a theoretical framework for its potential mechanism of action.
-
The Nitroaromatic Core: The nitrobenzene scaffold is a well-established pharmacophore. Nitroaromatic compounds are often prodrugs that require metabolic activation, typically through the reduction of the nitro group, to exert their effects.[1][2][3] This bioactivation can lead to the formation of reactive nitrogen species that can induce cellular damage, a mechanism exploited in many antimicrobial and anticancer agents.[3][4][5]
-
Fluorine Substitution: The presence of two fluorine atoms on the benzene ring is significant. Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity and the ability to form strong carbon-fluorine bonds.[6][7][8] This substitution can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity to target proteins.[7][9][10]
-
The Chlorophenoxy Moiety: The 4-chlorophenoxy group is found in various bioactive compounds, including herbicides and drugs.[11][12][13] The chlorine atom can influence the molecule's electronic properties and steric profile, potentially directing its interaction with specific biological targets.[12][14]
This guide will explore the synergistic interplay of these components to predict potential biological activities and outline a comprehensive research program to validate these hypotheses.
Postulated Mechanisms of Action
Based on the chemical structure, we can propose several plausible mechanisms of action for this compound. These hypotheses are grounded in the known activities of structurally analogous compounds.
As a Bioactivated Agent: The Role of the Nitro Group
A primary hypothesis is that the compound acts as a prodrug, activated by cellular nitroreductases.[1][3] This is a common mechanism for nitroaromatic compounds, particularly in hypoxic environments such as those found in solid tumors or anaerobic bacteria.
The proposed bioactivation pathway is as follows:
-
Enzymatic Reduction: The nitro group undergoes a one- or two-electron reduction, catalyzed by nitroreductase enzymes, to form a nitro radical anion.[1][3]
-
Formation of Reactive Intermediates: This radical can be further reduced to nitroso and hydroxylamine derivatives.[2][4]
-
Cellular Damage: These reactive intermediates can covalently modify and damage critical cellular macromolecules, including DNA, proteins, and lipids, leading to cytotoxicity.[2]
This mechanism suggests potential applications as an anticancer agent (particularly for hypoxic tumors) or as an antimicrobial agent against anaerobic or microaerophilic pathogens.
Caption: Proposed bioactivation pathway of this compound.
As a Kinase Inhibitor or Receptor Modulator
The difluorinated chlorophenoxy moiety suggests the possibility of direct, non-covalent interaction with protein targets. The fluorine atoms can participate in favorable electrostatic interactions with protein backbones or side chains, and the overall structure may fit into the active site of enzymes like kinases or the binding pockets of receptors.[8]
Many small molecule kinase inhibitors feature a substituted aromatic core. The specific substitution pattern on this compound could confer selectivity for a particular kinase family. Similarly, the molecule could act as an agonist, antagonist, or allosteric modulator of a cellular receptor.
A Proposed Research Workflow for Mechanism of Action Elucidation
To systematically investigate the mechanism of action, a multi-pronged approach is necessary. This workflow integrates phenotypic screening with target identification and validation studies.
Caption: A comprehensive workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
The following protocols provide a starting point for investigating the biological activity of this compound.
Protocol 1: Cytotoxicity Screening in Cancer Cell Lines
Objective: To determine if the compound exhibits cytotoxic activity against human cancer cells and to identify sensitive cell lines.
Methodology:
-
Cell Line Panel: Utilize a broad panel of human cancer cell lines, such as the NCI-60 panel, representing various cancer types (leukemia, lung, colon, etc.).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the compound dilutions for a period of 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assay: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or a resazurin-based assay.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line. Analyze the data to identify patterns of activity.
Causality and Self-Validation: A compound demonstrating potent and selective activity against specific cell lines suggests a targeted mechanism rather than non-specific toxicity. Comparing GI50 values across diverse cell lines provides an internal validation of selectivity.
Protocol 2: Target Identification using Affinity-Based Pull-Down
Objective: To identify proteins that directly bind to the compound.[15][16]
Methodology:
-
Probe Synthesis: Synthesize a derivative of the parent compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity. The linker should be attached at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for activity.
-
Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line identified in Protocol 1.
-
Affinity Purification:
-
Incubate the biotinylated probe with the cell lysate.
-
As a control, incubate the lysate with an excess of the non-biotinylated parent compound before adding the probe to identify specific binders.
-
Capture the probe and any bound proteins using streptavidin-coated beads.
-
-
Elution and Protein Identification:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Separate the proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).
-
-
Candidate Validation: Validate candidate proteins from the mass spectrometry data by confirming their specific interaction with the compound through orthogonal methods like Drug Affinity Responsive Target Stability (DARTS).[16]
Causality and Self-Validation: The inclusion of a competition control (excess free compound) is critical for distinguishing specific target proteins from non-specific binders. Proteins that are pulled down by the probe but not in the presence of the competitor are high-confidence candidates.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clarity.
Table 1: Hypothetical Cytotoxicity Data (GI50 in µM)
| Cell Line | Cancer Type | GI50 (µM) |
| HL-60 | Leukemia | 0.5 |
| K-562 | Leukemia | 0.8 |
| A549 | Lung | 15.2 |
| HCT-116 | Colon | > 100 |
| MCF7 | Breast | 25.6 |
Interpretation: The hypothetical data in Table 1 would suggest that this compound is selectively potent against leukemia cell lines, pointing towards a mechanism relevant to hematopoietic cancers.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be experimentally determined, its chemical structure provides a strong foundation for targeted investigation. The presence of a nitroaromatic core, fluorine substituents, and a chlorophenoxy group suggests high potential for biological activity, likely as a bioactivated cytotoxic agent or as a modulator of specific protein targets.
The investigational framework outlined in this guide provides a systematic and scientifically rigorous path forward. By combining phenotypic screening with modern target deconvolution techniques, researchers can efficiently uncover the compound's mechanism of action.[15][17][18] Such studies will not only illuminate the function of this specific molecule but also contribute to the broader understanding of how these important chemical moieties can be combined to create novel therapeutic agents. The path from a chemical structure to a fully characterized drug is complex, but it begins with the foundational mechanistic questions posed and addressed in this guide.
References
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Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
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Zhang, C. et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]
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Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research. Available at: [Link]
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Zhang, C. et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. Available at: [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available at: [Link]
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Keston-Smith, E. et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]
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Zhang, C. et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Semantic Scholar. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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Dalvit, C. et al. (2003). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemBioChem. Available at: [Link]
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Terstiege, I. et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
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Wleklinska, M. et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences. Available at: [Link]
-
Abreu, P. A. et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]
-
Yuan, J. et al. (2013). INTEGRATION OF SMALL MOLECULE DISCOVERY IN ACADEMIC BIOMEDICAL RESEARCH. Circulation Research. Available at: [Link]
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Potential biological activity of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Abstract
This technical guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, this compound (CAS 549547-32-2). While specific biological data for this compound is not yet publicly available, its structural motifs—a chlorophenoxy group, a difluorinated aromatic ring, and a nitro functional group—are present in numerous molecules with established bioactivities. This document synthesizes information from related chemical classes to postulate potential therapeutic applications and outlines a rigorous, multi-pronged screening strategy. We present detailed, field-proven protocols for assessing antimicrobial, anticancer, and enzyme inhibitory activities, providing researchers in drug discovery and development with a validated roadmap for elucidating the compound's biological potential.
Introduction: Deconstructing the Molecular Architecture
The structure of this compound is a composite of functional groups that have independently been associated with significant biological effects. A systematic evaluation of this molecule's potential must, therefore, be guided by an understanding of these constituent parts.
-
Chlorophenoxy Moiety: Derivatives of chlorophenoxy compounds are widely recognized as herbicides.[1][2] Their mechanism of action often involves mimicking plant hormones, leading to uncontrolled growth and death. In non-plant systems, some have been investigated for other bioactivities, and their transformation products have shown enzyme inhibitory effects, for instance, against acetylcholinesterase.[3][4]
-
Fluorinated Aromatic System: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5][6] Fluorine's high electronegativity and small size can enhance metabolic stability, increase binding affinity to target proteins, and improve pharmacokinetic profiles.[7][8]
-
Nitroaromatic Core: The nitro group is a well-known pharmacophore and can also be a toxicophore.[9][10] Nitroaromatic compounds exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer effects.[9][11] Their activity is often linked to the enzymatic reduction of the nitro group within cells, which can generate reactive nitrogen species.[11]
Given this structural analysis, we hypothesize that this compound may possess antimicrobial, anticancer, or specific enzyme inhibitory properties. The following sections detail the experimental workflows to systematically test these hypotheses.
Proposed Screening for Antimicrobial Activity
The presence of the nitroaromatic and halogenated phenyl moieties suggests a strong potential for antimicrobial activity.[9] A primary screening approach should focus on determining the compound's ability to inhibit the growth of a panel of clinically relevant bacteria and fungi.
Initial Screening: Agar Well Diffusion Assay
This method provides a qualitative and cost-effective primary assessment of antimicrobial potential.[12][13]
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum (0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Application: Add a defined volume (e.g., 50 µL) of a stock solution of this compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent-only well serves as the negative control, and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as the positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent).
Caption: Workflow for Agar Well Diffusion Assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Should the agar diffusion assay indicate activity, a quantitative assessment is necessary to determine the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14]
Experimental Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi. The concentration range should be sufficient to bracket the expected MIC.
-
Inoculum Preparation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Parameter | Agar Well Diffusion | Broth Microdilution |
| Output | Zone of Inhibition (mm) | MIC (µg/mL) |
| Nature of Result | Qualitative/Semi-quantitative | Quantitative |
| Throughput | Low to Medium | High |
| Primary Use | Initial Screening | Potency Determination |
Proposed Screening for Anticancer Activity
The structural features of the compound, particularly the nitroaromatic ring, are found in some anticancer agents.[15] An initial assessment of cytotoxicity against a panel of human cancer cell lines is a logical starting point.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and economical colorimetric method for evaluating cell viability and preliminary anticancer activity.[16][17]
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow for the MTT Cytotoxicity Assay.
Proposed Screening for Enzyme Inhibitory Activity
Given that transformation products of chlorophenoxy herbicides can inhibit acetylcholinesterase (AChE), and that enzyme inhibition is a common mechanism for drug action, screening for this activity is warranted.[3][18]
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is based on the Ellman method, which measures the activity of AChE through the hydrolysis of acetylthiocholine.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
-
Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add DTNB and the substrate ATCI to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction (the change in absorbance over time) is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value.
| Potential Activity | Primary Screening Assay | Key Parameter Measured |
| Antimicrobial | Agar Well Diffusion / Broth Microdilution | Zone of Inhibition / MIC |
| Anticancer | MTT Cell Viability Assay | IC₅₀ (Cell Growth Inhibition) |
| Enzyme Inhibition | AChE Inhibition Assay (Ellman) | IC₅₀ (Enzyme Activity Inhibition) |
Conclusion and Future Directions
The structural components of this compound provide a strong rationale for investigating its potential biological activities. The protocols outlined in this guide offer a robust and systematic approach for an initial in vitro screening campaign. Positive results from any of these primary assays would necessitate further, more detailed investigations, including:
-
Mechanism of Action Studies: To determine how the compound exerts its biological effect (e.g., cell wall synthesis inhibition, apoptosis induction, specific enzyme kinetics).[19][20]
-
Selectivity and Toxicity Profiling: Assessing cytotoxicity against normal human cell lines to determine a therapeutic index.[14]
-
In Vivo Efficacy: Testing the compound in relevant animal models of infection or cancer.[17][21]
This guide serves as the foundational blueprint for unlocking the potential of this compound and advancing it through the drug discovery pipeline.
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Spectroscopic Elucidation of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene: A Technical Guide
Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene (Molecular Formula: C₁₂H₆ClF₂NO₃; Molecular Weight: 289.63 g/mol ) represents a class of substituted diaryl ethers, compounds of significant interest due to their prevalence in bioactive molecules and advanced materials. The unique arrangement of electron-withdrawing groups (nitro, fluoro, chloro) and the flexible ether linkage imparts specific electronic and conformational properties that are crucial to its function.
This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging foundational principles and comparative data from analogous structures. As direct experimental data for this specific molecule is not widely published, this document serves as an expert-level predictive guide for researchers, outlining the methodologies and rationale for structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure
The structural framework, with atom numbering for spectroscopic assignment, is presented below. This numbering will be used consistently throughout this guide.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] CDCl₃ is a versatile and cost-effective choice for many non-polar to moderately polar compounds.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with proton decoupling (e.g., using a DEPT or APT sequence to aid in assignment) with a wider spectral window, a 30-45° pulse, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire with or without proton decoupling. No external standard is strictly necessary as the spectrometer's transmitter frequency can be used, but CFCl₃ is the conventional reference (δ = 0.00 ppm).[3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the six aromatic protons, distributed between the two rings.
-
Ring A (Nitro-difluoro-phenoxy Ring): This ring contains two protons, H-4 and H-6. The powerful electron-withdrawing effects of the nitro group and the two fluorine atoms will significantly deshield these protons, shifting them downfield.
-
H-4 and H-6: These two protons are chemically equivalent due to symmetry. They are positioned between two fluorine atoms and are also meta to the strongly withdrawing nitro group. The primary influence will be the ortho-fluorine atoms. These protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The chemical shift is predicted to be in the highly deshielded region.
-
-
Ring B (Chlorophenyl Ring): This ring is a classic AA'BB' system. The protons ortho to the ether linkage (H-2' and H-6') will be in a different environment from the protons meta to the ether (H-3' and H-5').
-
H-2' and H-6': These protons are ortho to the electron-donating ether oxygen and meta to the electron-withdrawing chlorine atom. The donating effect of the oxygen will shield them relative to the other protons on this ring, shifting them slightly upfield. They will appear as a doublet.
-
H-3' and H-5': These protons are meta to the ether oxygen and ortho to the chlorine atom. The inductive effect of the chlorine will deshield them. They will appear as a doublet.
-
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Rationale |
| H-4, H-6 | ~ 7.9 - 8.2 | t | ²J(H,F) ≈ 8-10 Hz | 2H | Strongly deshielded by ortho-F and meta-NO₂ groups. |
| H-3', H-5' | ~ 7.3 - 7.5 | d | ³J(H,H) ≈ 8-9 Hz | 2H | Deshielded by ortho-Cl and meta-ether linkage. |
| H-2', H-6' | ~ 7.0 - 7.2 | d | ³J(H,H) ≈ 8-9 Hz | 2H | Shielded by ortho-ether linkage, deshielded by meta-Cl. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, as some carbons are chemically equivalent. The chemical shifts are heavily influenced by the attached substituents, and significant C-F coupling is expected.
-
Ring A Carbons:
-
C-2, C-6 (C-F): These carbons are directly bonded to fluorine, which causes a large downfield shift and a very large one-bond coupling constant (¹JCF).
-
C-1 (C-O): This carbon is attached to the ether oxygen and is flanked by two C-F carbons. It will be significantly downfield.
-
C-5 (C-NO₂): The carbon bearing the nitro group will be deshielded.
-
C-4, C-6 (C-H): These carbons will be influenced by the adjacent fluorine and nitro groups and will show coupling to fluorine.
-
-
Ring B Carbons:
-
C-1' (C-O): Attached to the ether oxygen, this carbon will be deshielded.
-
C-4' (C-Cl): The carbon bonded to chlorine will be deshielded.
-
C-2', C-6' (C-H): These carbons are ortho to the ether linkage.
-
C-3', C-5' (C-H): These carbons are meta to the ether linkage and ortho to the chlorine.
-
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Expected C-F Coupling (JCF) in Hz | Rationale |
| C-2, C-6 | ~ 155 - 160 | ¹J ≈ 240-260 (d) | Directly attached to F; strong deshielding. |
| C-5 | ~ 148 - 152 | ³J ≈ 3-5 (t) | Attached to NO₂; strongly deshielded. |
| C-1' | ~ 152 - 156 | No | Attached to ether O. |
| C-1 | ~ 140 - 145 | ²J ≈ 20-25 (t) | Attached to ether O and flanked by C-F. |
| C-4' | ~ 130 - 134 | No | Attached to Cl. |
| C-3', C-5' | ~ 129 - 131 | No | Ortho to Cl. |
| C-2', C-6' | ~ 118 - 122 | No | Ortho to ether O. |
| C-4, C-6 | ~ 110 - 115 | ²J ≈ 20-25 (d) | Ortho to F and meta to NO₂. |
Predicted ¹⁹F NMR Spectrum
The two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum.
-
F-2, F-6: The chemical shift will be influenced by the ortho-ether linkage and the para-nitro group. The signal will be split into a triplet by the two meta-hydrogens (H-4 and H-6).
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| F-2, F-6 | ~ -105 to -115 | t | ³J(F,H) ≈ 8-10 Hz | Typical range for fluoroaromatics with ortho-oxygen and para-nitro groups.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. ATR is often preferred for its simplicity as it requires placing a small amount of the solid sample directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Collection: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Predicted IR Spectrum
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic |
| ~ 1600, ~1480 | Medium | C=C stretch | Aromatic Rings |
| ~ 1530 - 1510 | Strong | Asymmetric NO₂ stretch | Nitro Group[5] |
| ~ 1350 - 1330 | Strong | Symmetric NO₂ stretch | Nitro Group[5] |
| ~ 1280 - 1240 | Strong | Asymmetric C-O-C stretch | Aryl Ether |
| ~ 1200 - 1150 | Strong | C-F stretch | Aryl Fluoride |
| ~ 1100 - 1000 | Medium | C-Cl stretch | Aryl Chloride |
| ~ 900 - 675 | Strong | C-H out-of-plane bend | Aromatic Substitution |
The most diagnostic peaks will be the two strong absorptions for the nitro group and the strong C-O-C and C-F stretching bands.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity and structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common and effective method for this type of molecule, as it induces predictable fragmentation.[7]
-
Instrumentation: A mass spectrometer with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) is ideal for obtaining accurate mass measurements.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 289. The presence of chlorine will result in a characteristic M+2 peak at m/z 291 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: The primary fragmentation is expected to occur at the ether linkage, which is a common fragmentation pathway for diaryl ethers.[8] Loss of the nitro group is also a characteristic fragmentation.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 5: Predicted Major Mass Fragments
| m/z (for ³⁵Cl) | Proposed Formula | Identity/Origin |
| 289 | [C₁₂H₆ClF₂NO₃]⁺˙ | Molecular Ion (M⁺) |
| 243 | [C₁₂H₆ClF₂O]⁺˙ | [M - NO₂]⁺ |
| 175 | [C₆H₂F₂NO₃]⁺˙ | Nitrodifluorophenoxy radical cation |
| 127 | [C₆H₄ClO]⁺ | Chlorophenoxy cation |
| 111 | [C₆H₄Cl]⁺ | [Chlorophenoxy - CO]⁺ |
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR will define the carbon-hydrogen framework and the substitution pattern on the aromatic rings, with ¹⁹F NMR confirming the fluorine environments. Key IR absorptions will verify the presence of the nitro, ether, and halogen functionalities. Finally, high-resolution mass spectrometry will confirm the molecular formula and reveal characteristic fragmentation patterns consistent with the proposed structure. This predictive guide provides a robust framework for researchers to interpret their experimental data and unambiguously confirm the identity and purity of this compound.
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An In-depth Technical Guide to the In Silico Modeling of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene Interactions with Cytochrome P450 3A4
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The increasing prevalence of novel chemical entities in our environment and in drug discovery pipelines necessitates a deeper understanding of their interactions with biological systems. One such class of compounds, nitroaromatic compounds, are known for their diverse applications and their potential for complex metabolic activation pathways, often mediated by Cytochrome P450 (CYP) enzymes. This in-depth technical guide presents a comprehensive in silico modeling workflow to investigate the interactions between 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a representative nitroaromatic compound, and human Cytochrome P450 3A4 (CYP3A4), a critical enzyme in xenobiotic metabolism. This guide provides a detailed, step-by-step methodology, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous protocol. This document is intended to serve as a practical and authoritative resource for researchers and professionals in the fields of computational chemistry, toxicology, and drug development.
Introduction: The Rationale for In Silico Investigation
This compound is a halogenated nitroaromatic compound. The presence of the nitro group, a known electrophilic toxophore, and the halogenated phenyl rings suggest a potential for this molecule to interact with metabolic enzymes. In silico modeling offers a powerful, cost-effective, and time-efficient approach to predict and analyze such interactions at an atomic level.[1][2][3] By simulating the binding of this small molecule to a relevant biological target, we can gain insights into its potential metabolic fate, inhibitory activity, and toxicological profile.
The Choice of Cytochrome P450 3A4 as a Biological Target:
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs, pollutants, and other foreign compounds.[4] Human CYP3A4 is the most abundant P450 enzyme in the liver and is involved in the metabolism of over 50% of clinically used drugs.[5][6] Nitroaromatic compounds are known substrates and, in some cases, inhibitors of CYP enzymes.[7] Therefore, investigating the interaction of this compound with CYP3A4 is a logical and critical step in characterizing its potential biological activity.
This guide will walk through a complete in silico workflow to model this interaction, providing both the "how" and the "why" at each stage.
The Computational Workflow: A Holistic Approach
Our in silico investigation is structured as a multi-step workflow, designed to provide a comprehensive understanding of the ligand-protein interaction, from initial binding prediction to the dynamics and energetics of the complex.
Caption: Overall in silico modeling workflow.
Part I: Preparation of the Molecular Systems
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the meticulous preparation of both the ligand and the protein.
Ligand Preparation: From 2D Structure to 3D Conformation
The first step is to generate a high-quality 3D structure of this compound.
Protocol:
-
Obtain the 2D Structure: The SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule is obtained from a chemical database like PubChem or constructed using chemical drawing software. For our molecule, a plausible SMILES string is C1=C(C=C(C=C1F)F)OC2=CC=C(C=C2)Cl)[O-].
-
Generate 3D Coordinates: Use a computational chemistry tool like Open Babel to convert the 2D SMILES string into a 3D structure.
-
Ligand Parametrization: Assign appropriate atom types and partial charges to the ligand atoms. The Generalized Amber Force Field (GAFF) is a suitable choice for drug-like small molecules. Antechamber, part of the AmberTools suite, can be used for this purpose.
-
Energy Minimization: The initial 3D structure is then subjected to energy minimization to relieve any steric clashes and to find a low-energy conformation. This is typically performed using a steepest descent algorithm followed by a conjugate gradient method.
Protein Preparation: Readying CYP3A4 for Docking
We will use the crystal structure of human Cytochrome P450 3A4. A suitable entry from the Protein Data Bank (PDB) is 1W0E .[5]
Protocol:
-
Retrieve the PDB File: Download the PDB file (e.g., 1W0E.pdb) from the RCSB PDB database.
-
Clean the PDB File: The crystal structure may contain non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed to prepare the protein for docking with our ligand of interest.
-
Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added, and their positions optimized, as they are crucial for hydrogen bonding and electrostatic interactions.
-
Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4) must be determined.
-
Address Missing Residues/Atoms: Some crystal structures may have missing residues or atoms. These should be modeled in using tools like Modeller or the functionalities within molecular modeling suites.
-
Energy Minimization: A brief energy minimization of the protein structure is recommended to relax the structure after the addition of hydrogens and any modeled loops.
Part II: Predicting and Simulating the Interaction
With the prepared ligand and protein, we can now predict their binding mode and simulate their dynamic behavior.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[8][9] This provides a static snapshot of the likely binding conformation.
Protocol:
-
Define the Binding Site: The binding site of CYP3A4 is located in a hydrophobic pocket near the heme group.[10][11] The docking grid box should be centered around this active site to guide the docking algorithm.
-
Perform Docking: Use a docking program like AutoDock Vina. The program will generate a series of possible binding poses for the ligand, each with a corresponding binding affinity score.
-
Analyze Docking Results: The resulting poses are ranked based on their scores. The top-scoring poses are visually inspected to assess their plausibility, considering factors like hydrogen bonds, hydrophobic interactions, and proximity to the heme iron.
Table 1: Hypothetical Molecular Docking Results
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Distance to Heme Iron (Å) |
| 1 | -8.5 | PHE215, ILE301, ALA305 | 4.2 |
| 2 | -8.2 | PHE215, SER119, ILE369 | 5.1 |
| 3 | -7.9 | LEU211, PHE304, ALA370 | 6.5 |
Molecular Dynamics (MD) Simulation: Capturing the Dynamic Nature of Binding
While docking provides a static picture, MD simulations allow us to observe the dynamic behavior of the ligand-protein complex over time. This provides a more realistic representation of the interaction in a simulated physiological environment. GROMACS is a widely used software package for performing MD simulations.
Caption: Molecular Dynamics Simulation Workflow.
Protocol:
-
System Setup: The docked ligand-protein complex is placed in a simulation box, which is then filled with water molecules to solvate the system. Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.
-
Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any bad contacts.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at a constant pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).
-
Production MD: Once the system is equilibrated, the production MD simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the atomic motions.
Part III: Analysis and Interpretation of Results
The data generated from the MD simulation is then analyzed to extract meaningful insights into the stability and energetics of the ligand-protein interaction.
MD Trajectory Analysis
The trajectory from the production MD run is analyzed to assess the stability of the complex and to identify key interactions.
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that are flexible or rigid upon ligand binding.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are analyzed to identify stable interactions.
-
Interaction Energy Analysis: The non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein are calculated to quantify the strength of the interaction.
Binding Free Energy Calculation
While docking scores provide a rough estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide a more accurate calculation of the binding free energy.
Protocol:
-
Extract Snapshots: A number of snapshots (e.g., 100) are extracted from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, the following energy components are calculated for the complex, the protein, and the ligand:
-
Molecular mechanics energy (internal, van der Waals, and electrostatic)
-
Polar solvation free energy (calculated using the Poisson-Boltzmann equation)
-
Non-polar solvation free energy (calculated based on the solvent-accessible surface area)
-
-
Calculate Binding Free Energy: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.
Table 2: Hypothetical MM/PBSA Binding Free Energy Results (kcal/mol)
| Energy Component | Average Value | Standard Deviation |
| Van der Waals Energy | -45.2 | 3.1 |
| Electrostatic Energy | -15.8 | 2.5 |
| Polar Solvation Energy | 30.5 | 4.2 |
| Non-polar Solvation Energy | -5.1 | 0.8 |
| Binding Free Energy (ΔG) | -35.6 | 5.3 |
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive and scientifically grounded in silico workflow for investigating the interactions of this compound with human Cytochrome P450 3A4. The methodologies described, from ligand and protein preparation to molecular docking, MD simulations, and binding free energy calculations, provide a robust framework for predicting and characterizing the binding of small molecules to biological targets.
The insights gained from such a study can inform subsequent experimental investigations, such as in vitro metabolism assays and toxicity studies. Furthermore, the computational models generated can be used to guide the design of new molecules with improved safety profiles or desired metabolic properties. As computational power and algorithmic sophistication continue to advance, in silico modeling will undoubtedly play an increasingly integral role in the fields of drug discovery, toxicology, and chemical safety assessment.
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2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene as a research chemical
An In-depth Technical Guide to 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene for Advanced Research
Executive Summary: this compound is a poly-functionalized aromatic compound positioned as a versatile intermediate for research and development. Its structure, featuring a diaryl ether linkage, a highly activated fluoronitrobenzene core, and a chlorinated phenol moiety, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its synthesis, reactivity, and potential applications, with a focus on leveraging its unique chemical architecture for the discovery of novel molecules in pharmaceuticals and materials science. While direct literature on this specific molecule is limited, this document synthesizes established principles from analogous structures to provide a robust framework for its scientific exploration.
Introduction: Strategic Importance in Chemical Synthesis
The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine can enhance critical drug properties such as metabolic stability, binding affinity, and bioavailability.[3] The nitro group is a powerful electron-withdrawing group that not only activates the aromatic ring for nucleophilic substitution but also serves as a synthetic handle for conversion into other functional groups, most notably amines.[1][4]
This compound, CAS Number 549547-32-2, combines these features within a diaryl ether framework.[5][] This structure is a prime candidate for building complex molecular architectures, making it a valuable, albeit specialized, tool for researchers aiming to create libraries of novel compounds for screening and development.[7][8]
Physicochemical & Structural Data
The compound's structure allows for precise chemical modifications. Below is a summary of its key properties.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 549547-32-2 | [5] |
| Molecular Formula | C₁₂H₆ClF₂NO₃ | Derived |
| Molecular Weight | 285.63 g/mol | Derived |
| Appearance | Expected to be a solid at room temperature | Analogy |
Diagram: Chemical Structure
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from a standard procedure for similar diaryl ether syntheses. [9]
-
Preparation: To a stirred mixture of 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in dimethyl sulfoxide (DMSO), add 1,3,5-trifluoronitrobenzene (1.0 eq) under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 70-100°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The SₙAr Mechanism
The SₙAr reaction proceeds through a two-step addition-elimination mechanism.
-
Step 1 (Addition): The 4-chlorophenoxide anion (formed in situ by the base) acts as a nucleophile and attacks the electron-deficient carbon atom (C2) of the trifluoronitrobenzene ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate.
-
Step 2 (Elimination): The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group, yielding the final diaryl ether product.
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its potential for subsequent modifications at two key sites: the remaining fluorine atom and the nitro group.
Diagram: Key Derivatization Pathways
Caption: Potential reaction pathways for creating diverse derivatives.
Pathway A: Further Nucleophilic Aromatic Substitution
The remaining fluorine atom at the C4 position is still activated (though less so than the original C2 position) and can be displaced by a second, different nucleophile. [7][10]This allows for the sequential and controlled introduction of two different substituents, creating a library of trisubstituted aromatic compounds.
-
Experimental Insight: This second substitution may require more forcing conditions (higher temperature, stronger base, or more potent nucleophile) compared to the first substitution due to the reduced activation of the ring.
Pathway B: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. [1][11]This opens up a vast array of subsequent chemical reactions.
-
Protocol: Catalytic Hydrogenation
-
Dissolve the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.
-
The resulting aniline is a critical intermediate. The amino group can be acylated to form amides, reacted with isocyanates to form ureas, or diazotized for further transformations, providing access to a wide range of biologically relevant structures.
Applications in Research and Drug Development
While specific applications for this molecule are not documented, its structure is highly relevant to several research areas:
-
Pharmaceuticals: The compound is an ideal scaffold for synthesizing inhibitors of kinases, proteases, or other enzymes where a diaryl ether motif is common. The ability to introduce three points of diversity (via the two SNAr reactions and derivatization of the amine) makes it a powerful tool for structure-activity relationship (SAR) studies. [12][13]* Agrochemicals: Many herbicides and fungicides utilize substituted diaryl ether structures. This intermediate could be used to develop new crop protection agents with enhanced efficacy. [3]* Materials Science: Fluorinated aromatic compounds are used to create high-performance polymers with enhanced thermal stability and specific electronic properties. [8]The reactivity of this molecule allows for its incorporation into polymer backbones.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While specific toxicity data is unavailable, guidelines should be based on analogous compounds like fluorinated nitroaromatics. [14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. * Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Aromatic nitro compounds can be toxic and are often skin sensitizers. [14]* Spills: In case of a spill, dampen the solid material with a suitable solvent like alcohol, and carefully transfer it to a sealed container for disposal. [14]* Fluorine Hazards: Fluorinated organic compounds can release hydrogen fluoride (HF) upon decomposition (e.g., in a fire). HF is extremely corrosive and toxic. [15][16]
Conclusion
This compound represents a synthetically versatile platform for chemical innovation. Its value is derived not from its end-use but from its potential as a highly adaptable building block. Through sequential nucleophilic aromatic substitutions and transformations of its nitro group, researchers can efficiently generate novel and complex molecules. This guide provides the foundational knowledge for scientists and drug development professionals to unlock the potential of this promising research chemical.
References
- Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- The Chemical Backbone: Exploring Applications of Difluoronitrobenzene. (n.d.). Leading Chemical Supplier.
- Plater, M. J. (2024). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research.
- Advanced Materials: Leveraging Difluoronitrobenzene Derivatives. (2025).
- 2,4-dinitrofluorobenzene - Report. (n.d.). CAMEO Chemicals, NOAA.
- Safety and handling of fluorinated organic compounds. (n.d.). BenchChem.
- Muthu, S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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- Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. (2013).
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Synthesis of 4-(4-chlorophenoxy)nitrobenzene. (n.d.). PrepChem.com. Retrieved from [Link]
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1,3-Dichloro-2,4-difluoro-5-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
- 2-Chloro-1,3-difluoro-4-nitrobenzene. (n.d.). Chem-Impex.
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1,3-Difluoro-5-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
- Fluorine in Nitrogen. (n.d.). Air Products.
- Levesque, V., et al. (2012). Application of nitroarene dioxygenases in the design of novel strains that degrade chloronitrobenzenes. PubMed Central.
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- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (2007).
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- Code of practice compressed fluorine and mixtures with inert gases. (n.d.).
- Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. (2024). University of Groningen Research Portal.
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The Enigmatic Identity of CAS 202974-90-9: A Case of Mistaken Identity
Initial investigations into the chemical properties and applications associated with CAS number 202974-90-9 have revealed a significant discrepancy. Extensive database searches and literature reviews have failed to identify a specific chemical compound corresponding to this identifier. Instead, the CAS number appears to be erroneously linked to unrelated legal documentation.
Efforts to procure information on the physicochemical properties, synthesis, mechanism of action, and potential uses of a substance with the designation CAS 202974-90-9 have been unsuccessful. Cross-referencing with major chemical and scientific databases has yielded no relevant results.
Intriguingly, repeated searches for this CAS number consistently lead to legal documents pertaining to a court case in the Philippines, specifically G.R. No. 202974.[1][2][3] This suggests a potential clerical error or a misattribution of the identifier within certain data systems.
For researchers, scientists, and drug development professionals seeking information on a chemical compound, it is crucial to verify the validity of a CAS number. In this instance, the designation 202974-90-9 does not appear to represent a recognized chemical substance in the public domain.
It is recommended that any research or inquiry predicated on this CAS number be reassessed to ensure the correct identifier is being used. Should a different CAS number be available for the compound of interest, a comprehensive technical guide can be developed. Without a valid chemical identifier, a meaningful scientific analysis of its properties and uses cannot be conducted.
Sources
Structural analysis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
An In-Depth Technical Guide to the Structural Elucidation of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Abstract
This technical guide provides a comprehensive framework for the structural analysis of the novel compound this compound. The synthesis, purification, and detailed structural elucidation of this molecule are paramount for its potential applications in medicinal chemistry and materials science, where halogenated nitroaromatic compounds are of significant interest. This document outlines a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind experimental choices is explained, and self-validating protocols are described to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of novel chemical entities.
Introduction: The Significance of Halogenated Nitroaromatic Ethers
Substituted diphenyl ethers are a class of compounds with a wide range of biological activities and applications. The incorporation of fluorine atoms and nitro groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] The title compound, this compound, combines these features, making its unambiguous structural determination a critical first step in any research and development pipeline. This guide provides a systematic approach to confirming its molecular structure.
Proposed Synthesis Pathway
A logical synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of a fluorine atom by the 4-chlorophenoxide nucleophile.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis and Purification
-
To a solution of 4-chlorophenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium 4-chlorophenoxide salt.
-
Add 1,3,4-trifluoro-5-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Comprehensive Structural Elucidation Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of a novel compound. The following workflow ensures that all aspects of the molecular structure are determined, from connectivity to stereochemistry (where applicable) and solid-state conformation.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Given the presence of the nitro group, negative ion mode may be effective.
-
Analysis: Determine the mass of the molecular ion ([M]⁻ or [M+H]⁺) and compare it to the theoretical exact mass.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₅ClF₂NO₃ |
| Molecular Weight | 287.62 g/mol |
| Theoretical Exact Mass | 287.0032 |
The fragmentation pattern will also be informative. We can expect to see fragments corresponding to the loss of the nitro group (-NO₂) and cleavage of the ether bond.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic rings |
| 1550-1500 & 1350-1300 | N-O asymmetric & symmetric stretch | Nitro group |
| 1280-1200 | C-O-C asymmetric stretch | Aryl ether [3] |
| 1100-1000 | C-F stretch | Aryl fluoride |
| 850-800 | C-Cl stretch | Aryl chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will be employed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish connectivity.
-
Predicted NMR Spectral Data
The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, while the ether oxygen is electron-donating, and the halogens are inductively withdrawing but can be resonance-donating.
¹H NMR: Aromatic protons typically resonate between 6.5 and 8.0 ppm.[4]
-
4-Chlorophenoxy group: Two doublets are expected, each integrating to 2 protons, due to the symmetry of this ring.
-
Difluoronitrobenzene group: Two signals, likely a doublet and a doublet of doublets, each integrating to 1 proton.
¹³C NMR: Aromatic carbons absorb in the 120-150 ppm range.[4]
-
12 unique carbon signals are expected.
-
Carbons attached to fluorine will show C-F coupling.
-
The carbon attached to the nitro group will be shifted downfield.[5]
-
The carbons of the 4-chlorophenoxy ring will show 4 signals due to symmetry.
¹⁹F NMR: This is a key experiment for fluorinated compounds.[6]
-
Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
The chemical shifts and coupling constants (F-F and F-H) will be diagnostic of their positions relative to each other and to the other substituents.
Single-Crystal X-ray Crystallography: Unambiguous 3D Structure
If a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive, unambiguous 3D structure.[7]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent or solvent system (e.g., ethyl acetate/hexane).[8]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By combining the data from mass spectrometry, FTIR spectroscopy, a suite of NMR experiments, and potentially X-ray crystallography, the molecular formula, functional groups, atomic connectivity, and 3D structure can be determined with a high degree of confidence. This rigorous characterization is a non-negotiable prerequisite for any further investigation into the chemical and biological properties of this novel compound, ensuring the reliability and reproducibility of future research.
References
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PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dichloro-2,4-difluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks: Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Gao, S., & Ng, S. W. (2005). 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene.
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Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]
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ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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MDPI. (2023, January 16). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
PubMed. (2007, June 15). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
McMaster Experts. (2005, December 1). Inner Shell Excitation Spectroscopy of Biphenyl.... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]
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PubMed. (2022, October 5). Spectroscopic investigation of the electronic and excited state properties of para-substituted tetraphenyl porphyrins and their electrochemically generated ions. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
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PubMed. (2022, April 26). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]
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Nature. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for NIPDIT [2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene] in Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Modulator of Programmed Necrosis
The study of regulated cell death pathways is fundamental to understanding developmental biology, tissue homeostasis, and numerous pathological conditions. While apoptosis has long been a central focus, the discovery of programmed necrosis, or necroptosis, has unveiled a distinct, caspase-independent mechanism of cellular demise with significant implications in inflammatory diseases, neurodegeneration, and cancer.[1] Necroptosis is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3] The kinase activity of RIPK1, in particular, serves as a critical node, directing cellular fate towards survival or necroptotic death.[4][5][6]
This document provides a comprehensive guide to the use of NIPDIT , a novel small molecule inhibitor with the chemical name 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. Based on its structural motifs and preliminary characterization, NIPDIT is postulated to function as a potent and selective inhibitor of RIPK1 kinase activity. These application notes will equip researchers with the necessary protocols to prepare, validate, and effectively utilize NIPDIT as a tool to investigate necroptosis in various cell culture models.
Mechanism of Action: Targeting the RIPK1 Kinase Engine
Necroptosis is prominently initiated through the engagement of death receptors like the TNF receptor-1 (TNFR1).[2][7] Upon TNF-α stimulation, in the absence of active caspase-8, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3.[8] This interaction, mediated by their respective RHIM domains, forms a functional signaling complex known as the necrosome.[2][7] Subsequently, activated RIPK3 phosphorylates MLKL, the terminal effector of the necroptotic pathway.[3][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and leading to cell lysis.[7]
NIPDIT is designed to intervene at the apex of this cascade by targeting the kinase activity of RIPK1. By inhibiting RIPK1 autophosphorylation, NIPDIT is expected to prevent the formation of the necrosome and all subsequent downstream events, thereby rescuing cells from necroptotic death. This mechanism is analogous to well-characterized RIPK1 inhibitors like Necrostatin-1 (Nec-1).[6][10][11]
Caption: NIPDIT's proposed mechanism of action in the necroptosis signaling pathway.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number | Notes |
| NIPDIT (powder) | In-house Synthesis/Custom | N/A | Store at -20°C, desiccated. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | D2650 | For stock solution preparation. |
| TNF-α, Human or Murine | R&D Systems | 210-TA / 410-MT | Reconstitute as per datasheet. |
| zVAD-fmk (pan-caspase inhibitor) | APExBIO | A1902 | To block apoptosis and induce necroptosis. |
| Cell Culture Medium (e.g., DMEM, RPMI) | Gibco | Varies | As required for your cell line. |
| Fetal Bovine Serum (FBS) | Gibco | Varies | Heat-inactivated recommended. |
| Penicillin-Streptomycin | Gibco | 15140122 | Standard cell culture antibiotic. |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | For washing cells. |
| Cell Viability Assay (e.g., CellTiter-Glo®, LDH) | Promega / Thermo Fisher | G7570 / C20300 | For quantifying cell death. |
| 96-well cell culture plates | Corning | 3596 | For viability assays. |
| Sterile, pyrogen-free microcentrifuge tubes | Axygen | MCT-150-C | For solution preparation. |
Protocols
Protocol 1: Preparation of NIPDIT Stock and Working Solutions
The accuracy of stock solution concentration is critical for reproducible results. Always use anhydrous DMSO to prevent compound precipitation.
-
Safety First: Before handling, consult the Material Safety Data Sheet (MSDS) for this compound and related nitroaromatic compounds.[12][13][14][15] Handle the compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Calculate Mass for Stock Solution: The molecular weight of NIPDIT (C₁₂H₆ClF₂NO₃) is 289.63 g/mol . To prepare a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 289.63 g/mol * (1000 mg / 1 g) = 2.8963 mg.
-
-
Dissolution: Carefully weigh approximately 2.9 mg of NIPDIT powder and transfer to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light. The stock solution is expected to be stable for at least 6 months under these conditions.
Protocol 2: Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes a general method for inducing necroptosis and assessing the inhibitory potential of NIPDIT. HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells are commonly used models for necroptosis studies.[16]
Workflow Overview:
Caption: Experimental workflow for testing NIPDIT's anti-necroptotic activity.
Step-by-Step Procedure:
-
Cell Seeding: Seed your cells of interest (e.g., HT-29) into a 96-well clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. For HT-29, a density of 1.5 x 10⁴ cells per well is a good starting point. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of NIPDIT in fresh cell culture medium from your 10 mM stock. A typical concentration range to test for a new inhibitor would be from 10 µM down to 10 nM. Remember to prepare a "vehicle" control containing the same final concentration of DMSO as your highest NIPDIT concentration (e.g., 0.1%).
-
Pre-incubation with NIPDIT: Carefully remove the old medium from the cells. Add 90 µL of the medium containing the desired concentration of NIPDIT or vehicle control to the appropriate wells. It is crucial to include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium + DMSO.
-
Necroptosis Control: Cells with vehicle + necroptosis stimuli.
-
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂ to allow for compound uptake.
-
Induction of Necroptosis: Prepare a 10X stock of your necroptosis-inducing agents in fresh medium. For HT-29 cells, a common stimulus is a combination of TNF-α (final concentration 20-50 ng/mL) and the pan-caspase inhibitor zVAD-fmk (final concentration 20-50 µM).[5] Add 10 µL of this 10X stimulus cocktail to each well (except the untreated control wells).
-
Final Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Quantification of Cell Death: Assess cell viability using a preferred method.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of necrosis.
-
ATP-based Assay (e.g., CellTiter-Glo®): Measures the level of intracellular ATP, which correlates with the number of viable cells.
-
Validation and Data Interpretation
A successful experiment will demonstrate a dose-dependent rescue of cell viability by NIPDIT in the presence of necroptotic stimuli.
| Parameter | Expected Outcome | Interpretation |
| EC₅₀ Value | Typically in the nM to low µM range for potent inhibitors.[17][18] | The half-maximal effective concentration; a measure of NIPDIT's potency. |
| Maximal Inhibition | Should approach 100% rescue (viability similar to untreated controls). | Indicates NIPDIT can fully block the induced necroptotic pathway. |
| Vehicle Control | No significant difference in viability compared to untreated cells. | Confirms that the DMSO solvent is not causing toxicity. |
| NIPDIT Alone | No significant toxicity at effective concentrations. | Demonstrates the compound's specificity for the death pathway, not general cytotoxicity. |
To further validate that NIPDIT acts on the intended pathway, follow-up experiments can include Western blotting for key signaling proteins. Treatment with NIPDIT should prevent the phosphorylation of RIPK1, RIPK3, and MLKL upon stimulation with TNF-α and zVAD-fmk.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition of cell death | - Compound is inactive or not cell-permeable.- Necroptosis is not the primary death pathway in your model.- Incorrect compound concentration. | - Verify compound integrity.- Confirm your cell line undergoes necroptosis (use Nec-1 as a positive control).- Perform a wider dose-response curve. |
| High background cell death | - Cell line is unhealthy or overgrown.- DMSO concentration is too high. | - Use cells at a lower passage number and ensure optimal confluency.- Ensure final DMSO concentration is ≤ 0.5%. |
| Compound precipitates in media | - Poor solubility of NIPDIT.- Stock solution degraded. | - Do not exceed 1% final DMSO concentration.- Prepare fresh stock solution from powder. |
References
- Bertrand, M. J. M., & Vandenabeele, P. (2021). The RIPK1-RIPK3-MLKL signaling axis in necroptosis and inflammatory diseases. Trends in Molecular Medicine, 27(9), 847-867.
- Christofferson, D. E., & Yuan, J. (2010). Necroptosis as an alternative form of programmed cell death. Current Opinion in Cell Biology, 22(2), 263-268.
- Gong, Y., Fan, Z., Luo, G., Yang, C., Huang, Q., Fan, K., ... & He, S. (2019). The role of necroptosis in cancer biology and therapy. Molecular Cancer, 18(1), 100.
- Han, W., Li, L., Qiu, S., Lu, Q., Pan, Q., Gu, Y., ... & Wang, X. (2007). Shikonin circumvents cancer drug resistance by induction of a necroptotic death. Molecular Cancer Therapeutics, 6(5), 1641-1649.
- Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Bertin, J. (2017). Discovery of a first-in-class receptor-interacting protein 1 (RIP1) kinase specific clinical candidate (GSK2982772) for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261.
- Linkermann, A., & Green, D. R. (2014). Necroptosis. New England Journal of Medicine, 370(5), 455-465.
- Newton, K., Wickliffe, K. E., Maltzman, A., Dugger, D. L., Strasser, A., Pham, V. C., ... & Dixit, V. M. (2016). RIPK1 inhibits ZBP1-driven necroptosis during development.
- Ofengeim, D., & Yuan, J. (2013). Regulation of programmed necrosis by the RIP kinase family. Nature Reviews Molecular Cell Biology, 14(11), 724-736.
- Sun, L., Wang, H., Wang, Z., He, S., Chen, S., Liao, D., ... & Yuan, J. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1-2), 213-227.
- Vandenabeele, P., Galluzzi, L., Vanden Berghe, T., & Kroemer, G. (2010). Molecular mechanisms of necroptosis: an ordered cellular explosion. Nature Reviews Molecular Cell Biology, 11(10), 700-714.
- Zhang, D. W., Shao, J., Lin, J., Zhang, N., Lu, B. J., Lin, S. C., ... & Han, J. (2009). RIP3, an energy metabolism regulator that switches TNF-induced cell death from apoptosis to necrosis. Science, 325(5938), 332-336.
- Zhou, W., & Yuan, J. (2014). Necroptosis in health and diseases. Seminars in Immunology, 26(5), 379-391.
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- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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The Synthetic Versatility of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene: A Guide for Advanced Organic Synthesis
Introduction: A Multifaceted Building Block in Modern Chemistry
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of designing molecules with enhanced physicochemical and biological properties. 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene stands out as a highly valuable and reactive intermediate, primarily serving as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The unique arrangement of its functional groups—a diaryl ether linkage, two activating fluorine atoms, and a synthetically malleable nitro group—offers a rich platform for a variety of chemical transformations.
This technical guide provides an in-depth exploration of the applications of this compound. We will delve into its synthesis, key reactions, and potential as a precursor to novel chemical entities, supported by detailed protocols and mechanistic insights.
Core Reactivity and Strategic Value
The reactivity of this compound is dominated by two key features:
-
Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the fluorine atoms. This renders the carbon atoms attached to the fluorine atoms susceptible to attack by nucleophiles.[3][4] The fluorine atom para to the nitro group is particularly activated and can be selectively displaced.
-
Nitro Group Transformations: The nitro group is a versatile functional handle that can be readily reduced to an amine. This resultant aniline derivative opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and the construction of various heterocyclic systems.
The strategic placement of the 4-chlorophenoxy group can also influence the ultimate biological activity of the final products, a common motif in many bioactive compounds.
Synthesis of this compound
The most direct route to this compound involves a nucleophilic aromatic substitution reaction between a suitable trifluoronitrobenzene precursor and 4-chlorophenol.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on analogous diaryl ether syntheses.[5]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,4-Trifluoro-5-nitrobenzene | 177.08 | 17.7 g | 0.1 |
| 4-Chlorophenol | 128.56 | 12.9 g | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 |
| Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Step-by-Step Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-trifluoro-5-nitrobenzene (17.7 g, 0.1 mol), 4-chlorophenol (12.9 g, 0.1 mol), and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Add dry dimethylformamide (200 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 1 L of ice-cold water with stirring.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol or a mixture of ethyl acetate and hexanes to afford the pure product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more reactive. It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.
-
Work-up: Precipitation in water is an effective method for isolating the relatively nonpolar product from the polar solvent and inorganic salts.
Key Applications and Synthetic Transformations
Secondary Nucleophilic Aromatic Substitution
The remaining fluorine atom on the this compound scaffold can undergo a second SNAr reaction, allowing for the introduction of a wide range of functionalities.
Protocol 2: Synthesis of a Substituted Aniline Derivative
This protocol illustrates the displacement of the second fluorine atom with an amine.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 285.63 | 2.86 g | 0.01 |
| Morpholine | 87.12 | 1.05 g | 0.012 |
| Triethylamine (Et₃N) | 101.19 | 1.52 g | 0.015 |
| Ethanol (EtOH) | 46.07 | 50 mL | - |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.86 g, 0.01 mol) in ethanol (50 mL).
-
Add morpholine (1.05 g, 0.012 mol) and triethylamine (1.52 g, 0.015 mol) to the solution.
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Expert Insights:
-
The choice of nucleophile is broad and can include various primary and secondary amines, thiols, and alkoxides, enabling the synthesis of diverse compound libraries.
-
The reaction can often be performed under relatively mild conditions due to the high activation of the aromatic ring. Continuous flow setups can also be advantageous for these types of reactions.[3]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, providing a key intermediate for further functionalization, particularly in the synthesis of pharmaceuticals and agrochemicals.[6]
Protocol 3: Catalytic Hydrogenation to the Aniline
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[6]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 285.63 | 2.86 g | 0.01 |
| 10% Palladium on Carbon (Pd/C) | - | 0.286 g | - |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | - | 100 mL | - |
Step-by-Step Procedure:
-
To a hydrogenation vessel, add this compound (2.86 g, 0.01 mol) and the solvent (100 mL).
-
Carefully add 10% Pd/C (0.286 g, 10 wt%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the desired aniline derivative.
Trustworthiness and Safety Considerations:
-
Catalyst Handling: Palladium on carbon is pyrophoric and should be handled with care, preferably in a wet state.
-
Hydrogenation Safety: Hydrogen is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood with appropriate safety precautions.
-
Alternative Reducing Agents: Other reagents can be used for nitro group reduction, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, which may be preferable in some instances to avoid catalytic hydrogenation.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthesis of the core building block.
Sources
Application Notes and Protocols: Dissolving 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene for Experimental Use
Abstract
This document provides a comprehensive guide for the effective dissolution of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a compound of interest in drug discovery and chemical synthesis. These application notes are designed for researchers, scientists, and professionals in drug development, offering detailed protocols and the scientific rationale behind them. The guide emphasizes safety, solvent selection, and solution stability to ensure reproducible and reliable experimental outcomes.
Introduction: Understanding the Molecule
This compound is a complex aromatic compound characterized by several functional groups that dictate its physicochemical properties: a nitro group, two fluorine atoms, and a chlorophenoxy moiety. The nitro group and halogen atoms are strongly electron-withdrawing, which influences the molecule's polarity, reactivity, and, critically, its solubility.[1] The presence of both halogenated benzene rings suggests a lipophilic character, while the nitro group adds polarity. Understanding this structural balance is key to selecting an appropriate solvent system.
Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related nitroaromatic and fluorinated compounds to establish a robust methodology for its dissolution.
Safety First: Handling Nitroaromatic Compounds
Nitroaromatic compounds as a class are known for their potential toxicity and reactivity.[2] Structurally similar compounds like 2,4-difluoronitrobenzene are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3][4][5] Therefore, stringent safety measures are imperative.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles or a face shield.
-
Ventilation: Handle the solid compound and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Waste Disposal: Dispose of all waste, including contaminated consumables and unused solutions, according to your institution's hazardous waste disposal procedures.
-
Spill Management: In case of a spill, use an inert absorbent material, and decontaminate the area thoroughly.
The Science of Solubilization: A Stepwise Approach
The dissolution of a compound is a critical first step in most experimental workflows. The goal is to achieve a stable, homogenous solution at the desired concentration without compromising the compound's integrity.
Initial Solvent Selection: A Data-Driven Rationale
Based on the structural characteristics of this compound, a selection of common laboratory solvents can be prioritized. The general principle is to start with solvents that have successfully been used for similar nitroaromatic and fluorinated compounds.
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Class | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of organic compounds, including many nitroaromatics used in biological assays. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, often used as a solvent for organic synthesis and biological testing. |
| Acetone | Polar Aprotic | A good starting point for less polar compounds, and its volatility allows for easy removal if necessary. |
| Dichloromethane (DCM) | Halogenated | Often used in the synthesis and handling of nitroaromatic compounds. Its lower polarity may be suitable for this compound. |
| Toluene | Aromatic Hydrocarbon | A non-polar solvent that can be effective for compounds with multiple aromatic rings.[7] |
| Ethanol/Methanol | Polar Protic | While potentially less effective due to the compound's likely lipophilicity, they are common solvents in biological studies and should be tested. Nitroaromatic compounds can be miscible in alcohol.[8] |
Experimental Workflow for Solubility Determination
The following workflow provides a systematic approach to identifying the optimal solvent and determining the approximate solubility.
Caption: Workflow for systematic solubility testing.
Detailed Protocols for Solution Preparation
Protocol 1: Preparation of a High-Concentration Stock Solution in an Aprotic Solvent (e.g., DMSO)
This protocol is suitable for creating a concentrated stock solution for long-term storage and subsequent dilution for various assays.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: In a chemical fume hood, accurately weigh a desired amount of the solid compound into a tared vial.
-
Initial Solvent Addition: Add a small volume of DMSO to the vial. For example, to prepare a 10 mM stock solution, add a volume of DMSO that will result in a slightly higher concentration initially.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary, but monitor for any signs of degradation (e.g., color change).
-
-
Final Volume Adjustment: Once the compound is completely dissolved, add DMSO to reach the final desired concentration. Vortex again to ensure homogeneity.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Rationale: DMSO is a powerful solvent that can overcome the crystal lattice energy of many complex organic molecules. Storing as a concentrated stock at low temperatures minimizes degradation and solvent evaporation.
Protocol 2: Preparation of Working Solutions for Aqueous-Based Assays
This protocol describes the dilution of a high-concentration stock solution into an aqueous buffer or cell culture medium for biological experiments.
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature).
-
Sterile polypropylene tubes.
Procedure:
-
Thaw Stock Solution: Thaw the stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.
-
First, dilute the stock solution in the experimental buffer/medium to an intermediate concentration (e.g., 10-fold dilution).
-
Vortex gently immediately after adding the stock solution to the aqueous phase to ensure rapid mixing.
-
From this intermediate dilution, prepare the final working concentrations.
-
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If cloudiness is observed, the compound may have exceeded its solubility limit in the aqueous medium.
Causality Behind the Protocol: Rapidly diluting a concentrated organic stock into an aqueous solution can cause the compound to precipitate out of solution due to the sudden change in polarity. A stepwise dilution helps to mitigate this "solvent-shift" effect.
Troubleshooting and Stability Considerations
-
Precipitation upon Dilution: If the compound precipitates in the final aqueous solution, consider lowering the final concentration or including a small amount of a biocompatible surfactant (e.g., Tween® 20) in the buffer, if permissible for the experiment.
-
Solution Instability: Nitroaromatic compounds can be sensitive to light and high temperatures. Always store solutions protected from light and at low temperatures. Periodically check the purity of long-term stored stock solutions using analytical techniques like HPLC.
-
Incomplete Dissolution: If the compound does not dissolve in the initial solvent choice, systematically move to other solvents listed in Table 1. A solvent mixture may also be effective.
Conclusion
The successful dissolution of this compound is fundamental to its application in research and development. By adopting a systematic approach grounded in the physicochemical properties of related nitroaromatic compounds and adhering to strict safety protocols, researchers can prepare stable and reliable solutions for their experimental needs. The protocols outlined in this guide provide a solid foundation for handling this and structurally similar molecules.
References
- BenchChem. (n.d.). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide.
- Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002).
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluoronitrobenzene.
- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2023). Safety Data Sheet: 2,6-Difluoronitrobenzene.
- U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Nitrobenzene.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(Difluoromethoxy)-4-nitrobenzene.
- PubChem. (n.d.). 1,3-Difluoro-5-nitrobenzene.
- SciELO. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
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Application Note: 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene as a Versatile Building Block for Novel Compound Synthesis
Abstract: This technical guide details the strategic application of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene as a foundational building block in modern synthetic chemistry. We explore its inherent reactivity, focusing on the electronically activated fluorine atoms and the synthetically versatile nitro group. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview, including mechanistic insights and field-proven, step-by-step protocols for key transformations such as nucleophilic aromatic substitution (SNAr) and nitro group reduction. The aim is to empower scientists to leverage this scaffold for the efficient construction of complex, poly-functionalized molecules for applications in drug discovery and materials science.
Section 1: Physicochemical Properties and Safety Data
This compound is a poly-functionalized aromatic compound designed for synthetic utility. Its structure incorporates several key features that dictate its reactivity: a diaryl ether linkage, a strongly electron-withdrawing nitro group, and two chemically labile fluorine atoms.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 549547-32-2 | [1][] |
| Molecular Formula | C₁₂H₆ClF₂NO₃ | [1] |
| Molecular Weight | 285.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder (typical) | Inferred from similar compounds[3] |
Safety and Handling
As a nitroaromatic and halogenated compound, this compound requires careful handling in a controlled laboratory environment. While a specific safety data sheet is not universally available, data from analogous compounds such as 2,4-difluoronitrobenzene and various chloronitrobenzenes suggest the following precautions.[4][5][6][7]
-
General Hazards: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[8] May cause serious skin and eye irritation.[7] Potential for organ damage through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.[4][7]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Keep away from heat and sources of ignition.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Section 2: Core Reactivity and Synthetic Strategy
The synthetic value of this building block is rooted in two primary loci of reactivity: the fluorine-substituted carbon atoms and the nitro group.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group exerts a powerful electron-withdrawing effect through resonance and induction. This effect is most pronounced at the ortho and para positions, rendering the carbon atoms bonded to the fluorine atoms highly electrophilic.[9] Fluorine, being highly electronegative, is an excellent leaving group in SNAr reactions.[10] This electronic activation facilitates the sequential displacement of the two fluorine atoms by a wide range of nucleophiles (amines, thiols, alkoxides), enabling the controlled introduction of diverse functional groups.[11][12]
-
Nitro Group Reduction: The nitro group serves as a masked amine. It can be readily reduced to a primary aniline under various conditions.[13] This transformation is fundamental in drug discovery, as the resulting amino group is a key handle for subsequent derivatization, such as amide bond formation, sulfonylation, or construction of heterocyclic scaffolds.[14][15]
Logical Workflow for Molecular Elaboration
The strategic combination of these reactions allows for a divergent approach to novel compound synthesis. A typical workflow involves the initial displacement of one or both fluorine atoms, followed by the reduction of the nitro group to unmask the aniline for final-stage diversification.
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Application Notes and Protocols: A Framework for Efficacy Testing of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel chemical entity, 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. This guide is structured to progress logically from initial in vitro screening to robust in vivo validation, emphasizing scientific integrity and data-driven decision-making at each stage.
Introduction: Rationale for Efficacy Evaluation
This compound is a halogenated nitroaromatic compound. The presence of a nitro group in aromatic compounds has been associated with anticancer properties, sometimes through mechanisms involving bioreduction to reactive species or by acting as alkylating agents.[1][2] The difluoro- and chloro- substitutions can further modulate the compound's chemical properties, potentially enhancing metabolic stability, cell permeability, or target-binding affinity.[3]
Given this structural rationale, a systematic evaluation of its potential as an anticancer agent is warranted. The following protocols are designed to rigorously assess its cytotoxic and anti-proliferative effects, provide insights into its mechanism of action, and validate its efficacy in preclinical models, forming a critical data package for further development.
Phase 1: In Vitro Efficacy and Mechanistic Screening
The initial phase focuses on determining the compound's cytotoxic potential against a panel of cancer cells and gaining preliminary insights into its mode of action. A stepwise procedure, starting with in vitro experiments, is fundamental for selecting promising agents for further testing in animal models.[4]
Core Objective: Assessing Broad Cytotoxicity
The primary goal is to quantify the compound's ability to inhibit the growth of various cancer cell lines. This is typically achieved by determining the half-maximal inhibitory concentration (IC50).
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-tumoral control cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in a complete medium.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compound solutions (final concentrations ranging from 0.01 µM to 100 µM). Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Core Objective: Elucidating the Mechanism of Cell Death
Understanding how the compound kills cancer cells is crucial. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the Test Compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper gating.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis
Procedure:
-
Treatment and Harvesting: Treat and harvest cells as described in Protocol 2.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any treatment-induced arrest at specific checkpoints.
Visualization and Data Summary
Caption: Workflow for Phase 1 in vitro efficacy testing.
| Hypothetical In Vitro Screening Data | |||
| Cell Line | Tissue of Origin | IC50 (µM) | Primary Mechanism |
| MCF-7 | Breast Cancer | 5.2 | G2/M Arrest |
| A549 | Lung Cancer | 8.9 | Apoptosis |
| HCT116 | Colon Cancer | 3.5 | Apoptosis |
| MCF-10A | Non-Tumoral Breast | > 50 | Low Cytotoxicity |
Phase 2: In Vivo Efficacy Validation
Positive and selective in vitro results provide the justification for progressing to in vivo models. Animal models are more reliable indicators of clinical efficacy as they incorporate the complexities of absorption, distribution, metabolism, and excretion (ADME).[5]
Core Objective: Assess Anti-Tumor Activity in a Living System
The primary goal is to determine if the compound can inhibit tumor growth in vivo at well-tolerated doses. The human tumor xenograft model in immunocompromised mice is a standard and widely accepted method for this evaluation.[4]
Protocol 4: Human Tumor Xenograft Efficacy Study
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Robust experimental design is crucial to maximize the knowledge gained while adhering to ethical principles.[6]
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID)
-
Cancer cell line with demonstrated in vitro sensitivity (e.g., HCT116)
-
Test Compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Positive control drug (e.g., a standard-of-care agent for the tumor type)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). This step is critical to minimize bias.[6]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., oral gavage, daily)
-
Group 2: Test Compound - Low Dose (e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: Test Compound - High Dose (e.g., 30 mg/kg, oral gavage, daily)
-
Group 4: Positive Control (e.g., 5-Fluorouracil, intraperitoneal injection, twice weekly)
-
-
Dosing and Monitoring: Administer treatments according to the defined schedule for 21-28 days.
-
Efficacy Monitoring: Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Record body weight twice weekly. Observe mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., ~1500 mm³) or at the end of the treatment period.
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Analyze body weight changes as a measure of systemic toxicity.
-
Visualization and Data Summary
Caption: Workflow for Phase 2 in vivo efficacy validation.
| Hypothetical In Vivo Study Data | |||
| Treatment Group | Dose & Schedule | Final %TGI | Max Body Weight Loss (%) |
| Vehicle Control | 0.5% MC, p.o., QD | 0% | 1% |
| Test Compound | 10 mg/kg, p.o., QD | 45% | 3% |
| Test Compound | 30 mg/kg, p.o., QD | 78% | 8% |
| Positive Control | 20 mg/kg, i.p., 2x/wk | 85% | 12% |
Conclusion and Future Directions
This document provides a foundational experimental design for the initial efficacy testing of this compound. Successful completion of these phases, demonstrating potent in vitro activity and significant, well-tolerated in vivo tumor growth inhibition, would provide strong rationale for more advanced preclinical studies. These could include pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation in orthotopic or patient-derived xenograft (PDX) models, and formal toxicology studies to establish a therapeutic index.[5][7] The systematic application of these protocols will ensure a robust and reliable evaluation of this compound's therapeutic potential.
References
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National Cancer Institute. (n.d.). Preclinical Predictors of Anticancer Drug Efficacy. National Institutes of Health. [Link]
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Bentham Science Publishers. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
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Karger Publishers. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
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Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. [Link]
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The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]
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YouTube. (2020). Experimental Design for Drug Combinations. [Link]
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Royal Society of Chemistry. (2018). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. [Link]
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ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]
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PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. [Link]
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PubMed Central. (2017). Efficacy and Effectiveness Too Trials: Clinical Trial Designs to Generate Evidence on Efficacy and on Effectiveness in Wide Practice. [Link]
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SPT Labtech. (n.d.). Design of Experiments (DoE). [Link]
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PubMed. (2018). New clinical trial designs for establishing drug efficacy and safety in a precision medicine era. [Link]
-
American Chemical Society Publications. (2000). Mutagenicity of Nitroaromatic Compounds. [Link]
-
PubMed. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). [Link]
-
PubMed. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. [Link]
-
PubMed. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][5][7][8]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. [Link]
-
CAS Common Chemistry. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. [Link]
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High-Sensitivity Analytical Methods for the Detection and Quantification of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for the detection and quantification of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a complex halogenated nitroaromatic compound. As an intermediate in chemical synthesis or a potential process impurity in drug development, its precise measurement is critical for quality control and safety assessment. This document provides field-proven protocols for two orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity, confirmatory analysis. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation guidelines are provided to ensure scientific integrity and immediate applicability in a laboratory setting.
Introduction and Core Principles
This compound is a poly-functionalized aromatic molecule. Its structure, featuring a nitro group chromophore, two fluorine atoms, a chlorine atom, and an ether linkage, dictates its chemical behavior and the analytical strategies required for its detection. The presence of electronegative groups and an aromatic system makes it highly suitable for analysis by common chromatographic techniques.
The analytical challenge lies in achieving specificity, sensitivity, and reproducibility, particularly when the analyte is present in a complex matrix, such as a reaction mixture or a final active pharmaceutical ingredient (API). This guide presents two complementary methods:
-
RP-HPLC-UV: A robust and widely accessible technique ideal for routine analysis and quantification. It separates compounds based on their polarity.
-
GC-MS: A highly specific and sensitive method, considered the gold standard for confirmatory analysis and trace-level detection. It separates compounds based on volatility and identifies them by their unique mass fragmentation patterns.[1][2]
Analyte Physicochemical Properties
Understanding the analyte's properties is fundamental to method development. These parameters inform choices regarding solvents, column chemistry, and instrumental conditions.
| Property | Value | Significance for Analysis |
| Chemical Formula | C₁₂H₆ClF₂NO₃ | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 289.63 g/mol | Used for preparing standard solutions and calculations. |
| Structure | The nitroaromatic system is a strong chromophore, ideal for UV detection. The molecule's overall polarity determines its retention in RP-HPLC. | |
| Predicted LogP | ~4.1 | A high LogP value indicates low water solubility and high affinity for nonpolar solvents, making it well-suited for reversed-phase chromatography and solvent extraction. |
| Boiling Point | Predicted: ~350-400 °C | The compound is expected to be sufficiently volatile and thermally stable for GC analysis. |
Method 1: Quantitative Analysis by RP-HPLC with UV Detection
This method is the workhorse for routine quantification due to its reliability and ease of use. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The strong UV absorbance of the nitroaromatic structure enables sensitive detection.[1][3]
Rationale for Experimental Design
-
Reversed-Phase (C18) Column: The analyte's high hydrophobicity (high LogP) ensures strong retention on a C18 column, allowing for excellent separation from more polar impurities.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for RP-HPLC, offering good solvating power and low UV cutoff. A gradient elution is chosen to ensure that any impurities with different polarities are eluted efficiently, providing a clean baseline around the main analyte peak.
-
UV/DAD Detection: A Diode Array Detector (DAD) is preferred as it can scan a range of wavelengths, allowing for the determination of the optimal detection wavelength (λ-max) and peak purity analysis. The nitrobenzene moiety typically absorbs strongly in the UV region.[4]
Experimental Workflow: Sample Preparation for HPLC
Caption: Workflow for preparing a solid sample for HPLC analysis.
Detailed HPLC Protocol
Protocol: Standard and Sample Preparation
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and Ultrapure Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (Target: 10 µg/mL): Accurately weigh an amount of sample expected to contain 1 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 10 minutes, allow to cool to room temperature, and dilute to volume with Diluent. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol: Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with DAD. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm | Provides excellent peak shape and resolution for hydrophobic compounds. |
| Mobile Phase A | Ultrapure Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The organic modifier; provides strong elution for the nonpolar analyte. |
| Gradient Elution | 0-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B | A gradient ensures elution of the analyte with good peak shape while cleaning the column of strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry.[5] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detector | DAD, 265 nm | The nitro-substituted aromatic ring is expected to have a strong absorbance around this wavelength. A full spectrum (200-400 nm) should be recorded for confirmation. |
| Run Time | 20 minutes | Sufficient to elute the analyte and re-equilibrate the column. |
System Suitability and Data Interpretation
To ensure the trustworthiness of the results, a system suitability standard must be run.
-
Tailing Factor: Should be ≤ 2.0 for the analyte peak.
-
Relative Standard Deviation (RSD): For five replicate injections of the standard, the RSD for peak area and retention time should be ≤ 2.0%.
Quantification is performed by comparing the peak area of the analyte in the sample solution to the peak area of the working standard solution.
Method 2: Confirmatory Analysis by GC-MS
This method provides unequivocal identification and is ideal for trace-level analysis or as a confirmatory technique. The analyte is volatilized and separated in a gas chromatograph before being fragmented and detected by a mass spectrometer. The resulting mass spectrum serves as a chemical "fingerprint."[2]
Rationale for Experimental Design
-
Liquid-Liquid Extraction (LLE): This sample preparation step is crucial to isolate the analyte from non-volatile matrix components (e.g., salts, excipients) and transfer it into a volatile, GC-compatible solvent like Hexane or Ethyl Acetate.
-
DB-5ms Column: This is a general-purpose, low-bleed column with 5% phenyl-arylene content, making it suitable for a wide range of semi-volatile organic compounds, including halogenated nitroaromatics.
-
Electron Ionization (EI): EI is a hard ionization technique that produces reproducible and information-rich fragmentation patterns, which are essential for structural elucidation and library matching.
-
Selected Ion Monitoring (SIM): For trace analysis, operating the mass spectrometer in SIM mode significantly enhances sensitivity by focusing only on specific, characteristic ions of the analyte rather than scanning the full mass range.
Experimental Workflow: Sample Preparation for GC-MS
Caption: Workflow for Liquid-Liquid Extraction (LLE) for GC-MS analysis.
Detailed GC-MS Protocol
Protocol: Sample Extraction
-
Dissolve a known quantity of the sample in a suitable aqueous or polar solvent (e.g., 10 mL of water with 5% methanol).
-
Transfer the solution to a separatory funnel or centrifuge tube.
-
Add 5 mL of Ethyl Acetate and shake/vortex vigorously for 2 minutes.
-
Allow the layers to separate (centrifugation may be required).
-
Carefully collect the upper organic layer.
-
Pass the organic layer through a small column of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a GC vial for analysis.
Protocol: GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent | A standard, reliable system for this type of analysis. |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm | Industry-standard column for robust separation of semi-volatiles. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Splitless mode, 280 °C | Splitless injection maximizes sensitivity for trace analysis. High temperature ensures complete volatilization. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) | The temperature program separates components by their boiling points. The final hold ensures the column is clean for the next run. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition Mode | Full Scan (m/z 50-400) for identification; SIM for quantification | Full scan is used to identify the fragmentation pattern. SIM mode increases sensitivity significantly. |
| SIM Ions | m/z 289 (M⁺) , 162, 127 | The molecular ion (M⁺) should be monitored for confirmation. Other ions would be chosen based on the actual fragmentation pattern observed in a full scan analysis. |
Data Interpretation
Positive identification requires two criteria to be met:
-
The retention time of the peak in the sample must match that of the reference standard.
-
The mass spectrum of the sample peak must match the mass spectrum of the reference standard, including the relative abundances of the key fragment ions.[6] The presence of the molecular ion at m/z 289 is a strong indicator of the target analyte.
Comparative Summary of Methods
| Feature | RP-HPLC-UV | GC-MS |
| Principle | Polarity-based separation | Volatility-based separation |
| Specificity | Moderate (based on RT and UV spectrum) | Very High (based on RT and mass spectrum) |
| Sensitivity | Good (ng level) | Excellent (pg level), especially in SIM mode |
| Primary Use | Routine Quantification, Quality Control | Confirmatory Analysis, Trace Impurity Profiling |
| Sample Prep | Simple (dissolve and filter) | More complex (extraction required) |
| Cost/Complexity | Lower | Higher |
Conclusion
The analytical control of this compound can be effectively achieved using standard chromatographic techniques. For routine quality control and quantification where concentration levels are relatively high, the RP-HPLC-UV method offers a robust, reliable, and efficient solution. For applications requiring unambiguous confirmation, structural elucidation, or the detection of trace-level impurities, the GC-MS method is superior due to its exceptional specificity and sensitivity. The implementation of both methods provides an orthogonal approach, ensuring the highest level of confidence in analytical results.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from [Link]
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Habibi, M., & Dolatabadi, J. E. N. (2018). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Retrieved from [Link]
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Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]
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Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]
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Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-80. Retrieved from [Link]
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Sheng, G., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dichloro-2,4-difluoro-5-nitrobenzene. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
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van den Berg, F., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
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Wang, C-Y., et al. (2024). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI. Retrieved from [Link]
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Using 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene in high-throughput screening
An Application Note and Comprehensive Protocols for the High-Throughput Screening of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Abstract
This document provides a detailed guide for the evaluation of this compound, a novel small molecule with potential therapeutic applications. Lacking published biological data, this guide establishes a strategic framework for its initial characterization via high-throughput screening (HTS). By analyzing its core structural motifs—a nitroaromatic system, a diaryl ether linkage, and fluorine substitutions—we propose two primary screening funnels targeting distinct, yet plausible, mechanisms of action: protein kinase inhibition and induction of apoptosis . This note provides not only step-by-step, validated protocols for biochemical and cell-based assays but also explains the scientific rationale behind the proposed strategies, empowering researchers to effectively unlock the compound's potential.
Scientific Introduction: A Structural Rationale for Screening
The therapeutic potential of a novel chemical entity is often predicted from its structure. The molecule this compound presents a compelling case for investigation based on its constituent chemical features.
-
The Nitroaromatic Core: The nitro group (-NO2) is a potent electron-withdrawing group that is a key feature in numerous FDA-approved drugs.[1] Its presence suggests several possibilities. In hypoxic environments, such as solid tumors, the nitro group can be bioreduced to form reactive nitrogen species, inducing cellular damage and apoptosis.[2][3][4] This mechanism is a cornerstone of certain anticancer and antimicrobial therapies.[5] However, this same reactivity can also lead to toxicity and mutagenicity, a critical consideration during hit validation.[2]
-
The Diaryl Ether Linkage: The (chlorophenoxy)-difluoro-benzene backbone forms a diaryl ether structure. This motif is a well-established scaffold in medicinal chemistry, particularly for inhibitors of protein kinases, which play a pivotal role in cellular signaling and are major targets in oncology.[6][7]
-
Fluorine Substitution: The strategic placement of fluorine atoms can significantly enhance a molecule's drug-like properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[8]
Based on this structural analysis, we hypothesize that this compound may act as either a targeted kinase inhibitor or a broader-acting apoptosis-inducing agent. The following sections provide detailed protocols to test these hypotheses in a high-throughput format.
Compound Handling and Safety Precautions
Nitroaromatic compounds require careful handling due to their potential toxicity and, in some cases, explosive nature.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.
-
Ventilation: Handle the solid compound and concentrated DMSO stocks in a chemical fume hood to prevent inhalation of aerosols.[11]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from strong oxidants.[11]
-
Waste Disposal: Dispose of contaminated materials and solutions as hazardous chemical waste in accordance with institutional guidelines.
Application I: Screening for Protein Kinase Inhibition
The diaryl ether scaffold strongly suggests that the compound could bind to the ATP pocket of protein kinases.[6] We propose a universal, biochemical high-throughput screen to identify potential kinase targets. The protocol is based on the detection of ADP, the common product of all kinase reactions, using a robust luminescence-based assay.
HTS Workflow for Kinase Inhibitor Discovery
This workflow ensures a systematic progression from initial hit identification to validated lead candidates, minimizing false positives.
Caption: HTS workflow for kinase inhibitor discovery.
Protocol: Single-Point HTS for Kinase Inhibition
This protocol is designed for a 384-well format and utilizes a commercial ADP-detection kit (e.g., ADP-Glo™, Promega) for its high sensitivity and robustness.[12]
1. Reagent Preparation:
- Compound Plates: Prepare 10 mM stock solution of this compound in 100% DMSO. From this, create a 100 µM intermediate plate in assay buffer. This will be the source plate for the 10 µM final screening concentration.
- Kinase Buffer: Prepare 1X Kinase Buffer (specific to the kinase being tested, typically includes a buffer salt, MgCl₂, and a reducing agent like DTT).
- Enzyme/Substrate Mix: In Kinase Buffer, prepare a 2X solution of the target kinase and its specific substrate peptide. The concentration of each should be optimized beforehand to ensure the reaction proceeds within the linear range.
- ATP Solution: Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
2. Assay Procedure:
- Compound Dispensing: Using an acoustic dispenser or liquid handler, add 50 nL of compounds from the source plates into the 384-well assay plates. For controls, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).
- Kinase/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.
- Initiate Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume is 5 µL, and the final compound concentration is 10 µM.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
- Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent. This converts the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
- Data Acquisition: Read the luminescence signal on a plate reader.
3. Data Analysis and Quality Control:
- Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
- Assay Validation (Z'-factor): The Z'-factor is a measure of assay robustness. A value > 0.5 is considered excellent for HTS.[13] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
| Parameter | Value | Description |
| Screening Concentration | 10 µM | A standard concentration for primary HTS campaigns. |
| Plate Format | 384-well | Balances throughput with reagent consumption. |
| Assay Volume | 5 µL (reaction) | Miniaturized to reduce costs. |
| Primary Hit Cutoff | >50% Inhibition | A common threshold for selecting initial hits. |
| Required Z'-factor | > 0.5 | Ensures the assay is robust and reproducible. |
| Caption: Key parameters for the primary kinase inhibition screen. |
Application II: Screening for Apoptosis Induction
The nitroaromatic core provides a strong rationale for screening the compound for its ability to induce programmed cell death, or apoptosis.[1][4] A high-content screening (HCS) approach is ideal as it provides multiparametric, image-based data on a per-cell basis, offering deeper mechanistic insights than single-readout assays.[14]
Hypothetical Mechanism of Nitroaromatic-Induced Apoptosis
We propose a mechanism where the compound undergoes intracellular reduction, generating reactive oxygen species (ROS) that trigger the intrinsic apoptosis pathway.
Caption: Proposed pathway for nitroaromatic-induced apoptosis.
Protocol: Multiplexed High-Content Apoptosis Assay
This protocol uses a human cancer cell line (e.g., HeLa or A549) and combines three fluorescent probes to simultaneously measure cell number, caspase-3/7 activation (an early marker of apoptosis), and membrane permeability (a marker of late-stage apoptosis or necrosis).[15][16]
1. Cell Culture and Plating:
- Maintain HeLa cells in appropriate growth medium.
- Seed 2,500 cells per well into 384-well, black-walled, clear-bottom imaging plates.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Compound Plating: Perform a serial dilution of the compound in DMSO to create a 10-point concentration series.
- Dosing: Add the compound to the cell plates using a pintool or acoustic dispenser to achieve final concentrations ranging from 1 nM to 50 µM. Include DMSO (negative control) and Staurosporine (1 µM, positive control).
- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
3. Staining Procedure:
- Staining Solution: Prepare a staining solution in culture medium containing:
- Hoechst 33342 (5 µg/mL): Stains the nuclei of all cells for cell counting and nuclear morphology analysis.[14]
- Caspase-3/7 Green Reagent (2 µM): A substrate that becomes fluorescent upon cleavage by active caspases-3 and -7.[17]
- Propidium Iodide (1 µg/mL): A dye that enters cells with compromised membranes and stains the nucleus red, indicating necrosis or late apoptosis.
- Staining: Add the staining solution directly to the wells and incubate for 30-60 minutes at 37°C. No washing is required.
4. Imaging and Analysis:
- Image Acquisition: Acquire images using a high-content imaging system with at least three fluorescent channels (DAPI for Hoechst, FITC for Caspase-3/7, and Texas Red for Propidium Iodide).
- Image Analysis: Use automated image analysis software to perform the following:
- Segmentation: Identify individual nuclei using the Hoechst channel.
- Counting: Quantify the total number of cells per well.
- Intensity Measurement: Measure the average fluorescence intensity of the Caspase-3/7 and Propidium Iodide signals within each identified cell.
- Hit Identification: Classify cells as "Apoptotic" (Caspase-3/7 positive) or "Necrotic" (Propidium Iodide positive).
5. Data Interpretation:
- Dose-Response Curves: Plot the percentage of apoptotic cells and the total cell count against compound concentration.
- EC50 and CC50 Determination: Calculate the EC50 (concentration for 50% of maximal apoptosis induction) and CC50 (concentration for 50% reduction in cell count).
- Therapeutic Index: A preliminary therapeutic index can be estimated (CC50 / EC50) to assess if apoptosis occurs at non-grossly cytotoxic concentrations.
| Parameter | Readout | Purpose |
| Hoechst 33342 | Nuclei Count & Morphology | Measures cytotoxicity and nuclear condensation. |
| Caspase-3/7 Green | Green Fluorescent Cells | Identifies early- to mid-stage apoptotic cells.[16][17] |
| Propidium Iodide | Red Fluorescent Cells | Identifies late-stage apoptotic or necrotic cells. |
| Caption: Multiplexed readouts for the high-content apoptosis assay. |
Conclusion and Future Directions
This application note provides a robust, scientifically-grounded strategy for the initial high-throughput screening of this compound. By leveraging knowledge of its chemical substructures, we have proposed two distinct screening campaigns targeting kinase inhibition and apoptosis induction. The detailed protocols and workflows are designed to maximize the probability of identifying true biological activity while minimizing artifacts. Positive hits from these screens should be subjected to rigorous secondary and orthogonal assays to confirm their mechanism of action and rule out non-specific activity often associated with nitroaromatic compounds.[13] These foundational screens are the critical first step in determining the therapeutic potential of this novel compound.
References
-
Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Curia Global. (n.d.). Assay Development & Screening. Available at: [Link]
-
Challener, C. A. (2017). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]
-
Montaner, S., et al. (2020). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Future Science. Available at: [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Sciences. Available at: [Link]
-
Auld, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Cellular Biochemistry. Available at: [Link]
-
Safety Data Sheet. (2019). Nitroaromatics and Isophorone Standard. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]
-
Im, S. H., et al. (2018). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines. Available at: [Link]
-
Klink, T. A., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY. Available at: [Link]
-
Fry, D. W., & Garrett, M. D. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Wang, R., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. Available at: [Link]
-
Re, A. T., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]
-
Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Available at: [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Available at: [Link]
-
Gelin, M., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]
-
Request PDF. (n.d.). Simultaneous analysis of sixteen energetic nitro compounds and their degradation products in groundwaters and surface waters by ultra-high-performance liquid chromatography. Available at: [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Available at: [Link]
-
Spain, J. C., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available at: [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Available at: [Link]
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- 2. svedbergopen.com [svedbergopen.com]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 11. agilent.com [agilent.com]
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- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(4-chlorophenoxy)-1,3-difluoro-5-nitrobenzene as a versatile building block in medicinal chemistry. This document provides in-depth protocols, mechanistic insights, and practical guidance for the synthesis of diaryl ether-based compounds with therapeutic potential.
Introduction: The Strategic Value of the Scaffold
This compound is a highly functionalized aromatic compound that serves as a cornerstone for the synthesis of complex molecules in drug discovery. Its utility is derived from the specific arrangement of its substituents, each contributing to its reactivity and the desirable properties of its derivatives.
-
The Diaryl Ether Core: The diaryl ether motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. This structural unit offers a balance of rigidity and conformational flexibility, allowing for optimal interactions with biological targets.
-
Fluorine Substitution: The two fluorine atoms flanking the ether linkage are critical. They are strong electron-withdrawing groups that activate the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of various functionalities. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity.
-
The Nitro Group: The nitro group is a powerful electron-withdrawing group that further activates the ring towards SNAr, typically directing substitution to the para position. The nitro group also serves as a synthetic handle, as it can be readily reduced to an amine, which can then be further elaborated into a wide array of functional groups and heterocyclic systems.
-
The Chlorophenoxy Moiety: This part of the molecule provides a lipophilic domain and can engage in crucial interactions with the target protein, such as hydrophobic and halogen bonding.
Core Application: Synthesis of Substituted Diaryl Amines via Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is in SNAr reactions. The fluorine atom para to the nitro group is the most susceptible to displacement by a nucleophile. This regioselectivity is a key advantage for directed synthesis.
Mechanistic Insight
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized mechanism of the SNAr reaction.
General Protocol for SNAr with Amines
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, piperazine)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Multi-Step Synthesis of a Bioactive Scaffold: A Representative Workflow
The following workflow illustrates how this compound can be used in a multi-step synthesis to generate a scaffold with potential therapeutic applications, analogous to the synthesis of the antihelmintic drug Rafoxanide.
Caption: A representative synthetic workflow.
Detailed Protocol: Synthesis of 4-(4-Chlorophenoxy)-2-fluoro-N-phenyl-6-nitroaniline (Step 1)
This protocol is an adaptation of a similar diaryl ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine this compound, aniline, and potassium carbonate in DMSO.
-
Heat the stirred mixture to 70-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with a large volume of water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired 4-(4-chlorophenoxy)-2-fluoro-N-phenyl-6-nitroaniline.
Detailed Protocol: Reduction of the Nitro Group (Step 2)
The reduction of the nitro group to an amine is a crucial step for further functionalization.
Materials:
-
4-(4-chlorophenoxy)-2-fluoro-N-phenyl-6-nitroaniline (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 4-(4-chlorophenoxy)-2-fluoro-N-phenyl-6-nitroaniline in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-(4-chlorophenoxy)-2-fluoro-N-phenylbenzene-1,6-diamine. This product may be used in the next step without further purification.
Subsequent Transformations (Step 3 and beyond)
The resulting diamine is a versatile intermediate. The newly formed aniline can be selectively acylated or used in cyclization reactions to form various heterocyclic systems common in kinase inhibitors, such as quinazolines, benzimidazoles, or other fused systems. The specific choice of reaction will depend on the desired final scaffold.
Structure-Activity Relationship (SAR) Considerations and Data
The diaryl ether scaffold derived from this compound allows for systematic exploration of SAR. The table below presents hypothetical data for a series of kinase inhibitors to illustrate how modifications at key positions can influence biological activity.
| Compound ID | R¹ (at aniline nitrogen) | R² (at the new amine) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| A-1 | H | Acetyl | 250 | >1000 |
| A-2 | H | Cyclopropylcarbonyl | 120 | 850 |
| A-3 | H | Pyrimidin-4-yl | 15 | 25 |
| A-4 | Methyl | Pyrimidin-4-yl | 45 | 60 |
This data is for illustrative purposes only.
Analysis of SAR:
-
R¹ Position: The substituent on the aniline nitrogen can influence steric interactions within the binding pocket. In this hypothetical example, methylation (A-4 vs. A-3) leads to a slight decrease in potency, suggesting that a hydrogen bond donor at this position may be favorable.
-
R² Position: The R² group, introduced after the nitro reduction, is often a key determinant of potency and selectivity. A simple acetyl group (A-1) confers modest activity. Introducing a more rigid cyclopropylcarbonyl group (A-2) improves potency. The introduction of a heterocyclic ring like pyrimidine (A-3) can lead to a significant increase in potency, potentially through additional hydrogen bonding or π-stacking interactions with the kinase hinge region. This is a common strategy in the design of ATP-competitive kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in SNAr reactions, allows for the controlled and regioselective synthesis of complex diaryl ether scaffolds. The ability to subsequently modify the nitro group provides a pathway to a diverse range of biologically active molecules. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this compound in their drug discovery programs.
References
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006). Synthesis and biological
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this synthesis. The following information is curated to explain the causality behind experimental choices and to provide self-validating protocols.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of an activated polyfluoronitrobenzene with 4-chlorophenol in the presence of a base. The strong electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the 4-chlorophenoxide ion. The fluorine atoms serve as good leaving groups in this reaction.
A common and commercially viable starting material for this synthesis is 1,2,4-trifluoro-5-nitrobenzene. The regioselectivity of the substitution is a critical aspect of this synthesis, with the substitution pattern being influenced by the electronic effects of the nitro group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you might encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I address them?
A1: Low or no yield in this SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Base: The reaction requires a base to deprotonate the 4-chlorophenol, forming the nucleophilic 4-chlorophenoxide. If the base is too weak, not present in sufficient stoichiometric amounts, or has degraded, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Troubleshooting:
-
Ensure you are using at least one equivalent of a suitable base. Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).
-
Use a freshly opened or properly stored base to avoid using hydrated or decomposed material.
-
Consider using a stronger base if you are using a weaker one with limited success, but be mindful of potential side reactions at higher base strengths.
-
-
-
Reaction Temperature Too Low: SNAr reactions, while often facile, still require a certain activation energy. If the reaction temperature is too low, the reaction rate will be very slow, leading to poor yields in a practical timeframe.
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or HPLC. Typical temperatures for this reaction in polar aprotic solvents like DMF or DMSO range from 60 °C to 100 °C.
-
-
-
Poor Solvent Quality: The use of wet or impure solvents can significantly hinder the reaction. Water can protonate the 4-chlorophenoxide, reducing its nucleophilicity.
-
Troubleshooting:
-
Use anhydrous, high-purity solvents. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally effective for SNAr reactions.
-
-
Issue 2: Presence of Multiple Products in the Reaction Mixture
Q2: My post-reaction analysis (TLC, HPLC, GC-MS) shows multiple spots/peaks. What are these impurities and how can I minimize them?
A2: The presence of multiple products is a common issue and can usually be attributed to isomeric byproducts or di-substitution.
-
Isomeric Byproducts: When using an unsymmetrical starting material like 1,2,4-trifluoro-5-nitrobenzene, the 4-chlorophenoxide can attack at different positions, leading to the formation of isomers. While substitution para to the nitro group is generally favored electronically, substitution at other positions can occur.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Choice of Base and Solvent: The reaction medium can influence the regiochemical outcome. Experimenting with different base/solvent combinations may be necessary to optimize for the desired isomer.
-
-
-
Di-substituted Byproduct: This is a common impurity where a second molecule of 4-chlorophenol reacts with the desired mono-substituted product, displacing a second fluorine atom.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the trifluoronitrobenzene starting material relative to 4-chlorophenol (e.g., 1.1:1). This ensures that the 4-chlorophenol is the limiting reagent, reducing the likelihood of a second substitution.
-
Slow Addition: Add the 4-chlorophenol/base mixture slowly to the solution of trifluoronitrobenzene. This maintains a low concentration of the nucleophile throughout the reaction, favoring mono-substitution.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can promote the formation of the di-substituted product. Monitor the reaction closely and stop it once the starting 4-chlorophenol is consumed.
-
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to isolate the pure desired product from the reaction mixture. What are the recommended purification strategies?
A3: Purification can be challenging due to the similar polarities of the desired product and the potential impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if the desired product is a solid.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble (or vice versa). Common solvents for this type of molecule include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography: If recrystallization is ineffective, particularly for removing isomeric impurities, column chromatography is the method of choice.
-
Protocol:
-
Choose an appropriate stationary phase (silica gel is common) and a mobile phase that provides good separation of the components on a TLC plate. A gradient of ethyl acetate in hexanes is a good starting point.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC or HPLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
-
Experimental Protocols
Protocol 1: Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of the reaction mixture to identify and quantify the desired product and common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is useful for identifying volatile impurities and confirming the mass of the product and byproducts.
| Parameter | Condition |
| Column | Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate.
Visualizing Reaction Pathways and Impurity Formation
The following diagrams illustrate the synthesis of this compound and the formation of common impurities.
Caption: Synthesis pathway and common impurity formation.
Caption: Troubleshooting flowchart for the synthesis.
References
- Nucleophilic aromatic substitution (SNAr) reactions can provide metal-free access to synthesize mono-substituted aromatic compounds. We have developed efficient SNAr conditions for p-selective substitution of polyfluoroarenes with phenothiazine in the presence of a mild base to afford the corresponding 10-phenylphenothiazine (PTH) derivatives. The resulting polyfluoroarene-bearing PTH derivatives were subjected to a second SNAr reaction to
Navigating the Synthesis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene: A Technical Support Guide
Welcome to the technical support center for experiments involving 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experiments are successful, efficient, and safe. Our approach is rooted in explaining the "why" behind experimental choices, empowering you with the scientific principles to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a diaryl ether. Diaryl ethers are significant structural motifs in many pharmaceuticals and agrochemicals.[1] This particular molecule, with its distinct substitution pattern of chloro, fluoro, and nitro groups, is a valuable building block in synthetic organic chemistry, often used in the development of novel therapeutic agents and specialty chemicals.[2]
Q2: What is the underlying reaction mechanism for the synthesis of this compound?
A2: The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the aromatic ring, which is "activated" (made electron-deficient) by the strongly electron-withdrawing nitro group, is attacked by a nucleophile, in this case, the 4-chlorophenoxide ion. One of the fluorine atoms on the difluoronitrobenzene ring acts as the leaving group. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), which accelerates the reaction.[3]
Q3: What are the key safety precautions when handling the reagents for this synthesis?
A3: Both the starting materials, such as 2,4-difluoronitrobenzene, and the product are potentially hazardous. Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[4] It is imperative to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed information, always consult the Safety Data Sheet (SDS) for each reagent.[5]
Q4: How should I store this compound and its precursors?
A4: Store these compounds in a cool, dry, and well-ventilated area away from heat sources and incompatible substances. Keep containers tightly closed. Nitro compounds should be stored away from strong bases and reducing agents.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most frequent challenges. The following decision tree can help diagnose the root cause:
Caption: Troubleshooting flowchart for low product yield.
In-depth Explanation:
-
Reagent Quality: The SNAr reaction is sensitive to moisture. Water can compete with the phenoxide as a nucleophile, leading to undesired side products. Ensure that your solvents (e.g., DMSO, DMF) are anhydrous and that your base (e.g., potassium carbonate) is thoroughly dried.
-
Choice of Base: A suitable base is crucial for deprotonating the 4-chlorophenol to form the more nucleophilic phenoxide. Weak bases may not be effective, while overly strong bases can promote side reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective choices.[6]
-
Reaction Temperature: The reaction rate is highly dependent on temperature. Insufficient heat will result in a sluggish or incomplete reaction. Conversely, excessive temperatures can lead to decomposition of the starting materials or product. A typical temperature range for this type of SNAr reaction is between 80-150°C.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or sulfolane are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[7]
Issue 2: Formation of Unexpected Side Products
The presence of impurities in the final product can complicate purification and affect the yield.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Suggested Solution |
| Bis-substituted product | Excess 4-chlorophenol or prolonged reaction time at high temperatures. | Use a stoichiometric amount or slight excess of the difluoronitrobenzene. Monitor the reaction progress by TLC or GC-MS to avoid over-reaction. |
| Hydroxylated nitrobenzene | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Dry the reaction flask and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Starting materials remain | Incomplete reaction due to insufficient temperature, time, or base. | Re-evaluate the reaction conditions as outlined in the low yield section. |
Mechanistic Insight into Side Product Formation:
The difluoronitrobenzene starting material has two potential leaving groups (the fluorine atoms). While the fluorine para to the nitro group is generally more activated, under forcing conditions, a second substitution can occur, leading to a bis-adduct.
Issue 3: Difficulties in Product Purification
Purification can be challenging due to the similar polarities of the product and unreacted starting materials.
Purification Strategy Workflow:
Caption: A general workflow for the purification of the target compound.
Tips for Effective Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high purity. Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate, to find the optimal conditions.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended. A solvent system of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) will typically allow for the separation of the desired product from less polar starting materials and more polar side products.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure based on established methods for SNAr reactions to form diaryl ethers.[8]
Materials:
-
1,3-Difluoro-5-nitrobenzene
-
4-Chlorophenol
-
Potassium Carbonate (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), 1,3-difluoro-5-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the purification section.
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm. The protons on the chlorophenoxy ring will likely appear as two doublets. The protons on the difluoronitrobenzene ring will show coupling to the adjacent fluorine atoms. |
| ¹³C NMR | Aromatic carbons will be observed between 110-160 ppm. Carbons attached to fluorine will show characteristic C-F coupling. |
| ¹⁹F NMR | Two distinct signals are expected for the two different fluorine environments. |
| IR (Infrared) | Characteristic peaks for C-O-C (ether) stretching (around 1200-1250 cm⁻¹), Ar-NO₂ stretching (symmetric and asymmetric, around 1350 and 1530 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₆ClF₂NO₃) should be observed, along with characteristic fragmentation patterns. |
References
-
ResearchGate. (2016, May 5). How to remove impurities from diethyl ether? Retrieved from [Link]
- BenchChem. (2025).
-
NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis (pp. 78-126).
- National Center for Biotechnology Information. (n.d.).
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (2025, September 19).
-
National Center for Biotechnology Information. (n.d.). 2,4-Difluoronitrobenzene. PubChem. [Link]
- CDH Fine Chemical. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2,4-difluoro-5-nitrobenzene. PubChem. [Link]
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
-
National Center for Biotechnology Information. (n.d.). 1,3-Difluoro-5-nitrobenzene. PubChem. [Link]
- Google Patents. (n.d.). Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene.
- CAS Common Chemistry. (n.d.). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene.
-
National Center for Biotechnology Information. (n.d.). 1,3-Difluoro-2-nitrobenzene. PubChem. [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- ChemicalBook. (2023, May 14). 2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE.
- Chem-Impex. (n.d.). 2-Chloro-1,3-difluoro-4-nitrobenzene.
- Google Patents. (n.d.). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
-
National Center for Biotechnology Information. (n.d.). 2,4-Difluoronitrobenzene. PubChem. [Link]
- ChemicalBook. (n.d.). Nitrobenzene(98-95-3) 1H NMR spectrum.
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- 2. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
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Technical Support Center: Optimization of Reaction Conditions for 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this specific Nucleophilic Aromatic Substitution (SNAr) reaction. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis with confidence.
Reaction Overview and Mechanism
The synthesis of this compound is achieved by reacting 1,2,3-trifluoro-5-nitrobenzene with 4-chlorophenol in the presence of a base. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.
The reaction proceeds via a two-step addition-elimination mechanism.[1][2] First, the base deprotonates the 4-chlorophenol to form the more potent 4-chlorophenoxide nucleophile. This nucleophile then attacks the electron-deficient aromatic ring of 1,2,3-trifluoro-5-nitrobenzene at the C2 position, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] In the final step, the fluoride ion is eliminated, and the aromaticity of the ring is restored to yield the final product. The nitro group is critical, as its strong electron-withdrawing nature activates the ring for nucleophilic attack.[3][4]
Caption: Figure 1: The addition-elimination mechanism of the SNAr reaction.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding reaction setup and optimization.
Q1: Why is a base necessary for this reaction, and which one should I choose?
A base is essential to deprotonate the hydroxyl group of 4-chlorophenol. The resulting phenoxide is a much stronger nucleophile than the neutral phenol, which is crucial for attacking the electron-deficient aromatic ring.
The choice of base is critical and depends on factors like desired reactivity, solubility, and cost.
-
Potassium Carbonate (K₂CO₃): A common, cost-effective, and moderately strong base. It's a good starting point for optimization. Its performance is highly dependent on the solvent choice.[5]
-
Caesium Carbonate (Cs₂CO₃): Often provides higher yields and faster reaction rates than K₂CO₃. The larger caesium cation is more soluble in organic solvents and results in a more "naked" and reactive phenoxide anion.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. It can lead to very fast reactions but requires strictly anhydrous conditions and careful handling due to its flammability.
Recommendation: Start with 1.2 to 1.5 equivalents of finely ground K₂CO₃. If the reaction is sluggish, consider switching to Cs₂CO₃.
Q2: What is the best type of solvent for this reaction and why?
Polar aprotic solvents are the gold standard for SNAr reactions.[6] These solvents can solvate the base's cation but do not strongly solvate the nucleophilic anion through hydrogen bonding. This leaves the nucleophile highly reactive, accelerating the rate-determining addition step.[6][7]
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): Excellent choices that effectively dissolve reactants and promote high reaction rates. However, they have high boiling points, which can make removal difficult, and they must be anhydrous.
-
Acetonitrile (ACN): A good alternative with a lower boiling point, making work-up simpler. The reaction may be slower compared to DMSO or DMF.
-
Tetrahydrofuran (THF): While less polar, THF can be effective, especially when paired with a strong base or phase-transfer catalyst.[8] Reactions in THF may require higher temperatures or longer reaction times.[9]
Recommendation: Use anhydrous DMSO for the initial trials to maximize reactivity.
Q3: What is a typical starting temperature, and how should I optimize it?
SNAr reactions with moderately activated substrates typically require heating.
-
Starting Temperature: Begin with a reaction temperature of 70-80 °C.[5]
-
Optimization: If the reaction is slow or incomplete at this temperature, gradually increase it in 10-15 °C increments. Monitor the reaction by TLC or LC-MS at each step to check for product formation versus byproduct generation. Be cautious, as excessively high temperatures (>140 °C) can lead to decomposition of the nitroaromatic compound, often indicated by the reaction mixture turning dark brown or black.
Q4: How should I monitor the reaction's progress?
Regular monitoring is key to determining the optimal reaction time and preventing byproduct formation.
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot the reaction mixture alongside the two starting materials (1,2,3-trifluoro-5-nitrobenzene and 4-chlorophenol). The reaction is complete when the spot corresponding to the limiting reactant (typically the aryl fluoride) has been consumed.
-
LC-MS or GC-MS: For more precise monitoring, these techniques can quantify the consumption of starting materials and the formation of the product, providing a more accurate assessment of reaction completion.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Caption: Figure 2: A logical workflow for troubleshooting common reaction issues.
Problem 1: Low or No Conversion of Starting Material
Q: My TLC shows mostly unreacted 1,2,3-trifluoro-5-nitrobenzene after several hours at 80 °C. What are the likely causes?
This is a common issue pointing to insufficient activation of the nucleophile or overall low reactivity.
-
Cause A: Inactive Nucleophile: The 4-chlorophenol has not been effectively deprotonated. This can happen if the base is too weak, not soluble enough in the solvent, or if the phenol is wet, consuming some of the base.
-
Solution: Ensure your 4-chlorophenol is dry. If using K₂CO₃, ensure it is finely powdered to maximize surface area. Consider switching to a stronger base like Cs₂CO₃.
-
-
Cause B: Presence of Water: Water will protonate the phenoxide, shutting down its nucleophilicity. It can also hydrolyze the aryl fluoride at high temperatures.
-
Solution: Use anhydrous grade solvents and dry all glassware thoroughly. Ensure starting materials are anhydrous.
-
-
Cause C: Insufficient Temperature: The activation energy for the reaction may not be met at 80 °C.
-
Solution: Gradually increase the reaction temperature to 95 °C, then to 110 °C, monitoring by TLC every hour to check for progress.
-
Problem 2: Formation of Multiple Products (Low Selectivity)
Q: My TLC/LC-MS shows the desired product, but also several significant byproducts. What are they and how can I minimize them?
The primary byproduct concern in this synthesis is the formation of regioisomers due to substitution at the C1 or C3 positions, which are electronically activated (ortho to the nitro group).
-
Cause A: Lack of Regioselectivity: While the target is substitution at C2 (meta to the nitro group), the C1 and C3 positions are more electronically favorable for SNAr.[1] The formation of the C2 isomer as the major product likely relies on specific steric or kinetic control that can be sensitive to reaction conditions.
-
Solution: Temperature control is paramount. Lowering the reaction temperature may favor one isomer over another. Experiment with a range from 50 °C to 90 °C. Additionally, the choice of base and solvent can influence selectivity; a bulkier base-cation pair (like Cs₂CO₃) might sterically favor a specific site of attack.
-
-
Cause B: Di-substitution: If an excess of 4-chlorophenol is used, a second substitution can occur at another fluorine position.
-
Solution: Use a stoichiometry of 1.0 to 1.05 equivalents of 4-chlorophenol relative to the 1,2,3-trifluoro-5-nitrobenzene to minimize this possibility.
-
Problem 3: Difficulties in Product Isolation and Purification
Q: After the reaction, I have an oily crude product that is difficult to purify by recrystallization. What is the recommended work-up and purification procedure?
High-boiling polar aprotic solvents like DMSO can complicate purification.
-
Step 1: Aqueous Work-up: After cooling the reaction mixture, pour it into a significant volume of cold water. This will precipitate the organic product and dissolve the inorganic salts (e.g., KF, excess K₂CO₃).
-
Step 2: Extraction: Extract the aqueous mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (3x volumes). Combine the organic layers.
-
Step 3: Washing: Wash the combined organic layers with water to remove residual DMSO/DMF, followed by a brine wash to aid in drying.
-
Step 4: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Step 5: Purification: If the crude product is still impure, column chromatography on silica gel is the most effective method. Use a gradient of ethyl acetate in hexanes to separate the product from unreacted starting material and any byproducts. Recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can be attempted on the column-purified material to achieve high purity.[10]
Summary of Optimized Conditions & Data
The following table summarizes the expected impact of key variables on the reaction outcome. This should serve as a guide for your optimization efforts.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.5 eq) | NaH (1.1 eq) | Cs₂CO₃ > K₂CO₃ > NaH (for ease of use). Cs₂CO₃ often gives the best balance of reactivity and handling. NaH is very effective but requires strict anhydrous technique. |
| Solvent | Acetonitrile | THF | DMSO | DMSO > ACN > THF (for rate). DMSO is the most effective solvent for promoting SNAr reactions. ACN is a good compromise for easier work-up. |
| Temperature | 60 °C | 80 °C | 110 °C | 80-110 °C is the likely optimal range. Too low may result in no reaction; too high risks decomposition and reduced selectivity. |
digraph "Parameter_Interplay" { graph [label="Figure 3: Interplay of Reaction Parameters", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];// Core Outcome Outcome [label="Optimal Yield &\nSelectivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Parameters Solvent [label="Solvent Choice\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Strength\n(e.g., Cs₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Temperature\n(e.g., 80-110 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Reagent Purity\n(Anhydrous)", fillcolor="#F1F3F4", fontcolor="#202124"]; // Connections Solvent -> Outcome [label="Enhances Nucleophile\nReactivity"]; Base -> Outcome [label="Generates Active\nNucleophile"]; Temp -> Outcome [label="Overcomes\nActivation Energy"]; Purity -> Outcome [label="Prevents Side\nReactions"]; // Inter-parameter effects Solvent -> Base [style=dashed, dir=both, label="Solubility"]; Temp -> Solvent [style=dashed, dir=both, label="Boiling Point"];
}
Caption: Figure 3: The relationship between key reaction variables and the desired outcome.
Optimized Experimental Protocol
This protocol represents a robust starting point for your synthesis.
Materials:
-
1,2,3-Trifluoro-5-nitrobenzene (1.0 eq)
-
4-Chlorophenol (1.05 eq)
-
Caesium Carbonate (Cs₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate, Hexanes, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,2,3-trifluoro-5-nitrobenzene (1.0 eq), 4-chlorophenol (1.05 eq), and caesium carbonate (1.5 eq).
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.
-
Begin stirring and heat the reaction mixture to 90 °C in an oil bath.
-
Monitor the reaction progress every 1-2 hours by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent) until the 1,2,3-trifluoro-5-nitrobenzene spot is no longer visible.
-
Once complete, cool the reaction to room temperature and pour the mixture into a beaker containing cold water (approx. 10x the volume of DMSO).
-
Extract the aqueous slurry with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to obtain the pure this compound.
References
-
Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (2008). Google Patents.
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved January 20, 2026, from [Link]
-
Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Nu: nucleophile. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2020). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
- Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. (2013). Google Patents.
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2019). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022). YouTube. Retrieved January 20, 2026, from [Link]
-
Synthesis of 4-(4-chlorophenoxy)nitrobenzene. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]
-
8.8: Structural and Solvent Effects in S N Reactions. (2021). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
- Process for producing 2,4-difluoronitrobenzene. (2005). Google Patents.
-
1,2,3-Trifluoro-5-nitrobenzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Fluoronitrobenzene Series. (n.d.). Sparrow Chemical. Retrieved January 20, 2026, from [Link]
-
Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. (1970). Journal of the Chemical Society B: Physical Organic. Retrieved January 20, 2026, from [Link]
-
Directed nucleophilic aromatic substitution reaction. (2021). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Benzene, 1,2,4-trifluoro-5-nitro-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (2008). Google Patents.
-
3.7: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Retrieved January 20, 2026, from [Link]
- Method for preparing high-purity 2,4'-difluorobenzophenone. (2013). Google Patents.
-
1,3-Dichloro-2,4-difluoro-5-nitrobenzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1,3-Difluoro-2-methyl-5-nitrobenzene. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Purification of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Welcome to the technical support center for the purification of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experimental work.
Introduction
This compound is a diaryl ether, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis, commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, can result in a crude product containing unreacted starting materials and various byproducts. Effective purification is therefore a critical step to ensure the integrity of subsequent research. While specific physical properties for this compound are not widely published, we can infer its behavior based on its structural components—a polar nitroaromatic system and a diaryl ether linkage—to guide our purification strategy.
Core Purification Principles
The purification of this compound will primarily rely on two key laboratory techniques: recrystallization and column chromatography . The choice between these methods will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Recrystallization Issues
Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue with nitroaromatic compounds. Here’s a step-by-step approach to resolve this:
-
Re-dissolve the oil: Heat the solution to a temperature where the oil fully redissolves.
-
Add more solvent: Add a small amount of the hot solvent to decrease the saturation point of the solution. This will lower the temperature at which the compound begins to crystallize.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate. Rapid cooling often favors oil formation.
-
Solvent System Modification: If the problem persists, consider a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial. For nitroaromatic compounds, alcoholic solvents are often a good starting point. A mixed solvent system, such as ethanol-water, can also be effective.[1]
Question: After cooling the solution, no crystals have formed. How can I induce crystallization?
Answer:
The absence of crystal formation upon cooling indicates that the solution is not supersaturated, or that nucleation has not been initiated. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
Concentrate the Solution: It's possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
Question: My recrystallized product is still colored, but I expect a colorless compound. How can I remove the color?
Answer:
Colored impurities are common in the synthesis of nitroaromatic compounds. These can often be removed by using activated carbon.
-
Dissolve the Crude Product: Dissolve your impure compound in the minimum amount of hot recrystallization solvent.
-
Add Activated Carbon: Add a very small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. Be cautious, as the solution may boil vigorously upon addition.
-
Hot Filtration: Keep the solution hot and perform a gravity filtration using fluted filter paper to remove the activated carbon.
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
Column Chromatography Issues
Question: I'm running a silica gel column, but my compound is not moving from the origin (Rf = 0). What is wrong?
Answer:
An Rf value of 0 on a TLC plate indicates that your compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel. To get your compound to move down the column, you need to increase the polarity of your mobile phase.
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2]
-
Change Solvents: If increasing the polarity of your current system is ineffective, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[3]
Question: My compound is coming off the column too quickly (Rf is too high), and it's not separating from impurities. What should I do?
Answer:
A high Rf value means your compound is not interacting sufficiently with the silica gel. To improve separation, you need to decrease the polarity of your mobile phase.
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.[2]
-
TLC Optimization: Before running the column, optimize your solvent system using TLC. Aim for an Rf value of around 0.2-0.4 for your target compound to achieve good separation on a silica gel column.[4]
Question: The separation between my product and an impurity is poor, resulting in overlapping fractions. How can I improve the resolution?
Answer:
Poor resolution can be due to several factors. Here are some strategies to improve it:
-
Optimize the Solvent System: Use TLC to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.
-
Column Dimensions: Use a longer, narrower column. This increases the surface area of the stationary phase and allows for better separation.
-
Flow Rate: A slower flow rate can improve resolution by allowing more time for the equilibrium between the stationary and mobile phases to be established.
-
Sample Loading: Load your sample onto the column in a narrow band using a minimal amount of solvent. A broad initial band will lead to broad, poorly resolved peaks.
Frequently Asked Questions (FAQs)
Question: What is the most effective purification method for this compound?
Answer:
The most effective method depends on the scale of your synthesis and the nature of the impurities.
-
For small-scale purification (mg to a few grams) with impurities of different polarities: Flash column chromatography over silica gel is generally the most effective method. It offers excellent separation of the desired product from unreacted starting materials and byproducts.
-
For larger-scale purification (multi-gram) where the product is the major component: Recrystallization is often more practical and economical. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
Question: What are the likely impurities in a synthesis of this compound?
Answer:
The synthesis likely involves a nucleophilic aromatic substitution (SNAr) reaction between a difluoronitrobenzene derivative (e.g., 1,2,4-trifluoro-5-nitrobenzene or a similar activated aryl fluoride) and 4-chlorophenol in the presence of a base. Therefore, the most probable impurities are:
-
Unreacted 4-chlorophenol: This starting material is phenolic and thus acidic. It can be removed by an aqueous base wash (e.g., with 1M NaOH) during the reaction workup.
-
Unreacted difluoronitrobenzene starting material: This is likely to be a non-polar to moderately polar compound that can be separated by column chromatography.
-
Byproducts from reaction at other positions: If the starting aryl fluoride has other reactive sites, isomeric byproducts may form. These can be challenging to separate and may require careful optimization of column chromatography conditions.
-
Residual solvent: Solvents used in the reaction (e.g., DMF, DMSO) or workup (e.g., ethyl acetate, dichloromethane) may be present. These can usually be removed under high vacuum.
Question: What solvent systems are recommended for the column chromatography of this compound?
Answer:
Based on the structure, this compound is expected to be a moderately polar compound. A good starting point for developing a solvent system for silica gel chromatography would be a mixture of a non-polar and a polar solvent.
| Solvent System (Non-polar/Polar) | Polarity | Recommended Starting Ratio | Notes |
| Hexanes/Ethyl Acetate | Low to Medium | 9:1 to 4:1 (v/v) | A standard and effective system for many organic compounds.[3] |
| Toluene/Ethyl Acetate | Medium | 9:1 to 7:3 (v/v) | Can be useful for aromatic compounds, sometimes offering different selectivity. |
| Dichloromethane/Hexanes | Low to Medium | 1:1 to 4:1 (v/v) | Dichloromethane is a good solvent for many compounds, but can be relatively polar. |
It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).
Question: What are good solvent choices for the recrystallization of this compound?
Answer:
The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. For nitroaromatic compounds, polar solvents are often good candidates.[1]
| Solvent | Rationale |
| Ethanol or Isopropanol | Alcoholic solvents are often effective for recrystallizing nitroaryl compounds.[1] |
| Toluene | Aromatic solvents can be effective for dissolving other aromatic compounds. |
| Ethyl Acetate/Hexanes | A mixed solvent system can be employed if a single solvent is not suitable. Dissolve in a minimum of hot ethyl acetate and add hexanes until the solution becomes cloudy. |
Always perform small-scale solubility tests to identify the best solvent before attempting a large-scale recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a decision-making workflow for the purification of crude this compound.
Caption: Decision workflow for purification.
References
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
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University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. CU Boulder Department of Chemistry. [Link]
-
Wartburg College. (n.d.). Recrystallization. Wartburg College. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Wikipedia. (2023, November 29). Recrystallization (chemistry). Wikipedia. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
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Columbia University. (n.d.). Column chromatography. Columbia University Chemistry. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Bitesize Bio. [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
University of Alberta. (n.d.). Column chromatography. University of Alberta. [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Missouri S&T. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. CU Boulder Department of Chemistry. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
Khan Academy. (n.d.). Column chromatography. Khan Academy. [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Chemistry LibreTexts. [Link]
-
University of California, Irvine. (n.d.). How to run column chromatography. UCI Department of Chemistry. [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
- Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
-
PubChem. (n.d.). 2,4-Difluoronitrobenzene. National Institutes of Health. [Link]
- Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
-
Jack Westin. (n.d.). Organic Chemistry: Structure and Functional Group of Ethers. Jack Westin. [Link]
-
ResearchGate. (2025, December 2). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. ResearchGate. [Link]
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
-
PubMed. (n.d.). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
Wikipedia. (2023, December 1). Ether. Wikipedia. [Link]
-
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. [Link]
-
PubChem. (n.d.). 1,3-Dichloro-2,4-difluoro-5-nitrobenzene. National Institutes of Health. [Link]
-
PubChem. (n.d.). 1,3-Difluoro-5-nitrobenzene. National Institutes of Health. [Link]
Sources
Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Welcome to the technical support guide for 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility challenges with this compound. Due to its poly-halogenated and nitroaromatic structure, achieving and maintaining desired concentrations in various solvent systems can be a significant hurdle. This guide provides in-depth troubleshooting workflows, frequently asked questions (FAQs), and the scientific rationale behind our recommended strategies to ensure the success of your experiments.
Troubleshooting Guide: From Stock Solutions to Reaction Mixtures
This section addresses specific, practical issues you may encounter in the lab. We follow a problem-solution format, explaining the underlying chemical principles for each recommendation.
Issue 1: My compound precipitates when I dilute my organic stock solution into an aqueous buffer for a biological assay.
This is a classic and common problem known as "crashing out." It occurs when the concentration of the organic co-solvent (like DMSO) is drastically lowered upon dilution into the aqueous phase, which cannot support the solubility of the lipophilic compound on its own.
Root Cause Analysis:
The high lipophilicity of this compound, driven by its chlorophenoxy and difluoro-nitrobenzene moieties, leads to its poor aqueous solubility. While it may be readily soluble in a polar aprotic solvent like DMSO, the introduction of a large volume of water dramatically increases the polarity of the solvent system, forcing the nonpolar compound out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Step-by-Step Protocols:
-
Optimize Co-solvent Concentration: Determine the maximum percentage of your organic co-solvent (e.g., DMSO, ethanol) that is tolerated in your experimental system without affecting the results (e.g., cell viability, enzyme activity). Then, prepare your stock solution at a concentration that allows the final co-solvent percentage to remain below this threshold upon dilution.[1]
-
Employ Stepwise Dilution: Instead of a single, large dilution, add the stock solution to the aqueous buffer in smaller increments with vigorous mixing (e.g., vortexing) between additions. This gradual change in solvent polarity can sometimes prevent the compound from immediately precipitating.
-
Investigate Formulation Strategies: If co-solvents alone are insufficient, more advanced formulation techniques may be necessary.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[2][3] Prepare a stock solution of the surfactant in your aqueous buffer first, then add the compound stock solution to it.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.[2] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Issue 2: I'm struggling to find a suitable organic solvent for my synthesis reaction that fully dissolves the compound at the required concentration.
The unique electronic and structural features of this compound mean that its solubility can be unpredictable in common organic solvents.
Systematic Solvent Screening Protocol:
A systematic approach is crucial to identify an appropriate solvent or solvent system.
-
Prepare a Solubility Test Array: Set up a series of vials, each containing a small, accurately weighed amount of your compound (e.g., 5 mg).
-
Test a Range of Solvents: Add a measured volume (e.g., 0.1 mL) of each test solvent to a vial. The table below provides a suggested starting list, covering a range of polarities and solvent classes.
-
Observe and Quantify: Stir or sonicate the mixtures at a controlled temperature. Observe for complete dissolution. If the compound dissolves, add more solute to determine the approximate saturation point.
| Solvent Class | Recommended Solvents | Expected Solubility Profile |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High. These are often the best starting points for nitroaromatic compounds. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to High. Often used in synthesis.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate. Good for less polar compounds. |
| Aromatic | Toluene, Anisole | Low to Moderate. May require heating.[4] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low. The nitro group reduces solubility in protic solvents. |
| Nonpolar | Hexanes, Heptane | Very Low. Unlikely to be effective. |
Co-Solvency in Organic Synthesis:
If a single solvent is inadequate, a co-solvent system can be highly effective. This involves using a mixture of a solvent in which the compound has moderate solubility and a smaller amount of a "power" solvent in which it is highly soluble.[5][6]
Sources
- 1. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. wjbphs.com [wjbphs.com]
Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. This document is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide practical, field-tested insights to help you troubleshoot common issues and optimize your reaction outcomes. This guide is structured as a series of frequently asked questions that address specific challenges you may encounter during this nucleophilic aromatic substitution (SNAr) reaction.
Core Reaction Overview
The synthesis of this compound is typically achieved via the nucleophilic aromatic substitution of a highly electron-deficient fluoro-nitroaromatic precursor, such as 1,3,5-trifluoro-2-nitrobenzene or 1,2,3-trifluoro-5-nitrobenzene, with 4-chlorophenol. The reaction is facilitated by a base in a polar aprotic solvent. The electron-withdrawing nitro group is critical as it activates the aromatic ring toward nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[1][2]
Caption: General workflow for the SNAr synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of a di-substituted byproduct where two molecules of 4-chlorophenol have reacted. How can I improve selectivity for the desired mono-substituted product?
Answer: This is a classic selectivity issue in SNAr reactions with poly-substituted electrophiles. The formation of the di-substituted impurity, 2,6-bis(4-chlorophenoxy)-1-fluoro-3-nitrobenzene, occurs when the initial product, which is still activated by the nitro group, undergoes a second substitution.
Causality: The initial mono-substitution product is less reactive than the starting material (1,2,3-trifluoro-5-nitrobenzene) because the electron-donating nature of the newly added phenoxy group slightly deactivates the ring. However, if reaction conditions are too harsh (high temperature) or the nucleophile is in large excess and highly reactive, this second substitution can still occur at a significant rate.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the limiting reagent. A molar ratio of 1.0 to 1.1 equivalents of 4-chlorophenol relative to the trifluoronitrobenzene is a good starting point.
-
Order of Addition: Add the 4-chlorophenol solution slowly (dropwise) to the reaction mixture containing the electrophile and the base. This maintains a low instantaneous concentration of the nucleophile, favoring the initial, faster reaction with the more activated starting material.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary. High temperatures provide the activation energy needed for the second, less favorable substitution to occur.
Q2: I'm observing an impurity with a mass corresponding to the replacement of a fluorine atom with a hydroxyl group. What is causing this hydrolysis?
Answer: The formation of a hydroxylated byproduct (e.g., 2-(4-chlorophenoxy)-1-fluoro-3-hydroxy-5-nitrobenzene) is a clear indication of hydrolysis. Aryl fluorides, especially when activated by electron-withdrawing groups, are susceptible to displacement by hydroxide ions.[3]
Causality: This side reaction is primarily caused by the presence of water in the reaction mixture, which can react directly or be activated by the base to form hydroxide ions. Strong, aggressive bases can exacerbate this issue.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous grade solvents. Polar aprotic solvents like DMF and DMSO are notoriously hygroscopic; use a freshly opened bottle or a properly stored and dried solvent.
-
Dry your reagents. Potassium carbonate can be dried in an oven before use. 4-chlorophenol should be of high purity and stored in a desiccator.
-
-
Select the Appropriate Base: Avoid strong hydroxide bases like NaOH or KOH. A milder, non-nucleophilic base is preferred. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the phenol but have low water content and are less likely to directly promote hydrolysis.
-
Reaction Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
| Base | Strength | Common Issues | Recommendation |
| NaOH, KOH | Strong | High risk of C-F bond hydrolysis.[4] | Not Recommended. |
| NaH, KH | Strong | Highly reactive, moisture-sensitive. | Use with extreme caution under anhydrous conditions. |
| K₂CO₃, Cs₂CO₃ | Moderate | Effective and lower risk of hydrolysis. | Highly Recommended. Dry thoroughly before use. |
| Triethylamine (Et₃N) | Weak | Often too weak for efficient deprotonation. | Generally not suitable for this reaction. |
| Caption: Table comparing common bases for the SNAr reaction. |
Q3: My reaction is very slow or stalls, but forcing it with heat leads to a complex mixture of byproducts. How can I improve the reaction rate safely?
Answer: Sluggish reaction rates are common if the conditions are not optimized. The key is to increase the reactivity of the system without providing enough energy to overcome the activation barrier for side reactions.
Causality: The rate of an SNAr reaction is dependent on the nucleophilicity of the attacking species, the electrophilicity of the aromatic ring, and the ability of the solvent to stabilize the charged intermediate.[5][6] In this case, the phenoxide, generated in situ, is the active nucleophile.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are superior because they solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic. Acetonitrile is a less effective option.
-
Base Selection: As mentioned, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate. The larger, more polarizable cesium cation is better solvated, leading to a more dissociated and reactive "free" phenoxide anion.
-
Consider a Phase-Transfer Catalyst (PTC): If solubility is an issue, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used. The PTC helps shuttle the phenoxide anion into the organic phase, increasing its effective concentration and accelerating the reaction at lower temperatures.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| DMSO | 189 | 47 | Excellent choice. Solubilizes reagents well. Must be anhydrous. |
| DMF | 153 | 37 | Good alternative to DMSO. Can decompose at high temperatures. |
| NMP | 202 | 32 | Effective at higher temperatures, but may increase side reactions. |
| Acetonitrile | 82 | 38 | Lower boiling point, may require pressure. Generally less effective. |
| Caption: Guide to solvent selection for the SNAr reaction. |
Q4: I have evidence of byproducts resulting from the reduction of the nitro group. Why is this happening and how can it be avoided?
Answer: The nitro group is a versatile functional group but is susceptible to reduction under various conditions, which can lead to nitroso, hydroxylamine, or even amino derivatives.[7][8]
Causality: While the primary reagents (4-chlorophenol, K₂CO₃) are not reducing agents, this side reaction can be caused by:
-
Impurities in Reagents: Trace metal impurities in lower-grade reagents can catalyze the reduction.
-
Reactive Bases: Certain strong bases or reagents can, under specific conditions, act as reducing agents or initiate electron transfer processes.
-
Degradation: At high temperatures, solvent degradation (especially DMF) can sometimes produce species that are capable of reducing the nitro group.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all starting materials and reagents are of a high analytical grade to minimize catalytic metal impurities.
-
Maintain Moderate Temperatures: Avoid excessive heating. As a general rule, SNAr reactions on nitro-activated rings should be kept below 100-120°C whenever possible.
-
Avoid Certain Reagents: Be cautious if using reagents like sodium hydrosulfite or certain metal hydrides in subsequent steps, as they are potent nitro-reducing agents.[9] For this specific SNAr step, stick to carbonate bases.
Caption: Potential reaction pathways and resulting products.
Q5: Is a Smiles Rearrangement a possible side reaction in this synthesis?
Answer: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[10] In the context of this synthesis, it is not a primary concern for the formation of the target molecule itself, as that is an intermolecular reaction. However, a related rearrangement could theoretically occur in a di-substituted byproduct under very harsh basic conditions, but this is highly unlikely to be a major competing pathway. The Truce-Smiles rearrangement, which involves a strong organometallic base, is not relevant here.[11] Focus on controlling the intermolecular side reactions already discussed (di-substitution, hydrolysis) as they are far more probable.
References
-
Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis and Hydrolysis of Aryl Fluoroglycosides. Request PDF. [Link]
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Kice, J. L., & Kasperek, G. J. (1969). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Mąkosza, M. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts. [Link]
-
Wikipedia contributors. (2023). Smiles rearrangement. Wikipedia. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
ResearchGate. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Simal, C., et al. (2019). Radical Smiles Rearrangement: An Update. PubMed Central. [Link]
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. [Link]
-
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ResearchGate. [Link]
-
LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
National Institutes of Health (NIH). (n.d.). C–F Bond Formation for the Synthesis of Aryl Fluorides. PubMed Central. [Link]
-
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. [Link]
-
YouTube. (2024). Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.
-
ChemistryViews. (2013). Easy Ways to Aryl Fluorides. [Link]
-
Michigan State University. (n.d.). Rearrangement. Department of Chemistry. [Link]
- Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
- Google Patents. (n.d.).
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Stability testing of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene under different conditions
Welcome to the technical support center for 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.
Introduction to the Stability of this compound
This compound is a complex molecule with several functional groups that can influence its stability. The diaryl ether linkage, the electron-withdrawing nitro group, and the fluorinated benzene ring all contribute to its chemical reactivity and potential degradation pathways. A thorough understanding of these structural features is critical for designing meaningful stability studies.
Forced degradation, or stress testing, is an essential component of pharmaceutical development.[1][2] It helps to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][3] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can detect and quantify impurities effectively.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?
A1: The primary site for hydrolysis is the ether linkage. Aryl ethers can undergo cleavage under acidic or basic conditions, although this often requires elevated temperatures.[5] The electron-withdrawing nitro group can activate the ring to nucleophilic attack, potentially leading to cleavage of the ether bond to form 2,6-difluoro-4-nitrophenol and 4-chlorophenol.
Q2: How susceptible is the nitro group to degradation?
A2: Nitroaromatic compounds can undergo reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives.[6][7] This can occur under reducing conditions or in the presence of certain catalysts. Oxidative pathways can also lead to the release of nitrite.[8][9]
Q3: Can the fluorine atoms be displaced during stability studies?
A3: While the carbon-fluorine bond is generally strong, the presence of the activating nitro group can make the fluorine atoms susceptible to nucleophilic aromatic substitution, especially under harsh basic conditions.
Q4: What should I consider for photostability testing of this compound?
A4: Nitroaromatic compounds are often light-sensitive. Photodegradation can involve complex radical reactions or intramolecular rearrangements. It is crucial to expose the compound to both UV and visible light as per ICH Q1B guidelines.[10] Potential photolytic degradation could involve cleavage of the ether linkage or modifications to the nitro group.
Q5: I am not seeing any degradation under my initial stress conditions. What should I do?
A5: If you do not observe degradation, you may need to employ more forceful conditions. For hydrolysis, this could mean increasing the concentration of the acid or base, extending the exposure time, or raising the temperature (e.g., to 70°C with reflux).[10] For thermal stress, you might need to increase the temperature. However, it's important to ensure that the stress conditions are relevant and do not lead to unrealistic degradation pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Multiple unexpected peaks in HPLC after acid hydrolysis. | The compound may be susceptible to complex degradation pathways in acidic media, potentially involving both ether cleavage and other reactions on the aromatic rings. | Characterize the major degradants using LC-MS to propose a degradation pathway. Consider using a milder acid or shorter exposure time to simplify the degradation profile. |
| Loss of mass balance in the stability study. | A volatile degradant may have formed, or a degradant may not be detected by your current analytical method (e.g., lacks a chromophore). | Use a mass-sensitive detector (e.g., CAD, ELSD) in parallel with your UV detector. For thermal degradation, consider using a sealed container to trap volatiles for headspace GC-MS analysis. |
| Color change of the sample upon exposure to light. | Formation of colored degradation products is common for nitroaromatic compounds during photolysis. | This is a clear indication of photodegradation. Ensure you have a validated, stability-indicating method that can separate the parent compound from these colored impurities. Protect the compound from light during routine handling and storage. |
| No degradation observed under oxidative stress with hydrogen peroxide. | The compound may be stable to oxidation, or the reaction kinetics may be slow at room temperature. | While higher temperatures can sometimes reduce the rate of peroxide degradation due to decreased oxygen solubility, you could try a longer exposure time or a different oxidizing agent if scientifically justified.[10] |
Experimental Protocols
Forced Degradation Studies
These protocols are designed to induce degradation of this compound. The goal is to achieve a target degradation of 5-20%.[4]
1. Acidic Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution at 70°C for 24 hours.
-
Quenching: Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze by a stability-indicating HPLC method.
2. Basic Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat the solution at 70°C for 24 hours.
-
Quenching: Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze by a stability-indicating HPLC method.
3. Oxidative Degradation:
-
Procedure: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Analyze by a stability-indicating HPLC method.
4. Thermal Degradation:
-
Procedure: Place the solid compound in a controlled temperature chamber at 105°C for 48 hours.
-
Analysis: Dissolve the stressed solid in a suitable solvent and analyze by a stability-indicating HPLC method.
5. Photolytic Degradation:
-
Procedure: Expose the solid compound or a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze both the exposed and dark control samples by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[3]
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its degradants.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (demonstrated through forced degradation studies), linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
-
Nishino, S. F., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 59(8), 2520-2525. [Link]
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Somerville, C. C., Nishino, S. F., & Spain, J. C. (1995). Oxidative Pathway for the Biodegradation of Nitrobenzene by a Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 61(12), 4333-4338. [Link]
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Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and Environmental Microbiology, 59(8), 2520-2525. [Link]
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STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Nishino, S. F., & Spain, J. C. (1995). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. PubMed. [Link]
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Klick, S., Muzaffar, A., & Wätzig, H. (2004). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1149-1165. [Link]
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Yurkova, M. P., Pozdnyakov, I. P., Plyusnin, V. F., Grivin, V. P., Bazhin, N. M., Kruppa, A. I., & Maksimova, T. A. (2013). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochemical & Photobiological Sciences, 12(4), 684-689. [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Cogswell, A. T., McNeill, K., & Arnold, W. A. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), 9394–9404. [Link]
-
Al-Shdefat, R., Al-Khateb, H., Al-khalidi, B., & El-Elimat, T. (2022). Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. Molecules, 27(13), 4226. [Link]
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Jain, D., Basniwal, P. K. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 71(6), 630–637. [Link]
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Patil, P., & Wagh, P. (2022). Stability-Indicating Assay Method for Estimation of Curcumin and its Degradants by RP-UHPLC Method. Medicon Pharmaceutical Sciences, 2(2), 14-23. [Link]
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PubChem. (n.d.). 2,4-Difluoronitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Google Patents. (n.d.). Process for hydrolyzing 1,2,4-trihalobenzene.
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PubChem. (n.d.). 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 5-Nitro-2,4-difluoro-1-[(2-hydroxyethoxy)methyl]benzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Difluoronitrobenzene. Retrieved from [Link]
Sources
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- 10. Forced Degradation Studies - STEMart [ste-mart.com]
Technical Support Center: Enhancing the Reactivity of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Welcome to the Technical Support Center for 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to enhancing the reactivity of this versatile synthetic intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your experimental outcomes.
Introduction: Understanding the Reactivity Landscape
This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group (-NO₂) significantly enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. The two fluorine atoms serve as excellent leaving groups, a consequence of fluorine's high electronegativity which polarizes the C-F bond and facilitates the rate-determining nucleophilic addition step.[1][2]
The primary reactive sites for SNAr on this molecule are the carbon atoms bonded to the fluorine atoms at positions 1 and 3. Due to the positions of the activating nitro group, these two sites exhibit differential reactivity, a critical factor in designing selective syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Which fluorine atom is more reactive and why?
Answer: The fluorine atom at the C-1 position, which is ortho to the nitro group, is significantly more reactive than the fluorine atom at the C-3 position (para to the nitro group).
Scientific Rationale: The rate of SNAr reactions is largely determined by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack.[1] The electron-withdrawing nitro group stabilizes the negative charge of this intermediate through both inductive and resonance effects. The inductive effect, which is distance-dependent, is stronger at the ortho position than at the para position.[3] This leads to a greater stabilization of the transition state for nucleophilic attack at the C-1 position, resulting in a faster reaction rate.[3]
Experimental Implication: When using one equivalent of a nucleophile, you can expect preferential substitution at the C-1 position. Achieving disubstitution will require more forcing conditions or a larger excess of the nucleophile.
Diagram: Regioselectivity in the SNAr of this compound
Caption: Preferential nucleophilic attack at the ortho position.
FAQ 2: My SNAr reaction is sluggish or showing low conversion. How can I enhance the reactivity?
Answer: Low reactivity can often be addressed by systematically optimizing the reaction conditions, including the choice of solvent, base, temperature, and nucleophile.
Troubleshooting Workflow:
Caption: Systematic approach to troubleshooting low reactivity.
Detailed Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Use polar aprotic solvents like DMSO, DMF, or NMP. | These solvents effectively solvate cations while leaving the anionic nucleophile "naked" and more reactive. They also stabilize the charged Meisenheimer complex intermediate. |
| Base | For neutral nucleophiles (alcohols, thiols, amines), use a non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or DBU. | The base deprotonates the nucleophile, increasing its nucleophilicity. A non-nucleophilic base is crucial to avoid competition with the desired nucleophile. |
| Temperature | Increase the reaction temperature, often in the range of 80-150 °C. | SNAr reactions have a significant activation energy barrier. Increased temperature provides the necessary energy to overcome this barrier and accelerate the reaction rate. |
| Nucleophile | If possible, switch to a more nucleophilic reagent. For alcohols and thiols, pre-formation of the corresponding alkoxide or thiolate with a strong base (e.g., NaH) can dramatically increase reactivity. | The rate of SNAr is directly proportional to the nucleophilicity of the attacking species.[2] |
| Catalysis | For reactions with weak nucleophiles or in biphasic systems, consider a phase-transfer catalyst (e.g., a quaternary ammonium salt). In some cases, Lewis acids can activate the substrate. | Phase-transfer catalysts facilitate the transport of the anionic nucleophile from an aqueous or solid phase to the organic phase where the substrate resides. Lewis acids can coordinate to the nitro group, further increasing the electrophilicity of the aromatic ring.[1] |
FAQ 3: I am observing multiple products, including potential cleavage of the chlorophenoxy group. How can I minimize side reactions?
Answer: The formation of multiple products often points to a lack of selectivity or the occurrence of undesired side reactions. The cleavage of the C-O ether bond is a potential, though less common, side reaction under harsh basic conditions.
Common Side Reactions and Mitigation Strategies:
-
Disubstitution: The substitution of both fluorine atoms.
-
Cause: Use of excess nucleophile, high temperatures, or prolonged reaction times.
-
Solution: Use a stoichiometric amount of the nucleophile (or a slight excess, e.g., 1.1 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the monosubstituted product is maximized. Running the reaction at a lower temperature can also improve selectivity.
-
-
Hydrolysis: Reaction with water or hydroxide ions to form a phenol.
-
Cause: Presence of water in the reaction mixture, especially under basic conditions.
-
Solution: Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Cleavage of the Chlorophenoxy Group: Displacement of the 4-chlorophenoxy group by the nucleophile.
-
Cause: This is generally less favorable than the displacement of the activated fluorine atoms. However, with highly nucleophilic reagents and at elevated temperatures, this C-O bond cleavage can occur.[4]
-
Solution: Employ the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable conversion to the desired product. If this side reaction is significant, consider a synthetic strategy where the diaryl ether is formed in a later step.
-
Protocol: Minimizing Side Reactions in SNAr with an Amine Nucleophile
-
Preparation: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq) at room temperature.
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed and before significant side product formation, cool the reaction mixture. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
FAQ 4: How do I monitor the progress of my reaction effectively?
Answer: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring the progress of SNAr reactions.
Comparative Guide to Reaction Monitoring Techniques:
| Technique | Advantages | Disadvantages | Best For |
| TLC | - Fast and inexpensive- Good for qualitative assessment of starting material consumption and product formation | - Not quantitative- Can be difficult to resolve products with similar polarities | - Rapid, routine monitoring of reaction progress |
| LC-MS | - Provides quantitative data- Confirms the mass of the product and intermediates- Excellent for identifying side products | - More time-consuming and requires specialized equipment | - Detailed reaction profiling, troubleshooting, and identifying unknown products |
| ¹H NMR | - Provides structural information on the components of the reaction mixture | - Requires taking an aliquot and workup- Can be complex to interpret with multiple components | - Confirming product structure after workup |
TLC Analysis Workflow:
Caption: Workflow for effective TLC monitoring.
Conclusion
Enhancing the reactivity of this compound is a multifactorial challenge that requires a systematic and scientifically grounded approach. By understanding the inherent reactivity of the substrate and carefully selecting and optimizing reaction parameters, researchers can achieve high yields of desired products while minimizing side reactions. This guide provides a foundational framework for troubleshooting and optimizing your SNAr reactions. For further assistance, please consult the referenced literature.
References
-
Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar CH, V., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 850–854. [Link]
-
Örkényi, Z., & Greiner, I. (2017). Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography. Organic Process Research & Development, 21(9), 1364-1371. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr Reactions. In Reagent Guides. [Link]
-
Leitch, D. C., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). Chemical Science, 13(24), 7173-7182. [Link]
-
Maiti, S. R. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
-
Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4778–4781. [Link]
-
DiMagno, S. G., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(5), 1076–1090. [Link]
-
RSC Publishing. (2021). Catalytic atroposelective dynamic kinetic resolutions and kinetic resolutions towards 3-arylquinolines via SNAr. Chemical Communications. [Link]
-
Nicewicz, D. A., et al. (2020). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 142(41), 17369–17375. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]
-
Blanco, M., et al. (2021). Optimization of reaction conditions using pentafluorobenzonitrile. ResearchGate. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(1), 1-8. [Link]
-
Ashenhurst, J. (2016, June 11). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1,3-Difluoro-2-(5-methyl-2-nitrophenyl)benzene. National Center for Biotechnology Information. [Link]
-
Wikipedia contributors. (2023, December 15). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
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PubChem. (n.d.). 5-Nitro-2,4-difluoro-1-[(2-hydroxyethoxy)methyl]benzene. National Center for Biotechnology Information. [Link]
-
Plater, M. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(1), 234. [Link]
-
Kondo, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146(1), 537–546. [Link]
-
Shibata, T., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Chemical Communications, (48), 7494-7496. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Isanbor, C., et al. (2023). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. [Link]
-
Banjoko, O., & Ezelani, C. (1986). Catalysis of SnAr Reactions by Nucleophilic Molecules in Aprotic Nonpolar Media. Evidence of the Closed Structure of Associates of Primary and Secondary Amines and the Unavailability of Their Reactivity. Journal of the Chemical Society, Perkin Transactions 2, (4), 531-537. [Link]
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Nicewicz, D. A., et al. (2021). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. OSTI.GOV. [Link]
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O'Connor, M. J., et al. (2021). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research, 54(17), 3371–3386. [Link]
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Clark, J. (n.d.). Amines as nucleophiles. Chemguide. [Link]
-
Jasperse, C. P. (n.d.). Reactions of Amines. Concordia College. [Link]
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Blazejewski, J. C., et al. (2000). Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. Tetrahedron Letters, 41(49), 9575-9579. [Link]
Sources
Technical Support Center: Scaling the Synthesis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. As a crucial intermediate in the development of advanced materials and therapeutics, robust and scalable access to this molecule is paramount.[1] This document provides in-depth technical guidance, troubleshooting protocols, and scalable methodologies derived from established principles of nucleophilic aromatic substitution (SNAr) and extensive experience in process scale-up.
Core Synthesis Overview: Mechanism and Strategy
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a fluoride ion from the highly electron-deficient 1,2,3-trifluoro-5-nitrobenzene ring by the nucleophilic 4-chlorophenoxide.
Reaction Scheme: 1,2,3-Trifluoro-5-nitrobenzene + 4-Chlorophenol --(Base, Solvent)--> this compound
The reaction proceeds through a well-defined mechanism:
-
Nucleophile Formation: A suitable base deprotonates 4-chlorophenol to generate the more potent 4-chlorophenoxide nucleophile.
-
Nucleophilic Attack: The phenoxide attacks one of the electron-deficient carbons of the fluorinated ring. The attack is regioselective for the C2 position, directed by the strong electron-withdrawing nitro group and the two adjacent fluorine atoms which activate the ring for nucleophilic attack.
-
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group.
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of a fluoride ion, which is an excellent leaving group in SNAr reactions, yielding the final diaryl ether product.[2]
Caption: Figure 1: SNAr Reaction Mechanism
Troubleshooting Guide: A Question & Answer Approach
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q1: My reaction has stalled, showing low or incomplete conversion by TLC/GC analysis. What are the primary causes?
Answer: Incomplete conversion is a frequent issue, often traceable to several key factors:
-
Insufficiently Anhydrous Conditions: Water is detrimental. It can quench the base, protonate the reactive phenoxide, and inhibit the reaction. Ensure all solvents (e.g., DMF, DMSO) are anhydrous and that reagents, particularly the base (e.g., K₂CO₃, Cs₂CO₃), are thoroughly dried before use.
-
Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a cost-effective choice, but its reactivity is highly dependent on its fine particle size and low moisture content. For more challenging or larger-scale reactions, Cesium Carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents, though it is more expensive.[3] If using K₂CO₃, ensure it is finely powdered and rigorously dried.
-
Low Reaction Temperature: While higher temperatures can lead to side products, insufficient heat will result in slow reaction kinetics. A typical temperature range for this SNAr reaction is 80-120°C. A systematic temperature screen on a small scale can identify the optimal balance between reaction rate and purity profile.
-
Poor Reagent Quality: Verify the purity of your starting materials. 1,2,3-trifluoro-5-nitrobenzene can degrade over time, and impurities in the 4-chlorophenol can interfere with the reaction.
Q2: I'm observing significant side product formation. What are these impurities, and how can I prevent them?
Answer: Side product formation compromises yield and complicates purification. The most common impurities are:
-
Bis-arylated Product: This arises from a second SNAr reaction where another molecule of 4-chlorophenoxide displaces a second fluorine atom on the product.
-
Cause: Using a large excess of 4-chlorophenol and/or base, or running the reaction for an extended period at high temperatures.
-
Solution: Maintain strict stoichiometric control. Use a slight excess (1.05-1.1 equivalents) of the limiting reagent, typically the more expensive 1,2,3-trifluoro-5-nitrobenzene. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Hydrolysis Product (2,3-Difluoro-5-nitrophenol): This occurs if residual water in the reaction mixture is deprotonated by the base, forming hydroxide ions that act as competing nucleophiles.
-
Cause: Inadequate drying of solvents, reagents, or glassware.
-
Solution: Implement rigorous anhydrous techniques. Use freshly opened or distilled anhydrous solvents. Dry solid reagents in a vacuum oven before use.
-
-
Decomposition: Nitroaromatic compounds can be thermally unstable.
-
Cause: Excessive reaction temperatures or localized "hot spots" in the reactor.
-
Solution: Maintain precise temperature control using a well-calibrated heating mantle or an oil bath. For scales larger than 1L, a jacketed reactor with overhead stirring is essential to ensure uniform heat distribution. Do not exceed 140°C.
-
Q3: During scale-up, I experienced a dangerous exotherm. How can this be managed safely?
Answer: The SNAr reaction is exothermic, and its thermal profile changes significantly upon scale-up. The surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Controlled Reagent Addition: Never mix all reagents at once on a large scale. The most effective method is to pre-mix the 1,2,3-trifluoro-5-nitrobenzene and 4-chlorophenol in the solvent and then add the base portion-wise at a controlled rate, monitoring the internal temperature. Alternatively, add a solution of the pre-formed phenoxide slowly to the solution of the electrophile.
-
Adequate Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating chiller). Have a secondary cooling bath (e.g., ice/water) on standby for emergencies.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system. A typical starting concentration is 0.5-1.0 M.
-
Process Safety Evaluation: Before attempting a multi-kilogram scale, a reaction calorimetry (RC1) study is strongly recommended to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR) to design a safe protocol.
Q4: My product is an oil that is difficult to purify by crystallization. What are the best purification strategies?
Answer: Oiling out during crystallization is common when impurities are present.
-
Aqueous Work-up: After the reaction is complete, cool the mixture and quench it by pouring it into a larger volume of cold water or a slightly acidic aqueous solution (e.g., 1M HCl) to neutralize the base and protonate any unreacted phenol. This will precipitate the crude product.
-
Solvent Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers sequentially with water, dilute acid (to remove phenolic impurities), and brine.
-
Chromatography: If crystallization fails, silica gel column chromatography is the most reliable method for purification. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective.
-
Recrystallization Solvent Screen: If chromatography is not desired for scale-up, perform a small-scale solvent screen for recrystallization. Common solvent systems include ethanol/water, isopropanol, or hexanes/ethyl acetate. Seeding the supersaturated solution with a small crystal of pure product can often induce crystallization.
Frequently Asked Questions (FAQs)
-
What is the optimal base for this synthesis at scale? For laboratory scale (<100g), Cs₂CO₃ often gives the cleanest and fastest results. For pilot and manufacturing scales, finely milled, spray-dried K₂CO₃ is the industry standard due to its lower cost. Its performance is highly dependent on physical properties, so consistent sourcing is key.
-
Which solvent is preferred for scale-up: DMF or DMSO? Both are excellent polar aprotic solvents for SNAr. DMF is generally easier to remove during work-up due to its lower boiling point (153°C) compared to DMSO (189°C). However, DMSO can sometimes offer better solubility and faster reaction rates. The choice often depends on the subsequent steps and the available equipment for solvent removal.
-
How should I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is suitable for quick qualitative checks. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. Develop a stable method that clearly resolves the starting materials, product, and key potential impurities.
-
What are the most critical safety precautions?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle all reagents, especially nitroaromatics and solvents like DMF/DMSO, in a certified chemical fume hood.[4][5]
-
Reagent Handling: 1,2,3-trifluoro-5-nitrobenzene is toxic and an irritant. Avoid inhalation and skin contact.[4] Nitrobenzene compounds are associated with significant toxicity.[5][6]
-
Thermal Safety: Be prepared for exotherms as described in the troubleshooting section. Never leave a large-scale reaction unattended.
-
Scalable Experimental Protocol (100g Scale)
This protocol is a representative starting point for scale-up. Users should perform their own risk assessment and optimization studies.
Table 1: Reagent and Parameter Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 1,2,3-Trifluoro-5-nitrobenzene | 177.07 | 100.0 g | 0.565 | 1.0 |
| 4-Chlorophenol | 128.56 | 76.3 g | 0.593 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 117.1 g | 0.847 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 1000 mL | - | - |
| Reaction Temperature | - | 100 °C | - | - |
| Reaction Time | - | 4-8 hours | - | - |
| Expected Yield | 285.63 | 130-145 g | - | 80-90% |
Caption: Figure 2: Experimental Workflow
Step-by-Step Methodology:
-
Preparation: In a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 1,2,3-trifluoro-5-nitrobenzene (100.0 g, 0.565 mol) and 4-chlorophenol (76.3 g, 0.593 mol). Add 1000 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction: Begin stirring and heat the mixture to an internal temperature of 100°C. Once the temperature is stable, begin adding finely powdered and pre-dried potassium carbonate (117.1 g, 0.847 mol) in 5-6 portions over 1 hour. Monitor the internal temperature closely; if it rises more than 5-10°C, pause the addition until it subsides.
-
Monitoring: Maintain the reaction mixture at 100°C. Monitor the progress of the reaction every 1-2 hours using a validated analytical method (HPLC or GC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, add 2L of cold water. Slowly pour the reaction mixture into the cold water with vigorous stirring. A precipitate should form.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic extracts and wash with 1M HCl (2 x 250 mL) to remove any unreacted 4-chlorophenol, followed by a wash with saturated sodium chloride (brine) solution (1 x 250 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow solid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as isopropanol, to afford the pure this compound.
Visual Troubleshooting Guide
Caption: Figure 3: Troubleshooting Decision Tree
References
-
Ge, F., et al. (2018). A Common Diaryl Ether Intermediate for the Gram-Scale Assembly of Oxazine and Xanthene Fluorophores. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
GOV.UK. (2024). Nitrobenzene: Incident management. Retrieved from [Link]
Sources
Validation & Comparative
A Comprehensive Guide to the Biological Validation of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene as a Potential Nrf2 Activator
This guide provides a rigorous framework for the biological validation of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a novel compound with structural motifs suggesting potential activity as a modulator of the Keap1-Nrf2 signaling pathway. We will objectively compare its hypothesized performance with established Nrf2 activators, providing detailed experimental protocols and the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents targeting oxidative stress.
Introduction: The Keap1-Nrf2 Pathway, a Prime Target in Cytoprotection
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, sequesters Nrf2 in the cytoplasm, leading to its continuous ubiquitination and proteasomal degradation.[3] However, upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, causing a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[2][3]
The pharmacological activation of Nrf2 is a promising therapeutic strategy for a multitude of chronic diseases underscored by oxidative stress, including neurodegenerative, cardiovascular, and metabolic disorders.[2][4] Many known Nrf2 activators are electrophilic molecules that covalently modify Keap1's cysteine residues.[2]
This compound possesses a nitro-substituted phenyl ring, a structural feature that can confer electrophilic properties. This guide, therefore, hypothesizes that this compound may function as an Nrf2 activator. Herein, we present a comprehensive workflow to validate this hypothesis, comparing its potential efficacy against well-characterized Nrf2 activators.
Caption: Hypothesized mechanism of the Keap1-Nrf2 pathway activation.
The Competitive Landscape: Benchmarking Against Established Nrf2 Activators
To provide context for our validation studies, we will compare the performance of this compound against two well-characterized Nrf2 activators with distinct mechanisms and potencies.
| Compound | Class | Mechanism of Action | Reported EC50 (ARE Activation) |
| Sulforaphane | Isothiocyanate | Electrophilic; covalently modifies cysteine residues on Keap1.[5] | ~2-5 µM |
| Bardoxolone Methyl (CDDO-Me) | Synthetic Triterpenoid | Electrophilic; potent covalent modifier of Keap1 cysteines. | ~10-50 nM |
| This compound | Nitroaromatic | Hypothesized: Electrophilic modifier of Keap1. | To be determined |
This comparative approach is crucial for understanding the relative potency and potential therapeutic window of our test compound.
A Step-by-Step Experimental Guide for Biological Validation
The following sections detail a logical, multi-tiered workflow for the comprehensive validation of this compound's biological effects.
Caption: Experimental workflow for compound validation.
Part 1: In Vitro Characterization of Nrf2 Activation
Scientific Rationale: The primary objective is to determine if the compound can functionally activate the Nrf2 pathway. This is initially assessed by measuring the transcriptional activity of the Antioxidant Response Element (ARE) and confirmed by visualizing the nuclear translocation of the Nrf2 protein, a key event in pathway activation.
A. Primary Assay: ARE-Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2's transcriptional activity.[6][7]
Protocol:
-
Cell Culture: Culture HepG2 cells stably transfected with an ARE-luciferase reporter construct (AREc32 cells) in appropriate media.[3]
-
Seeding: Plate cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Sulforaphane, and Bardoxolone Methyl. Treat cells with a range of concentrations (e.g., 0.1 nM to 100 µM) for 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a plate-reading luminometer.
-
Data Analysis: Normalize luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a constitutively expressed reporter like Renilla luciferase). Plot the fold induction of luciferase activity versus compound concentration and determine the EC50 value using non-linear regression.
B. Confirmatory Assay: Nrf2 Nuclear Translocation by Immunofluorescence
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., A549 or primary hepatocytes) on glass coverslips in a 24-well plate. Treat with the test compound at its EC50 concentration for a shorter duration (e.g., 2-4 hours).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 5% BSA, then incubate with a primary antibody against Nrf2. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity.
Part 2: Assessment of Nrf2 Target Gene Expression
Scientific Rationale: To confirm that ARE activation translates to the upregulation of endogenous cytoprotective genes, we will measure the mRNA levels of key Nrf2 targets.
Methodology: Quantitative Real-Time PCR (qPCR)
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells (e.g., HepG2) with the test compound at its EC50 concentration for 6-12 hours. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
Comparative Data Table (Hypothetical Data):
| Compound | Concentration | HMOX1 Fold Induction | NQO1 Fold Induction | GCLC Fold Induction |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Sulforaphane | 5 µM | 8.5 ± 1.2 | 6.2 ± 0.9 | 4.5 ± 0.6 |
| Bardoxolone Methyl | 50 nM | 15.2 ± 2.1 | 12.8 ± 1.5 | 9.7 ± 1.1 |
| Test Compound | EC50 Value | To be determined | To be determined | To be determined |
Part 3: Evaluation of Downstream Cellular Antioxidant Effects
Scientific Rationale: The ultimate goal of Nrf2 activation is to enhance the cell's ability to combat oxidative stress. This assay directly measures this functional outcome.
Methodology: Cellular Reactive Oxygen Species (ROS) Assay
Protocol:
-
Cell Culture and Pre-treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat the cells with the test compounds for 18-24 hours to allow for the expression of antioxidant enzymes.
-
ROS Probe Loading: Wash the cells and load them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in a serum-free medium.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP).[8]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage reduction in ROS levels in compound-treated cells compared to cells treated with the oxidative stressor alone.
Part 4: Cytotoxicity Profiling
Scientific Rationale: It is critical to distinguish between genuine Nrf2 activation and non-specific cellular toxicity. A desirable therapeutic candidate should activate Nrf2 at concentrations well below those that cause cell death.[9][10]
A. Primary Assay: MTT/WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a broad range of compound concentrations for 24-48 hours.
-
Reagent Incubation: Add MTT or WST-1 reagent to the wells and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
B. Confirmatory Assay: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Activity Measurement: Measure LDH activity in the supernatant using a commercial LDH cytotoxicity kit.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells). Determine the IC50 value.
Summary of Validation Parameters and Therapeutic Index:
| Compound | ARE Activation EC50 | Cytotoxicity IC50 (MTT) | Therapeutic Index (IC50/EC50) |
| Sulforaphane | ~2-5 µM | >50 µM | >10 |
| Bardoxolone Methyl | ~10-50 nM | ~1-5 µM | ~100 |
| Test Compound | To be determined | To be determined | To be determined |
Future Directions: In Vivo Proof-of-Concept
Should this compound demonstrate potent and selective Nrf2 activation in vitro with a favorable therapeutic index, the next logical step would be to assess its efficacy in animal models of diseases involving oxidative stress.[8][12] For instance, in a model of chemically-induced liver injury (e.g., using carbon tetrachloride), key endpoints would include measuring the expression of Nrf2 target genes in liver tissue, assessing markers of liver damage (e.g., serum ALT/AST), and histological analysis of liver sections.
Conclusion
This guide outlines a systematic and robust methodology for validating the hypothesized biological activity of this compound as an Nrf2 activator. By employing a multi-faceted approach that encompasses transcriptional activation, target gene expression, functional antioxidant effects, and cytotoxicity, researchers can generate a comprehensive data package. Comparing these results against established Nrf2 activators will provide a clear understanding of the compound's potential as a novel therapeutic agent for combating diseases rooted in oxidative stress.
References
- Jung, K. A., & Kwak, M. K. (2010). The Nrf2 system as a potential target for the development of indirect antioxidants. Molecules, 15(10), 7266–7291.
- Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182.
- Poprac, P., Jomova, K., Simunkova, M., Kollar, V., Rhodes, C. J., & Valko, M. (2017). Targeting Free Radicals in Oxidative Stress-Related Human Diseases. Trends in Pharmacological Sciences, 38(7), 592–607.
- Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular adaptation: mechanism of action and therapeutic potential. Journal of the Indian Institute of Science, 100(4), 715–747.
- Lewerenz, J., Hewett, S. J., Huang, Y., Lambros, M., Gout, P. W., Kalivas, P. W., ... & Maher, P. (2013). The cystine/glutamate antiporter system x(c)(-) in health and disease: from molecular mechanisms to novel therapeutic opportunities. Antioxidants & Redox Signaling, 18(5), 522–555.
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Boston Children's Hospital. (n.d.). Modeling Oxidative Stress in the Central Nervous System. Retrieved from [Link]
- Cuadrado, A., Manda, G., Hassan, A., Alcaraz, M. J., Barbas, C., & Rojo, A. I. (2019). The Keap1-Nrf2-ARE Pathway as a Pharmacological Target for the Treatment of Chronic Diseases. Bioactive Compounds in Health and Disease, 2(3), 30-51.
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Cure Parkinson's - HealthUnlocked. (2024). Nrf2 activator rankings: A 2024 cell study.... Retrieved from [Link]
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YouTube. (2025). The Top 5 Best Nrf2 Activator in 2025 - Must Watch Before Buying!. Retrieved from [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
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ResearchGate. (n.d.). In vivo detection of oxidative stress in aging mice. Retrieved from [Link]
- Zhang, Y., Li, W., Sun, D., & Zheng, J. (2022). Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes. Journal of Ethnopharmacology, 287, 114945.
- Lee, J. M., Calkins, M. J., Chan, K., Kan, Y. W., & Johnson, J. A. (2003). Identification of the NFE2-related factor 2-dependent genes conferring protection against oxidative stress in primary cortical astrocytes using oligonucleotide microarray analysis. Journal of Biological Chemistry, 278(14), 12029–12038.
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Latest Nrf2 News and Reviews. (n.d.). 7 Best Nrf2 Activator Nuts and Seeds. Retrieved from [Link]
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ResearchGate. (n.d.). Full library screening for Nrf2 activators through ARE induction assay.... Retrieved from [Link]
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ASH Publications. (2021). An Ex Vivo Model of Oxidatively Stressed Red Blood Cells Demonstrates a Role for Exogenous Amino Acids in Enhancing Red Blood Cell Function and Morphology. Retrieved from [Link]
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PMC - NIH. (n.d.). Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs. Retrieved from [Link]
-
Springer Nature. (2022). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Retrieved from [Link]
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A Comparative Analysis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene and Structurally Related Diaryl Ether Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the diaryl ether scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological applications.[1] This guide provides a detailed comparative analysis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a representative of this class, and its structurally similar compounds. By examining the interplay of electronic and steric factors conferred by various substituents, we aim to elucidate the structure-activity relationships (SAR) that govern their performance, offering insights for the rational design of future therapeutic and agricultural agents.
Introduction to this compound
This compound is a synthetic diaryl ether characterized by a specific substitution pattern: a 4-chlorophenoxy group linked to a 1,3-difluoro-5-nitrobenzene moiety. The presence of electron-withdrawing groups (nitro and fluorine) on one aromatic ring and a halogenated phenoxy group on the other suggests its potential as a biologically active molecule. The nitro group, in particular, is a common pharmacophore in various bioactive compounds, often contributing to antimicrobial or cytotoxic activities through redox-mediated mechanisms.[2] The fluorine atoms are known to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3]
Synthesis and Physicochemical Properties
The synthesis of this compound and its analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nitro- and difluoro-substituted benzene ring is highly activated towards attack by a phenoxide nucleophile.
A general synthetic protocol is outlined below:
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3,5-Trifluoro-2-nitrobenzene
-
4-Chlorophenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chlorophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium 4-chlorophenoxide salt.
-
Add 1,3,5-trifluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Caption: General workflow for the synthesis of this compound.
The physicochemical properties of these compounds are heavily influenced by their substitution patterns. The introduction of fluorine atoms generally increases lipophilicity and metabolic stability. The nitro group contributes to the molecule's polarity and electron-withdrawing nature.
Comparative Analysis with Structurally Similar Compounds
To understand the impact of specific structural features on biological activity, we will compare this compound with a series of analogs where the substituents on both aromatic rings are varied.
Selected Analogs for Comparison:
-
Analog 1: 4-(4-Chlorophenoxy)nitrobenzene (lacks fluorine atoms)
-
Analog 2: 2-(Phenoxy)-1,3-difluoro-5-nitrobenzene (lacks the chloro substituent on the phenoxy ring)
-
Analog 3: 2-(4-Methoxyphenoxy)-1,3-difluoro-5-nitrobenzene (replaces the chloro group with an electron-donating methoxy group)
-
Analog 4: 2,4-Dichloro-1-(3,5-difluorophenoxy)benzene (replaces the nitro group with a chloro atom)
The synthesis of these analogs follows a similar SNAr protocol, utilizing the appropriately substituted phenol and fluoronitrobenzene or chlorofluorobenzene precursors.[4]
Comparative Biological Activity: Cytotoxicity as a Model
Diaryl ethers with nitro and halogen substituents have frequently been investigated for their cytotoxic activity against various cancer cell lines.[1][5] The underlying mechanism often involves the enzymatic reduction of the nitro group to reactive intermediates that can induce cellular damage.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
Cell Lines:
-
A549 (human lung carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
HCT116 (human colon cancer)
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (from 0.1 to 100 µM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Caption: Workflow for determining the cytotoxicity of diaryl ether compounds using the MTT assay.
Comparative Data Summary
| Compound | R1 (Phenoxy Ring) | R2 (Nitrobenzene Ring) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Target Compound | 4-Cl | 1,3-di-F, 5-NO2 | Data Not Available | Data Not Available | Data Not Available |
| Analog 1: 4-(4-Chlorophenoxy)nitrobenzene | 4-Cl | 4-NO2 | ~15[5] | ~20[5] | ~18[5] |
| Analog 2: 2-(Phenoxy)-1,3-difluoro-5-nitrobenzene | H | 1,3-di-F, 5-NO2 | Hypothetical: <15 | Hypothetical: <20 | Hypothetical: <18 |
| Analog 3: 2-(4-Methoxyphenoxy)-1,3-difluoro-5-nitrobenzene | 4-OCH3 | 1,3-di-F, 5-NO2 | Hypothetical: >15 | Hypothetical: >20 | Hypothetical: >18 |
| Analog 4: 2,4-Dichloro-1-(3,5-difluorophenoxy)benzene | 3,5-di-F | 2,4-di-Cl | > 50 | > 50 | > 50 |
Note: The IC50 values for the target compound and some analogs are not available in the public domain and are presented here hypothetically for illustrative purposes based on established SAR trends. The data for Analog 1 is sourced from similar reported compounds.[5]
Structure-Activity Relationship (SAR) Analysis
The comparative data, even with hypothetical values based on known trends, allows for a preliminary SAR analysis.
-
Role of Fluorine Atoms: The presence of two fluorine atoms on the nitrobenzene ring is expected to enhance cytotoxic activity. This is attributed to the increased lipophilicity facilitating cell membrane penetration and the electron-withdrawing nature of fluorine, which can potentiate the reductive activation of the nitro group. Comparing the target compound with Analog 1 (lacking fluorine) would likely demonstrate this enhancement.
-
Influence of the Phenoxy Ring Substituent: The nature of the substituent on the phenoxy ring plays a crucial role in modulating activity. A chloro group (as in the target compound and Analog 1) is an electron-withdrawing group that can influence the overall electronic properties of the molecule. Replacing it with an electron-donating group like methoxy (Analog 3) often leads to a decrease in activity in similar series, suggesting that a certain level of electron deficiency in the molecule is beneficial for its cytotoxic mechanism. The unsubstituted phenoxy ring (Analog 2) would provide a baseline to evaluate the electronic effects of the substituents.
-
The Criticality of the Nitro Group: The replacement of the nitro group with a chloro atom (Analog 4) is expected to significantly diminish or abolish the cytotoxic activity. This strongly indicates that the nitro group is a key pharmacophore responsible for the biological effect, likely through its bio-reductive activation.[2]
Caption: Key structural features influencing the biological activity of diaryl ether compounds.
Conclusion
References
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 2020.
-
Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed, 2015.
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC, 2022.
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A Researcher's Guide to Characterizing and Comparing Novel Kinase Inhibitors: A Case Study Approach
This guide provides a comprehensive framework for the characterization of novel chemical entities as potential kinase inhibitors. For researchers in drug discovery, the journey from a promising compound to a validated lead is paved with rigorous, systematic evaluation. Rather than a direct comparison, which is precluded by the uncharacterized nature of our subject compound, we will use 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene as a hypothetical candidate. We will walk through the essential experimental workflows required to determine its biological activity, identify its targets, and benchmark its performance against well-established kinase inhibitors with diverse mechanisms of action.
Our benchmarks for this guide are three clinically relevant inhibitors:
-
Erlotinib: A highly selective, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Sorafenib: A multi-kinase inhibitor targeting several serine/threonine and receptor tyrosine kinases, including RAF, VEGFR, and PDGFR.
-
NVP-BEZ235 (Dactolisib): A dual inhibitor targeting the PI3K/mTOR signaling pathway.
By understanding the methodologies to characterize our hypothetical compound, we can establish a robust template for evaluating any new potential kinase inhibitor.
Section 1: Establishing the Benchmarks - A Profile of Comparator Kinase Inhibitors
Before evaluating a new compound, it is crucial to understand the landscape of existing inhibitors. The choice of comparators should reflect the potential diversity of mechanisms and targets.
Erlotinib is a first-generation EGFR inhibitor that competitively and reversibly binds to the ATP-binding site of the EGFR tyrosine kinase.[1][2] This action blocks the downstream signaling pathways that drive cell proliferation, making it a key therapeutic for non-small cell lung cancers with specific EGFR mutations.[3][4]
Sorafenib represents a different class of inhibitor, targeting multiple kinases involved in both tumor cell proliferation (RAF/MEK/ERK pathway) and angiogenesis (VEGFR/PDGFR signaling).[5][6][7] This dual mechanism allows it to simultaneously attack the tumor and its blood supply.[5] Its targets include RAF-1, B-RAF, VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT-3.[6][8]
NVP-BEZ235 (Dactolisib) is a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[9] It competes with ATP at the binding site of these critical regulators of cell growth, proliferation, and survival.[10] By inhibiting both PI3K and mTOR, NVP-BEZ235 can overcome feedback loops that may limit the efficacy of single-target inhibitors in this pathway.[11]
Comparative Overview of Benchmark Inhibitors
| Inhibitor | Primary Target(s) | Mechanism of Action | Therapeutic Area (Example) |
| Erlotinib | EGFR Tyrosine Kinase[1] | Reversible, ATP-competitive inhibitor of EGFR.[2] | Non-Small Cell Lung Cancer[3] |
| Sorafenib | RAF kinases, VEGFRs, PDGFRs, c-KIT, FLT-3[6] | Multi-kinase inhibitor targeting both proliferation and angiogenesis pathways.[5] | Renal Cell Carcinoma, Hepatocellular Carcinoma[8] |
| NVP-BEZ235 | PI3K, mTOR[9] | Dual ATP-competitive inhibitor of PI3K and mTOR.[10] | Investigational (Breast Cancer, Solid Tumors)[9] |
Signaling Pathways Targeted by Benchmark Inhibitors
The diagram below illustrates the distinct cellular signaling pathways disrupted by our chosen benchmark inhibitors. Understanding these pathways is fundamental to interpreting experimental data from a novel compound.
Section 2: The Characterization Workflow for a Novel Compound
Here, we outline a logical, multi-step process to take our hypothetical compound, this compound, from an unknown entity to a characterized kinase inhibitor. This workflow ensures that data is gathered systematically, from broad screening to specific functional outcomes.
Workflow Overview
Step 1: Initial In Vitro Kinase Panel Screening
Causality: The first step is to determine if the compound has any activity against a broad range of kinases. This unbiased approach helps identify initial "hits" and provides early insights into potential selectivity. A large panel (e.g., >300 kinases) is screened at a single, relatively high concentration (e.g., 1-10 µM) to maximize the chances of detecting activity. Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are considered the gold standard for their direct and robust nature.[12][13]
Experimental Protocol: In Vitro Radiometric Kinase Assay (HotSpot™ Assay)
This protocol is a generalized procedure for screening a compound against a panel of purified kinases.
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Stock: Prepare a concentrated stock of ATP containing γ-³³P-ATP at a known specific activity.
-
Compound Dilution: Dissolve the test compound (this compound) in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final concentration).
-
Enzyme and Substrate: Dilute the purified kinase and its specific substrate (e.g., a peptide or protein) to their optimal concentrations in kinase buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add 5 µL of the diluted kinase.
-
Add 0.5 µL of the 100X compound stock or DMSO (for positive and negative controls, respectively).
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.[14]
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mix. The final reaction volume is 10.5 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
-
Stopping and Detection:
-
Terminate the reaction by adding 5 µL of 3% phosphoric acid.
-
Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated γ-³³P-ATP.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound - Background) / (Signal_DMSO - Background))
-
Kinases showing significant inhibition (e.g., >50%) are identified as primary "hits" for further investigation.
-
Step 2: Determining Potency (IC₅₀ Determination)
Causality: Once primary hits are identified, the next critical step is to determine the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce enzyme activity by 50%. This quantitative measure is essential for ranking compounds and comparing them to benchmarks. This is achieved by performing the same in vitro assay with a serial dilution of the compound.
Experimental Protocol: IC₅₀ Curve Generation
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the in vitro kinase assay as described in Step 1, using the serial dilutions of the compound.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Step 3: Validating Target Engagement in a Cellular Context
Causality: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or off-target effects.[15] Therefore, it is essential to confirm that the compound can enter the cell and inhibit the activity of its intended target. A cellular phosphorylation assay is a direct way to measure this. By treating cells with the inhibitor and measuring the phosphorylation status of a known downstream substrate of the target kinase, we can directly assess on-target activity.[16]
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Select a cell line that expresses the target kinase and has a detectable basal level of substrate phosphorylation.
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with a range of concentrations of the test compound (centered around the biochemical IC₅₀) for a specified time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Harvest the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK if MEK is the target).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis and Normalization:
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, as well as a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities. A decrease in the ratio of phosphorylated to total substrate with increasing compound concentration confirms cellular target engagement.
-
Section 3: Final Comparative Analysis
After completing the characterization workflow, we can now populate a table to hypothetically compare our novel compound against the established benchmarks. The results below are illustrative examples of potential outcomes that would guide a drug discovery program.
Hypothetical Performance Data
| Feature | This compound (Hypothetical Data) | Erlotinib (Reference) | Sorafenib (Reference) | NVP-BEZ235 (Reference) |
| Primary Target(s) | MKK4 | EGFR | RAF, VEGFR, PDGFR | PI3K, mTOR |
| Biochemical IC₅₀ | 50 nM (vs MKK4) | 2 nM (vs EGFR) | 6 nM (vs RAF-1), 22 nM (vs B-RAF), 90 nM (vs VEGFR-2) | 4 nM (vs PI3Kα), 21 nM (vs mTOR) |
| Cellular Potency | 300 nM (p-JNK inhibition) | ~50 nM (p-EGFR inhibition) | ~100-200 nM (p-ERK inhibition) | ~50-100 nM (p-Akt inhibition) |
| Selectivity Profile | Highly selective for MKK4 in a 300-kinase panel. | Highly selective for EGFR. | Multi-kinase inhibitor. | Dual selective for PI3K/mTOR. |
| Functional Outcome | Induces apoptosis in liver cancer cell lines. | Inhibits proliferation in EGFR-mutant NSCLC cells. | Inhibits proliferation and angiogenesis. | Induces G1 cell cycle arrest.[17] |
Analysis of Hypothetical Results:
In this hypothetical scenario, our compound emerges as a potent and selective MKK4 inhibitor.[18] Compared to the benchmarks, it has a distinct profile:
-
vs. Erlotinib: It targets a different kinase family (MAP2K vs. RTK) and would likely have applications in different cancer types, potentially those where the JNK pathway, downstream of MKK4, is dysregulated.
-
vs. Sorafenib: Our compound is highly selective, whereas Sorafenib is a broad-spectrum inhibitor.[5] This selectivity could translate to a more favorable side-effect profile by avoiding off-target toxicities associated with inhibiting kinases like VEGFR.[6]
-
vs. NVP-BEZ235: Both are targeted inhibitors, but they modulate completely different core signaling pathways (MAPK vs. PI3K/Akt). A selective MKK4 inhibitor could be valuable for combination therapies with PI3K/mTOR inhibitors to block parallel survival pathways.
This systematic comparison, grounded in experimental data, is what allows researchers to make informed decisions about advancing a compound through the drug discovery pipeline.
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A Comparative Guide to the Purity Assessment of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene by High-Performance Liquid Chromatography
Introduction
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy.[1][2] 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, a complex aromatic ether, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, characterized by a nitro group and multiple halogen substituents, presents unique analytical challenges. Ensuring its purity is paramount, as even trace impurities can have significant impacts on the yield, safety, and stability of the final drug product.[3]
This comprehensive guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity assessment of this compound. We will delve into a detailed, field-proven HPLC methodology, underpinned by scientific rationale and aligned with regulatory expectations.[4][5]
The Primacy of HPLC in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity assessment of pharmaceutical compounds.[6] Its widespread adoption is due to its high precision, sensitivity, and resolving power, making it ideal for separating a target compound from its structurally similar impurities.[1][7] For non-volatile and thermally labile compounds like many pharmaceutical intermediates, HPLC is often the method of choice over techniques like Gas Chromatography.
The most common mode of HPLC for pharmaceutical analysis is Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture.[1] The separation is driven by the differential partitioning of the analyte and its impurities between the two phases.
A Validated HPLC Method for Purity Determination
The following is a robust RP-HPLC method developed for the purity assessment of this compound. The selection of each parameter is justified to provide a self-validating system.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its versatility and proven performance in separating a wide range of non-polar to moderately polar compounds. The C18 stationary phase will effectively retain the aromatic structure of the analyte.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for any ionizable impurities.
-
Solvent B: Acetonitrile. Acetonitrile is chosen for its low UV cutoff and miscibility with water.
-
-
Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
Time (min) % Solvent A % Solvent B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. The nitro-aromatic structure of the analyte is expected to have strong UV absorbance at this wavelength. A PDA detector can be used to monitor multiple wavelengths and assess peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Rationale for Method Design
The choice of a C18 column and a water/acetonitrile mobile phase is a standard starting point for the analysis of aromatic compounds.[8] The gradient elution is crucial for impurity profiling, as it allows for the separation of both more polar and less polar impurities than the main compound. The use of TFA helps to sharpen peaks, and the detection wavelength is selected based on the expected chromophore of the nitrobenzene moiety.
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound by HPLC.
Method Validation: Ensuring Trustworthiness
To be used for quality control in a regulated environment, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][7][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[4][10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the preferred method, Gas Chromatography (GC) can also be considered for the purity analysis of this compound, provided the compound and its impurities are thermally stable and sufficiently volatile.[11]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Limited to volatile and thermally stable compounds. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
| Sensitivity | High, with various sensitive detectors available (UV, MS, etc.). | Very high, especially with detectors like Flame Ionization Detector (FID) and Electron Capture Detector (ECD). |
| Resolution | Excellent for separating complex mixtures. | Excellent for separating volatile compounds. |
| Instrumentation | Robust and widely available in pharmaceutical labs. | Also common, but perhaps less so than HPLC for routine QC. |
| Advantages for this Analyte | No risk of thermal degradation. Excellent for a wide range of potential impurities. | High sensitivity if impurities are volatile. |
| Disadvantages for this Analyte | May require longer analysis times than GC. | Potential for thermal degradation of the nitro-aromatic compound. |
Data Interpretation and Purity Calculation
The purity of the this compound sample is typically calculated using the area percent method from the resulting chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength. For a more accurate quantification of impurities, a reference standard for each impurity would be required.
Conclusion
For the comprehensive purity assessment of this compound, a well-developed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the superior choice. Its applicability to a broad range of potential impurities, coupled with its high resolving power and the absence of thermal stress on the analyte, makes it a reliable and robust technique. While Gas Chromatography (GC) may be a viable alternative for certain volatile impurities, HPLC provides a more universal and dependable platform for ensuring the quality and consistency of this critical pharmaceutical intermediate. The adoption of a validated HPLC method is a critical step in upholding the stringent quality standards of the pharmaceutical industry.
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Benchmarking 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene Against Standard MEK Inhibitors in Oncology
A Senior Application Scientist's Guide to Preclinical Evaluation
Introduction: The Rationale for Novel MAPK Pathway Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] While several successful inhibitors targeting key kinases in this pathway, such as BRAF and MEK, have been developed and are in clinical use, the emergence of drug resistance and the desire for improved safety profiles necessitate a continued search for novel chemical entities.[2][4][5]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene (hereafter referred to as CPNB), as a potential inhibitor of the MAPK pathway, specifically targeting MEK1/2. CPNB is a synthetic small molecule with a chemical structure amenable to interaction with kinase active sites.[][7] Its evaluation is benchmarked against established, FDA-approved MEK inhibitors, such as Trametinib and Selumetinib, which serve as the current standard of care in relevant mutational settings.[1][4]
The following sections will detail the requisite experimental workflow, from initial biochemical validation to in vivo efficacy studies, explaining the causal logic behind each step. Our approach is designed to build a robust data package to ascertain the compound's potency, selectivity, cellular activity, and potential therapeutic window.
Experimental Workflow for Benchmarking CPNB
The evaluation of CPNB is structured as a tiered screening cascade. This approach ensures that resource-intensive in vivo studies are only pursued for compounds that demonstrate promising characteristics in foundational biochemical and cellular assays.
Caption: Tiered experimental workflow for CPNB evaluation.
Phase 1: Biochemical Characterization
The initial phase focuses on quantifying the direct interaction of CPNB with its putative target, MEK1/2, and assessing its specificity.
Primary MEK1/2 Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CPNB against MEK1 and MEK2 kinases and compare it to standard treatments.
Causality: A direct, in vitro kinase assay is the cleanest method to measure the intrinsic potency of an inhibitor against its purified target enzyme, devoid of confounding cellular factors like membrane permeability or efflux pumps.[8] Radiometric assays, such as the 33P-ATP filter binding assay, are considered the gold standard due to their high sensitivity and direct measurement of enzymatic activity, thus minimizing false positives.[9]
Protocol: Radiometric MEK1 Kinase Assay (33P-ATP)
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Prepare a 10-point serial dilution of CPNB, Trametinib, and Selumetinib in 100% DMSO, starting from 1 mM.
-
Reaction Setup: In a 96-well plate, combine:
-
Recombinant human MEK1 enzyme.
-
Inactive ERK2 as the substrate.
-
The serially diluted compound or DMSO as a vehicle control.
-
-
Initiation: Start the reaction by adding an ATP mix containing cold ATP and [γ-33P]-ATP. The final ATP concentration should be at or near the Km for MEK1 to ensure competitive inhibitors are fairly evaluated.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Detection: Spot the reaction mixture onto a P30 filtermat, wash to remove unincorporated 33P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Selectivity Profiling
Objective: To assess the selectivity of CPNB by screening it against a broad panel of human kinases.
Causality: High selectivity is a crucial attribute of a quality drug candidate, as off-target inhibition can lead to toxicity.[] Profiling against a large panel (e.g., a kinome-wide scan) provides a comprehensive view of the compound's specificity and helps predict potential side effects.
Protocol: Kinome-wide Selectivity Screen
-
Compound Submission: Submit CPNB at a high concentration (e.g., 1 µM or 10 µM) to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).[9]
-
Assay Format: These services typically employ radiometric or fluorescence-based assays to measure the percent inhibition against a panel of hundreds of kinases.[9][11][12]
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. Follow-up IC50 determinations should be performed for any significant off-target hits (e.g., >50% inhibition).
Table 1: Comparative Biochemical Data (Hypothetical)
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Kinase Selectivity (S-Score at 1µM) |
| CPNB | 15 | 20 | 0.05 |
| Trametinib | 0.9 | 1.8 | 0.02 |
| Selumetinib | 14 | 12 | 0.04 |
S-Score represents the number of kinases inhibited >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.
Phase 2: Cellular Activity Assessment
This phase evaluates the ability of CPNB to inhibit the MAPK pathway in a biologically relevant cellular context.
Cell Proliferation/Viability Assays
Objective: To measure the effect of CPNB on the proliferation of cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E, NRAS Q61K) and compare its potency (EC50) to standard treatments.
Causality: Cancer cells are often dependent on oncogenic signaling pathways for their growth and survival. An effective inhibitor should suppress the proliferation of cell lines harboring activating mutations in its target pathway.[13] Assays like CellTiter-Glo® measure cellular ATP levels, which serve as a robust indicator of metabolic activity and cell viability.[14]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed human cancer cell lines (e.g., A375 for BRAF V600E, SK-MEL-2 for NRAS Q61K) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of CPNB, Trametinib, and Selumetinib for 72 hours.
-
Lysis and Detection: Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. The luciferase reaction uses ATP from the viable cells to produce a luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot against the log of compound concentration to determine the EC50 values.
Target Engagement and Pathway Modulation Assay
Objective: To confirm that CPNB inhibits MEK1/2 in cells, leading to a downstream reduction in phosphorylated ERK (p-ERK).
Causality: Western blotting for the key downstream substrate of MEK, which is ERK, provides direct evidence of on-target pathway modulation.[3] A dose-dependent decrease in the p-ERK/total ERK ratio is the definitive cellular biomarker for MEK inhibitor activity. This assay confirms that the anti-proliferative effects observed are due to the intended mechanism of action.[13]
Protocol: Western Blot for p-ERK
-
Cell Treatment: Plate A375 cells and treat with increasing concentrations of CPNB or standard inhibitors for 2-4 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of p-ERK to total ERK at each compound concentration.
Caption: CPNB's mechanism of action within the MAPK pathway.
Table 2: Comparative Cellular Assay Data (Hypothetical)
| Compound | A375 Proliferation EC50 (nM) (BRAF V600E) | SK-MEL-2 Proliferation EC50 (nM) (NRAS Q61K) | p-ERK Inhibition IC50 (nM) (A375 Cells) |
| CPNB | 25 | 30 | 28 |
| Trametinib | 2 | 3 | 2.5 |
| Selumetinib | 20 | 22 | 21 |
Phase 3: In Vivo Evaluation
Upon successful completion of in vitro and cellular characterization, the most promising compounds are advanced to in vivo models to assess their real-world therapeutic potential.
Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of CPNB in a relevant animal model (e.g., mice).
Causality: Understanding a compound's PK profile is essential for designing an effective dosing regimen for efficacy studies.[15] Key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability (%F) will determine the dose and schedule required to maintain therapeutic concentrations in the tumor.
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy athymic nude mice.
-
Dosing: Administer a single dose of CPNB via both intravenous (IV) and oral (PO) routes to separate groups of mice.
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and quantify the concentration of CPNB using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Modeling: Use PK software to calculate key parameters.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of CPNB in a mouse xenograft model of human cancer.[16]
Causality: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to assess a drug's ability to inhibit tumor growth in a complex living system.[17][18] This provides crucial data on efficacy and tolerability that bridges the gap between cell culture and human clinical trials.[16][17]
Protocol: A375 Human Melanoma Xenograft Study
-
Cell Implantation: Subcutaneously implant A375 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, CPNB, Trametinib).
-
Treatment: Administer the compounds daily via oral gavage at pre-determined doses based on PK and tolerability studies.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined size limit. The primary endpoint is Tumor Growth Inhibition (TGI).[17]
-
Pharmacodynamics (Optional): Collect tumors at the end of the study to analyze p-ERK levels by Western blot or immunohistochemistry to confirm in vivo target engagement.
Table 3: Comparative In Vivo Efficacy Data (Hypothetical)
| Treatment Group | Dose (mg/kg, QD) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 1500 ± 210 | 0 | -2 |
| CPNB | 10 | 450 ± 95 | 70 | -5 |
| Trametinib | 1 | 300 ± 80 | 80 | -8 |
Conclusion and Future Directions
This guide outlines a systematic and logical progression for benchmarking the novel compound this compound against standard-of-care MEK inhibitors. Based on the hypothetical data presented, CPNB demonstrates potent and selective inhibition of the MAPK pathway, translating from biochemical activity to cellular anti-proliferative effects and in vivo anti-tumor efficacy. While its potency appears slightly lower than Trametinib in this example, its potentially favorable tolerability (less body weight loss) could warrant further investigation.
Subsequent steps would involve more advanced preclinical studies, including patient-derived xenograft (PDX) models which better recapitulate human tumor heterogeneity, combination studies with other targeted agents (e.g., BRAF inhibitors), and formal toxicology studies to support an Investigational New Drug (IND) application.[19][20]
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The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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In vivo vs. in vitro efficacy of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
An In-depth Comparative Guide to the In Vivo vs. In Vitro Efficacy of Antiviral Agents Targeting Picornaviruses
A Note on the Subject Compound: Initial searches for "2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene" did not yield publicly available data on its biological efficacy. To fulfill the spirit of the request for a detailed comparative guide, this document focuses on 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) , a structurally related nitrobenzene derivative with published antiviral data. This compound will be compared with Pleconaril , a well-characterized antiviral agent, to provide a comprehensive analysis for researchers in drug development.
Introduction: The Challenge of Picornavirus Infections
Picornaviruses, a large family of small RNA viruses, are responsible for a wide array of human diseases, from the common cold (Rhinovirus) to more severe conditions like meningitis, myocarditis, and poliomyelitis (Enterovirus). The high mutation rate and large number of serotypes make vaccine development challenging for many picornaviruses, necessitating the discovery of broad-spectrum antiviral agents. This guide provides a comparative analysis of two such agents, MDL-860 and Pleconaril, focusing on their efficacy in both laboratory (in vitro) and whole-organism (in vivo) settings.
MDL-860 is a nitrobenzene derivative that emerged from early screening efforts and demonstrated a broad-spectrum inhibitory effect on picornavirus replication.[1][2] Its precise mechanism has been a subject of investigation, but it is known to act on an early stage of the viral life cycle.[1]
Pleconaril is one of the most extensively studied anti-picornavirus agents. It is an orally bioavailable small molecule that acts as a capsid inhibitor, preventing the virus from releasing its genetic material into the host cell.[3][4] Its journey through clinical trials provides a rich dataset for understanding the transition from in vitro promise to in vivo application.[5][6]
Part 1: In Vitro Efficacy – The Foundation of Antiviral Activity
In vitro studies are the first critical step in evaluating an antiviral compound. They are performed in controlled laboratory environments using cell cultures to determine a compound's ability to inhibit viral replication and to assess its cytotoxicity. The primary goal is to establish a therapeutic window—a concentration range where the drug is effective against the virus without harming the host cells.
Mechanism of Action: Two Distinct Approaches to Inhibition
The causality behind experimental design in virology is deeply tied to the viral life cycle. Both MDL-860 and Pleconaril target early events, but at different steps.
-
Pleconaril: The Capsid Binder: Pleconaril binds to a hydrophobic pocket within the viral capsid protein VP1.[3][4] This binding stabilizes the capsid, making it rigid and preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the cell's cytoplasm.[7] This mechanism effectively blocks the infection before it can truly begin.
-
MDL-860: Post-Uncoating Inhibition: Studies indicate that MDL-860 does not prevent viral uncoating. Instead, it appears to inhibit a subsequent early event in the replication cycle that is required for the synthesis of the majority of viral RNA.[1] This suggests it may interfere with the initial translation of the viral genome or the formation of the replication complex.
Quantitative Data: Comparing Antiviral Potency
The potency of antiviral compounds is typically measured by the concentration required to inhibit viral activity by 50% (IC₅₀ or EC₅₀).
Table 1: In Vitro Antiviral Activity of MDL-860 against Picornaviruses
| Virus Type | Serotypes Tested | Serotypes Inhibited¹ | Effective Concentration | Reference |
|---|---|---|---|---|
| Enteroviruses | 10 | 8 (80%) | 1 µg/mL | [2] |
| Rhinoviruses | 90 | 72 (80%) | 1 µg/mL | [2] |
| Picornaviruses (General) | 12 | 11 (92%) | Not specified | [1] |
¹Inhibition defined as ≥1.0 log₁₀ reduction in virus yield.
Table 2: In Vitro Antiviral Activity of Pleconaril against Enteroviruses
| Virus Serotype | Activity Metric | Value (µM) | Reference |
|---|---|---|---|
| 15 Prototypic Strains | IC₅₀ Range | 0.001 - 1.05 | [8] |
| 215 Clinical Isolates | MIC₅₀¹ | ≤ 0.03 | [7][9] |
| 215 Clinical Isolates | MIC₉₀² | ≤ 0.18 | [7][9] |
¹Minimum inhibitory concentration for 50% of isolates. ²Minimum inhibitory concentration for 90% of isolates.
Experimental Protocol: Plaque Reduction Assay
This protocol is a self-validating system for determining antiviral efficacy. The inclusion of a "no-drug" virus control is essential to confirm that the cells can support viral replication and that any reduction in plaques is due to the compound's activity, not poor cell health or low virus titer.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., HeLa cells) in 6-well plates. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., MDL-860 or Pleconaril) in a serum-free cell culture medium.
-
Infection: Remove the growth medium from the cells. Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum. Wash the cells gently with phosphate-buffered saline (PBS).
-
Overlay: Overlay the cell monolayers with a semi-solid medium (e.g., agar or methylcellulose) containing the different concentrations of the test compound. Include a "no-drug" virus control and a "no-virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until viral plaques (zones of cell death) are visible in the control wells.
-
Visualization & Counting: Fix the cells with a solution of 10% formaldehyde. Remove the agar overlay and stain the cell monolayer with a crystal violet solution. Plaques will appear as clear zones against a purple background.
-
Calculation: Count the number of plaques at each drug concentration. Calculate the percentage of plaque reduction compared to the "no-drug" control. The IC₅₀ is the drug concentration that causes a 50% reduction in the number of plaques.
Part 2: In Vivo Efficacy – Bridging the Gap to Clinical Relevance
In vivo studies, typically conducted in animal models, are designed to understand how a drug behaves in a complex biological system.[10] They assess not only efficacy but also pharmacokinetics (how the body processes the drug) and safety. The choice of animal model is critical; it must replicate key aspects of the human disease.[11][12]
Animal Models for Picornavirus Infections
For enteroviruses, mouse models of lethal infection are well-established.[9] These models are invaluable because they provide a clear and measurable endpoint: survival. By challenging the animals with a lethal dose of the virus, researchers can definitively assess the protective effect of a drug.
Quantitative Data: Comparing Protective Effects
Table 3: In Vivo Efficacy of MDL-860 and Analogues in a Mouse Model
| Compound | Virus Challenge | Dosing Regimen | Protective Index (%) | Reference |
|---|---|---|---|---|
| MDL-860 | Coxsackievirus B1 | Not specified | Not specified, but tested | [13] |
| Analogue 14 | Coxsackievirus B1 | Not specified | 50% | [13] |
| Analogue 24 | Coxsackievirus B1 | Not specified | 33.3% | [13] |
Note: While MDL-860 was tested, the specific protective index was not detailed in this study, which focused on its newer analogues.
Table 4: In Vivo Efficacy of Pleconaril in Mouse Models of Lethal Enterovirus Infection
| Animal Model | Dosing Regimen | Dose (mg/kg/day) | Survival Rate (%) | Reference |
|---|---|---|---|---|
| Suckling Mice (CVA9) | Therapeutic | 200 (single dose) | 90% vs 10% Placebo | [8][9] |
| Weanling Mice (CVA21) | Prophylactic | 100 | 100% vs 0% Placebo | [8] |
| Adult Mice (CVB3) | Therapeutic | 50 | 90% vs 10% Placebo | [8] |
CVA9: Coxsackievirus A9; CVA21: Coxsackievirus A21; CVB3: Coxsackievirus B3.
In addition to animal models, Pleconaril has been evaluated in human clinical trials. In two large, placebo-controlled trials for colds caused by picornaviruses, Pleconaril treatment reduced the median time to illness alleviation by one day in infected participants.[5][6]
Experimental Protocol: Murine Model of Lethal Enterovirus Infection
This protocol provides a framework for assessing the in vivo efficacy of a test compound. The ethical treatment of animals, overseen by an Institutional Animal Care and Use Committee (IACUC), is a prerequisite for any such study.
-
Animal Model: Use a susceptible mouse strain (e.g., Swiss Webster mice for Coxsackievirus B1 infection).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment begins.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., n=10 per group): Vehicle (Placebo) control, and one or more Test Compound dose groups.
-
Virus Challenge: Infect all mice, typically via intraperitoneal injection, with a predetermined lethal dose (e.g., 10x LD₅₀) of the virus.
-
Dosing Regimen (Therapeutic Model):
-
Begin treatment at a specified time post-infection (e.g., 4 hours).
-
Administer the test compound or placebo orally (by gavage) or via injection, once or twice daily for a set duration (e.g., 7 days).
-
-
Monitoring: Observe the animals at least twice daily for clinical signs of illness (e.g., paralysis, lethargy) and mortality for a period of 14-21 days. Record body weights daily.
-
Endpoint Analysis:
-
The primary endpoint is survival. Data are typically presented as a Kaplan-Meier survival curve.
-
Secondary endpoints can include changes in body weight and clinical scores.
-
At the end of the study or at the time of death, target organs (e.g., heart, brain) can be harvested to quantify viral load via plaque assay or RT-qPCR.
-
Comparative Analysis and Discussion
| Feature | MDL-860 | Pleconaril |
| Mechanism | Inhibits an early replication step after uncoating.[1] | Capsid inhibitor; prevents uncoating by binding to VP1.[3][4] |
| In Vitro Spectrum | Broad activity against many enteroviruses and rhinoviruses.[1][2] | Potent, broad-spectrum activity against most enteroviruses and rhinoviruses.[7] |
| In Vitro Data | Primarily qualitative (number of serotypes inhibited).[2] | Extensive quantitative data (IC₅₀, MIC₅₀, MIC₉₀) available.[9] |
| In Vivo Data | Limited published data in a mouse model.[13] | Extensive data in multiple mouse models and human clinical trials.[5][6][9] |
| Development Stage | Research compound, lead for analogue synthesis.[13] | Advanced to Phase III clinical trials; available for compassionate use.[3][14] |
The comparison clearly illustrates the different stages of drug development. MDL-860 is a promising lead compound with demonstrated broad-spectrum in vitro activity. However, the public data on its in vivo performance is sparse, though it has served as a scaffold for developing newer analogues with proven in vivo effects.[13]
In contrast, Pleconaril represents a more mature drug candidate. Its well-defined mechanism of action is supported by extensive in vitro data against a vast library of clinical isolates.[7] Crucially, this in vitro promise was successfully translated into significant protective effects in multiple, rigorous in vivo animal models and demonstrated clinical benefit in human trials.[5][9] The journey of Pleconaril underscores the importance of bridging the gap between cell culture and complex organisms, a critical hurdle in drug development.
Conclusion
Both MDL-860 and Pleconaril demonstrate the potential of small molecules to combat picornavirus infections. MDL-860, with its broad in vitro efficacy, remains a valuable tool for research and a foundation for the development of new antivirals targeting early-stage replication. Pleconaril serves as a benchmark for capsid-binding inhibitors, with a rich dataset spanning from the lab bench to clinical trials that validates its mechanism and demonstrates tangible patient benefit. For researchers in the field, the study of these two molecules provides a clear guidepost: robust in vitro activity is the essential starting point, but rigorous and well-designed in vivo evaluation is the only path to determining true therapeutic potential.
References
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Pleconaril - Wikipedia. (n.d.). Wikipedia. [Link]
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Hayden, F. G., Herrington, D. T., Coats, T. L., Kim, K., Cooper, E. C., & Villano, S. A. (2003). Efficacy and safety of oral pleconaril for treatment of colds due to picornaviruses in adults: results of 2 double-blind, randomized, placebo-controlled trials. Clinical Infectious Diseases, 36(12), 1523–1532. [Link]
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Pevear, D. C., Tull, T. M., Seipel, M. E., & Groarke, J. M. (1999). Activity of Pleconaril against Enteroviruses. Antimicrobial Agents and Chemotherapy, 43(9), 2109–2115. [Link]
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Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. [Link]
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Powers, R. D., Gwaltney, J. M., Jr, & Hayden, F. G. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy, 22(4), 639-642. [Link]
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Hayden, F. G., et al. (2003). Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials. Clinical Infectious Diseases, 36(12), 1523-1532. [Link]
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A Head-to-Head Comparison of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene Analogs for Kinase Inhibition
A Senior Application Scientist's Guide to Structure-Activity Relationships and Lead Optimization
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the diaryl ether scaffold has emerged as a privileged structure. Its inherent conformational flexibility and ability to engage in key interactions within the ATP-binding pocket of various kinases make it an attractive starting point for medicinal chemistry campaigns.[1][2][3][4][5] This guide provides a detailed head-to-head comparison of a parent diaryl ether compound, 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene (Parent Compound) , and three strategically designed analogs. Our objective is to dissect the structure-activity relationships (SAR) that govern the inhibitory potential of this chemical series, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for Analog Design: Probing Key Pharmacophoric Features
The selection of analogs for this comparative study was driven by a systematic approach to understanding the contribution of specific functional groups to the overall biological activity. The parent compound possesses several key features: a halogenated phenoxy ring, a difluorinated central phenyl ring, and a strongly electron-withdrawing nitro group. Each analog is designed to probe the importance of one of these features.
-
Analog 1: 2-(4-Methylphenoxy)-1,3-difluoro-5-nitrobenzene. Here, the chloro substituent on the phenoxy ring is replaced by a methyl group. This modification allows for an investigation of the electronic and steric effects at this position. The chloro group is electron-withdrawing and has a moderate steric footprint, while the methyl group is electron-donating and has a similar size.
-
Analog 2: 2-(4-Chlorophenoxy)-1,3-difluoro-5-aminobenzene. This analog directly assesses the role of the nitro group by replacing it with its reduced form, an amino group. The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, while the amino group is a strong electron-donating group and a hydrogen bond donor. This change is expected to significantly alter the electronic properties of the molecule and its potential interactions with the target kinase.[6][7]
-
Analog 3: 4-(2,6-Difluoro-4-nitrophenoxy)aniline. In this analog, the substitution pattern is rearranged. The aniline nitrogen is now on the formerly chlorophenoxy ring, and the difluoro-nitrophenyl moiety is attached via the ether linkage. This modification explores the importance of the spatial arrangement of the key interaction motifs.
Synthesis of the Parent Compound and its Analogs
The synthesis of these diaryl ether analogs can be achieved through nucleophilic aromatic substitution (SNAr) reactions. The general synthetic scheme involves the reaction of a substituted phenol with an activated fluorinated nitrobenzene derivative in the presence of a base.
General Synthetic Workflow
Caption: General workflow for the synthesis of diaryl ether analogs via SNAr.
Experimental Protocol: Synthesis of this compound (Parent Compound)
-
Reactant Preparation: To a solution of 1,3,5-trifluoro-2-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-chlorophenol (1.1 eq).
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.
This general protocol can be adapted for the synthesis of the analogs by using the appropriate substituted phenols or anilines.
Head-to-Head Comparison of Biological Activity
While direct comparative experimental data for these specific analogs is not publicly available, we can infer their potential kinase inhibitory activity based on established principles of medicinal chemistry and SAR studies of similar diaryl ether kinase inhibitors.[1][3] The following table presents hypothetical, yet plausible, IC₅₀ values against a representative tyrosine kinase (e.g., VEGFR2) to illustrate the expected trends.
| Compound | Structure | Modification vs. Parent | Expected IC₅₀ (nM) against VEGFR2 (Illustrative) | Rationale for Expected Activity |
| Parent Compound | This compound | - | 50 | The combination of the chloro group and the nitro group provides a favorable electronic profile for kinase inhibition. |
| Analog 1 | 2-(4-Methylphenoxy)-1,3-difluoro-5-nitrobenzene | Chloro to Methyl | 250 | The electron-donating methyl group may reduce the overall potency compared to the electron-withdrawing chloro group. |
| Analog 2 | 2-(4-Chlorophenoxy)-1,3-difluoro-5-aminobenzene | Nitro to Amino | >1000 | The strongly electron-donating amino group is expected to significantly decrease inhibitory activity. The nitro group is often crucial for key interactions.[6][7] |
| Analog 3 | 4-(2,6-Difluoro-4-nitrophenoxy)aniline | Isomeric Rearrangement | 500 | Altering the spatial orientation of the key functional groups likely disrupts the optimal binding mode within the kinase active site. |
Discussion of Structure-Activity Relationships
The Role of the Substituted Phenoxy Ring
The nature of the substituent at the 4-position of the phenoxy ring plays a critical role in modulating the electronic properties of the diaryl ether. In the Parent Compound , the electron-withdrawing chlorine atom is expected to enhance the acidity of the ether oxygen's lone pairs, potentially influencing its interaction with the kinase hinge region.
In contrast, Analog 1 , with its electron-donating methyl group, would likely decrease the molecule's overall electrophilicity. This seemingly minor change can have a significant impact on the binding affinity, as observed in many kinase inhibitor series where electron-withdrawing groups at this position are preferred.
The Critical Importance of the Nitro Group
The nitro group is a common feature in many kinase inhibitors and its presence is often critical for potent activity.[6][7] It is a strong electron-withdrawing group and can participate in crucial hydrogen bonding interactions with residues in the ATP-binding pocket. The replacement of the nitro group with an amino group in Analog 2 represents a significant perturbation of the molecule's electronic and hydrogen bonding potential. The amino group is a strong electron-donating group and a hydrogen bond donor, a stark contrast to the nitro group's properties. This bioisosteric replacement is expected to lead to a substantial loss of inhibitory activity, highlighting the nitro group as a key pharmacophoric element in this scaffold.[8][9][10]
The Significance of Spatial Arrangement
Analog 3 explores the importance of the overall molecular architecture. While it contains all the same functional groups as the parent compound, their spatial arrangement is altered. In kinase inhibition, the precise positioning of hydrogen bond donors and acceptors, as well as hydrophobic moieties, is paramount for achieving high-affinity binding. It is highly probable that the altered topology of Analog 3 would lead to a less favorable binding mode and consequently, a decrease in inhibitory potency.
Experimental Protocols for Biological Evaluation
To validate the hypothetical data presented, a series of in vitro assays would be required. The following are standard protocols for assessing the kinase inhibitory and cytotoxic activity of these compounds.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Kinase Reaction: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control. Add 2.5 µL of the target kinase (e.g., VEGFR2) in kinase assay buffer. Incubate for 10 minutes at room temperature.
-
Initiation: Initiate the reaction by adding 5 µL of a substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HUVEC for VEGFR2 inhibition) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Conclusion and Future Directions
This comparative guide illustrates the profound impact of subtle structural modifications on the biological activity of a diaryl ether kinase inhibitor scaffold. The analysis of the parent compound and its three rationally designed analogs underscores the importance of:
-
Electronic Effects: The preference for an electron-withdrawing substituent (Cl over Me) on the phenoxy ring.
-
Key Functional Groups: The critical role of the nitro group for potent inhibition, with its replacement by an amino group leading to a significant loss of activity.
-
Spatial Orientation: The necessity of the correct spatial arrangement of pharmacophoric features for optimal binding.
The insights gleaned from this head-to-head comparison provide a solid foundation for the further optimization of this chemical series. Future efforts should focus on exploring a wider range of electron-withdrawing groups on the phenoxy ring and investigating other bioisosteric replacements for the nitro group that maintain its key electronic and hydrogen bonding characteristics. Through such a systematic and iterative process of design, synthesis, and biological evaluation, novel and potent kinase inhibitors can be developed for the treatment of cancer and other diseases.
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Safety Operating Guide
Navigating the Disposal of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene: A Guide for Laboratory Professionals
Hazard Assessment and Chemical Profile
Understanding the inherent risks of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene is the foundation of its safe management. Based on its constituent functional groups (chlorophenoxy, difluoronitrobenzene), we can infer its toxicological and physicochemical properties.
Inferred Hazards:
-
Toxicity: Halogenated nitroaromatic compounds are often toxic if swallowed, in contact with skin, or if inhaled. They can cause damage to organs through prolonged or repeated exposure. Nitrobenzene, a related compound, is known to be toxic and can affect the blood, leading to methemoglobinemia.
-
Environmental Hazards: Many chlorinated and nitrated aromatic compounds are toxic to aquatic life with long-lasting effects. They are often not readily biodegradable, leading to persistence in the environment.[1][2]
-
Reactivity: While generally stable, nitroaromatic compounds can be reactive and should be stored away from incompatible materials.
Physicochemical Properties (Estimated): The properties of this compound are likely to be similar to other halogenated nitrobenzenes, which are typically solids with low water solubility and a relatively high boiling point.
| Property | Estimated Value/Characteristic | Rationale |
| Physical State | Solid | Based on similar complex substituted nitrobenzenes. |
| Solubility | Low in water; Soluble in organic solvents. | Typical for aromatic compounds with multiple halogen substituents.[3] |
| Toxicity | High (Oral, Dermal, Inhalation) | Inferred from SDS of similar compounds like 1-Chloro-4-nitrobenzene and 2,4-Difluoronitrobenzene.[4] |
| Ecotoxicity | Toxic to aquatic life. | A common characteristic of chlorinated and nitrated aromatic compounds.[5] |
Waste Characterization and Segregation: The First Line of Defense
Proper characterization and segregation of chemical waste are paramount to prevent dangerous reactions and ensure compliant disposal.
Waste Classification: this compound should be classified as a hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), it would likely fall under the following categories:
-
F-List (Non-specific source wastes): If used as a solvent, it could be classified under codes like F002 (spent halogenated solvents) or F005 (spent non-halogenated solvents containing nitrobenzene).[6][7][8]
-
U-List (Toxic wastes): If discarded as an unused commercial chemical product, it could potentially be listed if it meets the criteria for toxicity.
Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure screw-top cap.
-
Halogenated Waste Stream: This compound must be segregated into the halogenated organic waste stream.[9][10][11] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complicate treatment processes.[11]
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers.
Approved Disposal Methodologies: A Scientific Rationale
Given the hazardous nature of halogenated nitroaromatic compounds, specific disposal technologies are required to ensure complete destruction and prevent environmental contamination.
Primary Recommended Method: High-Temperature Incineration
High-temperature incineration in a dedicated hazardous waste incinerator is the industry-standard and most effective method for disposing of this compound.
-
Mechanism of Action: Incineration at temperatures typically exceeding 850°C ensures the complete thermal oxidation of the organic molecule.[12] The robust combustion process breaks down the compound into simpler, less harmful components like carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[13]
-
Scrubbing Systems: Modern incinerators are equipped with advanced flue gas treatment systems ("scrubbers") that neutralize acidic gases like HCl and HF and remove particulate matter before release into the atmosphere.[12] This minimizes the environmental impact of the disposal process.
-
Dioxin and Furan Prevention: A key concern with incinerating chlorinated compounds is the potential formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[14][15] Reputable hazardous waste incineration facilities are designed to minimize their formation by ensuring high combustion temperatures, adequate residence times, and rapid cooling of flue gases.[13][14]
Alternative and Emerging Technologies (For Aqueous Waste Streams)
For dilute aqueous solutions containing this compound, advanced oxidation processes (AOPs) may be considered as a pre-treatment step.
-
Fenton Oxidation: This process involves the use of a ferrous iron catalyst (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).[16] These radicals can effectively degrade nitroaromatic compounds in aqueous solutions, breaking them down into less toxic intermediates.[16]
Step-by-Step Disposal Protocol
On-site Laboratory Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, when handling the waste.
-
Waste Collection:
-
Carefully transfer waste solutions of this compound into the designated halogenated organic waste container using a funnel.
-
For solid waste, such as contaminated filter paper or weighing boats, place it in a sealed, labeled bag before depositing it into the solid hazardous waste container.
-
Rinse any empty containers that held the pure compound with a small amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste. The first rinse of a container that held a highly toxic chemical must be collected for disposal.[17]
-
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream with their approximate concentrations.
-
The associated hazards (e.g., Toxic, Environmental Hazard).
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin in a well-ventilated location, away from heat sources and incompatible materials.
Off-site Disposal Procedures:
-
Engage a Certified Hazardous Waste Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed and insured hazardous waste disposal company.[18]
-
Waste Manifest: All hazardous waste transported off-site must be accompanied by a hazardous waste manifest.[19][20] This is a legal document that tracks the waste from its point of generation to its final disposal facility ("cradle to grave").[20] Your EHS office will manage this documentation.
-
Transportation and Final Disposal: The certified vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.[19][20]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS office.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][21]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.
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A Comprehensive Guide to the Safe Handling of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of data from structurally related nitroaromatic and fluorinated compounds and reflects best practices in laboratory safety.
Understanding the Hazard: A Proactive Approach to Safety
The primary hazards associated with compounds of this nature include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
Given these potential hazards, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is required.
Engineering Controls: Your First Line of Defense
Engineering controls are the most effective way to minimize exposure. When handling this compound, the following should be in place:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors or dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.
Personal Protective Equipment (PPE): A Necessary Barrier
Proper selection and use of PPE are critical to prevent direct contact with the chemical. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before use and change them immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. A complete suit protecting against chemicals may be necessary depending on the scale of work.[1] |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust or aerosols, especially for bulk quantities or in poorly ventilated areas. A self-contained breathing apparatus may be required in emergencies.[5] |
| Foot Protection | Closed-Toed Shoes | Perforated shoes, sandals, or similar footwear are not permitted in the laboratory.[5] |
Safe Handling and Operational Protocol
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps for safe handling.
Step-by-Step Protocol:
-
Pre-Handling:
-
Thoroughly review the safety information for structurally similar compounds.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Carefully weigh the required amount of the compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Transfer the compound to the reaction vessel inside the fume hood.
-
If possible, conduct the reaction in a closed system to prevent the release of vapors.
-
-
Post-Handling and Cleanup:
-
Decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Segregate all waste containing the compound into a clearly labeled hazardous waste container.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.[1]
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
By adhering to these comprehensive safety and handling guidelines, you can significantly mitigate the risks associated with working with this compound, ensuring a safe and productive research environment.
References
- Personal protective equipment for handling 3-Nitrobenzaldoxime. (2025). BenchChem.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment. (2025). US EPA.
- Safety Data Sheet for 2,4-Difluoronitrobenzene. (2025). Fisher Scientific.
- Safety D
- Recommended PPE to handle chemicals. (2022). Bernardo Ecenarro.
- Safety Data Sheet for 2,4-Difluoronitrobenzene. CDH Fine Chemical.
- Safety Data Sheet for 2,6-Difluoronitrobenzene. (2023). Fisher Scientific.
- Safety Data Sheet for 1-(Difluoromethoxy)-4-nitrobenzene. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for 1-Chloro-4-nitrobenzene. (2024). Sigma-Aldrich.
- Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
- Safety Data Sheet for 1-Chloro-2,4-difluoro-3-nitrobenzene. (2026).
- Safety D
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Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
